molecular formula C6H8N2 B031164 4,6-Dimethylpyrimidine CAS No. 1558-17-4

4,6-Dimethylpyrimidine

Número de catálogo: B031164
Número CAS: 1558-17-4
Peso molecular: 108.14 g/mol
Clave InChI: LSBIUXKNVUBKRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dimethylpyrimidine is a versatile and valuable nitrogen-containing heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its core structure, featuring two sp2-hybridized nitrogen atoms in a six-membered ring, allows it to act as an excellent ligand in coordination chemistry, forming stable complexes with various metal ions for catalytic applications and the synthesis of metal-organic frameworks (MOFs). In pharmaceutical research, this compound is a key precursor in the synthesis of a wide range of bioactive molecules, including potential kinase inhibitors, antiviral agents, and other therapeutic compounds where the pyrimidine scaffold is a privileged structure. The methyl groups at the 4 and 6 positions enhance its electron-donating capacity and provide steric definition, which can be leveraged to fine-tune the properties of resulting molecules. Its mechanism of action in research contexts primarily involves its role as a bidentate or monodentate ligand, modulating electronic environments and influencing reaction pathways in catalytic cycles. Furthermore, its derivatives are explored in the development of agrochemicals and advanced organic materials, such as ligands for luminescent complexes and molecular sensors. This reagent is presented to the research community to facilitate innovation in synthetic methodology and the discovery of new chemical entities.

Propiedades

IUPAC Name

4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-6(2)8-4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBIUXKNVUBKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061777
Record name Pyrimidine, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-17-4
Record name 4,6-Dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1558-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-DIMETHYLPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIMETHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95N99D3VHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,6-dimethylpyrimidine. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this pyrimidine (B1678525) derivative. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for the synthesis and analysis of this compound are also included, along with visualizations of its chemical structure and synthetic pathway.

Chemical Structure and Identifiers

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions.[1] The presence of nitrogen atoms in the aromatic ring structure contributes to its polarity.

dot

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1558-17-4[1]
Molecular Formula C₆H₈N₂[1]
SMILES Cc1cc(C)ncn1
InChI InChI=1S/C6H8N2/c1-5-3-6(2)8-4-7-5/h3-4H,1-2H3
InChIKey LSBIUXKNVUBKRI-UHFFFAOYSA-N

Physicochemical Properties

At room temperature, this compound is a colorless to pale yellow liquid.[1] It is known for its stability and a characteristic pyrimidine-like odor.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 108.14 g/mol [2]
Boiling Point 154 °C[2]
Density 0.98 g/mL at 25 °C[2]
Refractive Index n20/D 1.490[2]
Flash Point 46 °C (closed cup)[3]
pKa Data not readily available
LogP Data not readily available
Solubility Moderately soluble in water; Soluble in ethanol (B145695) and methanol.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
Data not availableData not available
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides information about its functional groups and molecular structure.

Table 5: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

Table 6: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityPossible Fragment
108High[M]⁺ (Molecular Ion)
107High[M-H]⁺
66ModerateC₄H₄N⁺
42HighC₂H₄N⁺

Synthesis and Reactivity

A common method for the synthesis of this compound involves the condensation of acetylacetone (B45752) with formamide (B127407).

dot

synthesis_workflow Reactants Acetylacetone + Formamide Reaction_Vessel Heating under reflux Reactants->Reaction_Vessel Intermediate Reaction Mixture Reaction_Vessel->Intermediate Purification Distillation Intermediate->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

  • Materials: Acetylacetone, Formamide.

  • Procedure: A mixture of acetylacetone and formamide is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, is then isolated and purified by distillation.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification before ionization.

  • Ionization: Electron ionization (EI) is used to generate the molecular ion and fragment ions.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2]

Table 7: GHS Hazard Information for this compound

Hazard StatementCode
Flammable liquid and vaporH226

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and safety considerations for this compound. The tabulated data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. Further research into its biological activities and potential applications in drug development is warranted.

References

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine from Acetylacetone and Urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethylpyrimidine from the readily available starting materials, acetylacetone (B45752) and urea (B33335). This synthesis is a classic example of pyrimidine (B1678525) ring formation and can be accomplished through various methodologies, including traditional heating and modern microwave-assisted techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds that form the backbone of nucleic acids and are found in a wide array of biologically active molecules and pharmaceuticals. The this compound scaffold, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with urea or its derivatives is a fundamental and widely utilized method for the construction of the pyrimidine ring, often referred to as the Pinner synthesis.

This guide will detail two primary synthetic approaches: a conventional heating method under acidic conditions and a rapid, efficient microwave-assisted synthesis. Each method will be presented with a detailed experimental protocol, a summary of key quantitative data, and visual representations of the reaction mechanism and experimental workflows.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods for preparing this compound from acetylacetone and urea, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterConventional Heating (Pinner Synthesis)Microwave-Assisted Synthesis
Product 2-Hydroxy-4,6-dimethylpyrimidine hydrochlorideThis compound-2(1H)-one
Catalyst Hydrogen ChlorideEnvironmentally friendly, recyclable catalyst
Solvent Methanol (B129727) or IsopropanolDry Media or Water
Temperature 52-65 °C100 °C (in water)
Reaction Time 2-3 hours~20 minutes
Yield Up to 90.2%[1]85%[2][3]

Experimental Protocols

Conventional Heating Method (Pinner Synthesis) for 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride

This protocol is adapted from a patented procedure and provides a high-yield synthesis of the hydrochloride salt of 2-hydroxy-4,6-dimethylpyrimidine.[1]

Materials:

  • Urea (0.5 mol, 30 g)

  • Acetylacetone (0.53 mol, 53 g)

  • Methanol (200 mL)

  • 40% Hydrogen chloride in methanol (68 g)

  • Alkali metal hydroxide (B78521) (e.g., NaOH or KOH) for neutralization

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea (30 g, 0.5 mol), acetylacetone (53 g, 0.53 mol), and methanol (200 mL).

  • Stir the mixture and heat to 52 °C.

  • Slowly add 68 g of a 40% hydrogen chloride solution in methanol.

  • Maintain the stirring and reflux the mixture for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • A solid precipitate of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride will form.

  • Filter the solid product and dry it to obtain the hydrochloride salt. The reported yield is approximately 72.4 g (90.2%).[1]

  • To obtain the free base (4,6-dimethylpyrimidin-2-ol or its tautomer), the hydrochloride salt can be neutralized with a solution of an alkali metal hydroxide.

Microwave-Assisted Synthesis of this compound-2(1H)-one

This method offers a significant reduction in reaction time and employs more environmentally benign conditions.[2][3][4]

Materials:

  • Acetylacetone

  • Urea

  • Potassium Carbonate (K₂CO₃)

  • Water

Procedure:

  • In a microwave-safe vial, mix equimolar amounts of acetylacetone and urea.

  • Add potassium carbonate (2.0 equivalents) as a base.

  • Add water (e.g., 10 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with a power of 300 W at 100 °C for approximately 20 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash it several times with water.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound-2(1H)-one. This method has been reported to achieve a yield of 85%.[2][3]

Mandatory Visualizations

Reaction Mechanism

The synthesis of this compound from acetylacetone and urea under acidic conditions (Pinner synthesis) proceeds through a series of condensation and cyclization steps.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Acetylacetone Acetylacetone Enol_Acetylacetone Enol form of Acetylacetone Acetylacetone->Enol_Acetylacetone Tautomerization Urea Urea Protonated_Urea Protonated Urea Urea->Protonated_Urea + H+ Addition_Product Initial Adduct Protonated_Urea->Addition_Product Enol_Acetylacetone->Addition_Product Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Condensation (-H2O) Product 4,6-Dimethylpyrimidin-2-ol Cyclized_Intermediate->Product Dehydration (-H2O)

Caption: Reaction mechanism for the Pinner synthesis of this compound.

Experimental Workflows

The following diagrams illustrate the step-by-step procedures for both the conventional and microwave-assisted synthesis methods.

Conventional Heating (Pinner Synthesis) Workflow:

G Start Start Mix Mix Urea, Acetylacetone, and Methanol Start->Mix Heat Heat to 52 °C Mix->Heat Add_HCl Add HCl in Methanol Heat->Add_HCl Reflux Reflux for 3 hours Add_HCl->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Solid Product Cool->Filter Dry Dry the Product Filter->Dry End End: 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride Dry->End

Caption: Experimental workflow for the conventional synthesis of this compound.

Microwave-Assisted Synthesis Workflow:

G Start Start Mix Mix Acetylacetone, Urea, K2CO3, and Water in a Microwave Vial Start->Mix Irradiate Microwave Irradiation (300 W, 100 °C, 20 min) Mix->Irradiate Cool Cool to Room Temperature Irradiate->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End End: this compound-2(1H)-one Recrystallize->End

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

References

Physical properties of 4,6-Dimethylpyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4,6-Dimethylpyrimidine

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₆H₈N₂.[1] As a derivative of pyrimidine, it serves as a valuable building block in various chemical syntheses. Understanding its physical properties, such as melting and boiling points, is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and materials science. At room temperature, this compound exists as a colorless, flammable liquid.[1][2] This guide provides a detailed overview of its key physical constants and outlines generalized experimental protocols for their determination.

Physical Properties

The melting and boiling points of this compound have been reported in various sources. A summary of these values is presented below.

Physical PropertyValueSource
Melting Point 25 °C[3]
Boiling Point 154 °C[4][5]
39-41 °C at 0.3 mmHg[4]
260-263 °C at 4 mmHg[4]
Density 0.98 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.490[4][5]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which a solid compound transitions into a liquid. A pure crystalline solid typically exhibits a sharp melting point over a narrow range of 0.5-1°C.[6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (in solid form, requires cooling below 25°C)

  • Thermometer

Procedure:

  • A small amount of the solidified this compound is introduced into the open end of a capillary tube.

  • The tube is gently tapped to pack the sample into the sealed end, filling it to a height of 1-2 mm.[6][7]

  • The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7]

  • The sample is heated at a controlled, slow rate.

  • The temperature is recorded at the first sign of melting (T1) and when the last crystal disappears (T2).[6] The melting point is reported as the T1-T2 range.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus and Materials:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

  • Sample of liquid this compound

Procedure:

  • The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.

  • The temperature is monitored, and the boiling point is recorded when the temperature reading becomes stable, which corresponds to the temperature of the vapor in equilibrium with the boiling liquid.

  • It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the physical properties discussed.

G Workflow for Physical Property Determination cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp_start Start with Solid Sample mp_load Load Sample into Capillary Tube mp_start->mp_load mp_heat Place in Apparatus & Heat Slowly mp_load->mp_heat mp_observe Observe Phase Change (Solid to Liquid) mp_heat->mp_observe mp_record Record Temperature Range (T1-T2) mp_observe->mp_record mp_end Melting Point Determined mp_record->mp_end bp_start Start with Liquid Sample bp_setup Assemble Distillation Apparatus bp_start->bp_setup bp_heat Heat Sample to Boiling bp_setup->bp_heat bp_observe Observe Vapor Condensation & Stable Temperature bp_heat->bp_observe bp_record Record Stable Vapor Temperature bp_observe->bp_record bp_end Boiling Point Determined bp_record->bp_end start_node This compound Sample start_node->mp_start If Solid start_node->bp_start If Liquid

Caption: Generalized workflow for melting and boiling point determination.

References

4,6-Dimethylpyrimidine CAS number 1558-17-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dimethylpyrimidine (CAS: 1558-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with two methyl groups at the 4 and 6 positions.[1] Identified by its CAS number 1558-17-4, this compound serves as a crucial intermediate and versatile building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, characterized by a π-deficient aromatic system and reactive methyl groups, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, spectroscopic data, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or low-melting solid under standard conditions.[1][2] It is soluble in common organic solvents like ethanol (B145695) and ether, but shows limited solubility in water.[1] The presence of two nitrogen atoms in the pyrimidine ring imparts basic properties to the molecule.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1558-17-4[4]
Molecular Formula C₆H₈N₂[4][5]
Molecular Weight 108.14 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid or solid[1][2]
Boiling Point 154 °C (lit.)[6][7]
Density 0.98 g/mL at 25 °C (lit.)[6][7]
Refractive Index n20/D 1.490 (lit.)[2][6]
Flash Point 46 °C (114.8 °F) - closed cup[6][8]
InChI Key LSBIUXKNVUBKRI-UHFFFAOYSA-N[4][5][6]
SMILES Cc1cc(C)ncn1[1][6]

Synthesis and Manufacturing

The primary synthetic route to the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound with a reagent providing a nitrogen-carbon-nitrogen (N-C-N) fragment. For this compound and its close analogs, acetylacetone (B45752) is the universal 1,3-dicarbonyl starting material. The choice of the N-C-N reagent determines the substituent at the 2-position of the pyrimidine ring.

The reaction is a classic heterocyclic synthesis that provides a reliable and scalable method for producing the pyrimidine scaffold.

G cluster_reactants Starting Materials Acetylacetone Acetylacetone (1,3-Dicarbonyl) Cyclocondensation Cyclocondensation Reaction Acetylacetone->Cyclocondensation NCN N-C-N Reagent (e.g., Formamide, Guanidine, Urea) NCN->Cyclocondensation Product This compound Scaffold Cyclocondensation->Product

Fig. 1: General synthesis workflow for the this compound scaffold.

Experimental Protocols

While a detailed, peer-reviewed protocol for the parent this compound was not available, numerous protocols exist for its close and highly relevant analogs. The following procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine is representative of the general cyclocondensation methodology.

Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine via Sonication [5]

This protocol describes an efficient synthesis using ultrasound irradiation.

  • Materials:

    • Guanidine hydrochloride (0.052 mol)

    • Acetylacetone (0.052 mol)

    • Sodium carbonate (Na₂CO₃) (0.052 mol)

    • Deionized water (15 mL)

  • Procedure:

    • Place guanidine hydrochloride, acetylacetone, and sodium carbonate into a round-bottom reaction vessel of appropriate thickness for sonochemical reactions.

    • Add 15 mL of water to the vessel.

    • Place the reaction vessel in a hot water bath maintained at 60°C.

    • Expose the contents of the flask to ultrasonic waves for 30 minutes.

    • After the reaction period, a solid product will have formed.

    • Cool the mixture and treat the solid product with a small quantity of cold water.

    • Filter the solid product through a Büchner funnel.

    • Wash the filter cake with water and dry to yield 2-amino-4,6-dimethylpyrimidine.

  • Expected Yield: ~75%[5]

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and quality control of this compound. Due to the limited availability of published spectra for the parent compound, data for the closely related 2-amino-4,6-dimethylpyrimidine is presented as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show a singlet for the C5 proton, a singlet for the two equivalent methyl groups, and potentially signals for the C2 proton. The ¹³C NMR would show distinct signals for the methyl carbons, the C4/C6 carbons, the C5 carbon, and the C2 carbon.

Table 2: Representative ¹H and ¹³C NMR Data for 2-Amino-4,6-dimethylpyrimidine in CDCl₃ [5]

NucleusChemical Shift (δ, ppm)Assignment
¹H NMR 6.33 (s, 1H)Ar-H (C5-H)
5.36 (bs, 2H)-NH₂
2.25 (s, 6H)-CH₃ (C4 & C6)
¹³C NMR 167.6C4, C6
162.9C2
108.6C5
24.1-CH₃

Note: Data from ChemicalBook, citing a 2020 article in Synthetic Communications.[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, characteristic peaks would include C-H stretching from the methyl groups and the aromatic ring, and C=N and C=C stretching vibrations within the pyrimidine ring.

Table 3: Representative FT-IR Vibrational Frequencies for 2-Amino-4,6-dimethylpyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
3395 - 3310Strong-NH₂ Stretching
3175WeakAromatic C-H Stretching
1633WeakN-H Bending
1575, 1537-Conjugated C=C Stretching
1459, 1381-Aliphatic C-H Bending
1243-C-NH₂ Stretching

Note: Data is for the 2-amino analog, which introduces N-H and C-NH₂ vibrations. For the parent compound, one would expect aromatic C-H stretching slightly above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and strong ring stretching (C=C, C=N) bands in the 1600-1400 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

In electron impact mass spectrometry, this compound (MW: 108.14) would be expected to show a strong molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern would be dictated by the stability of the aromatic pyrimidine ring. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents.[12][13] For this compound, key fragments would likely arise from:

  • Loss of a hydrogen radical (H•) to give a fragment at m/z = 107.

  • Loss of a methyl radical (CH₃•) to give a fragment at m/z = 93.

  • Cleavage of the ring, though this is less favorable due to its aromaticity.

Chemical Reactivity

The reactivity of this compound is governed by two main features: the electron-deficient pyrimidine ring and the acidic protons of the methyl groups.

  • Ring Reactivity: The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[3] This makes the ring generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms are basic and can be protonated or alkylated. Quaternization of a ring nitrogen increases the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.[3]

  • Methyl Group Reactivity: The methyl groups at the C4 and C6 positions are 'active' because their protons are acidic.[12] This acidity is due to the ability of the electron-withdrawing pyrimidine ring to stabilize the resulting carbanion via resonance. These active methyl groups can be deprotonated by a base and subsequently participate in condensation reactions, such as the Knoevenagel or aldol-type condensations, with aldehydes and other electrophiles.[3][8]

Fig. 2: Chemical reactivity map of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a foundational scaffold for the synthesis of more complex, biologically active molecules.[14] While the parent compound itself is not noted for significant biological activity, its derivatives are a rich source of leads in drug discovery.

  • Antimicrobial and Antifungal Agents: Derivatives incorporating a mercapto group (4,6-dimethyl-2-mercaptopyrimidine) have shown antimicrobial and antifungal properties.[14] Further modifications of this thiol intermediate lead to a variety of heterocyclic systems with potential therapeutic value.

  • Plant Growth Stimulators: S-substituted derivatives based on the this compound-2-thiol core have been synthesized and shown to possess pronounced plant growth-stimulating activity, indicating potential applications in agrochemistry.[7][9]

  • Anticancer and Anti-inflammatory Research: The pyrimidine nucleus is a well-established pharmacophore found in many anticancer and anti-inflammatory drugs.[15][16] The this compound scaffold is used to synthesize libraries of compounds for screening against various biological targets, such as kinases.[17] For example, pyrimidine-bridged thiadiazole derivatives have exhibited antitumor activity against human breast cancer cell lines.[18]

  • Intermediate for Approved Drugs: The 2-amino analog, 2-amino-4,6-dimethylpyrimidine, is a key intermediate in the manufacture of sulfamethazine (B1682506) (sulfadimidine), a sulfonamide bacteriostatic agent.[3]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[6][18] It should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[18]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[19]

    • H315: Causes skin irritation.[8][19]

    • H319: Causes serious eye irritation.[18][19]

    • H335: May cause respiratory irritation.[18][19]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required.[6] Work should be conducted in a fume hood to avoid inhalation of vapors.

Conclusion

This compound (CAS 1558-17-4) is a cornerstone synthetic building block in heterocyclic and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its pyrimidine ring and activated methyl groups, provides chemists with a robust platform for creating diverse molecular architectures. While its direct biological applications are limited, its importance as a precursor to a wide range of pharmacologically active compounds—from antibacterials to potential anticancer agents and agrochemicals—is well-established. This guide serves as a technical resource for researchers leveraging this valuable scaffold in the pursuit of novel chemical entities for science and medicine.

References

Spectroscopic Analysis of 4,6-Dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethylpyrimidine, a key heterocyclic compound used in chemical synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The data presented below includes ¹H and ¹³C NMR chemical shifts.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the protons of the two methyl groups.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Solvent
H2~9.0SingletCDCl₃
H5~7.0SingletCDCl₃
CH₃~2.6SingletCDCl₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm Solvent
C2~158CDCl₃
C4/C6~167CDCl₃
C5~118CDCl₃
CH₃~24CDCl₃

Note: These are approximate ranges, and actual values can vary based on experimental conditions.[2][3]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, offering insights into its functional groups and overall structure.

2.1. Infrared (IR) Spectral Data

The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the pyrimidine ring and its methyl substituents.

Frequency (cm⁻¹) Vibrational Mode Assignment
~3050C-H stretching (aromatic)
~2950C-H stretching (methyl)
~1580C=N stretching
~1540C=C stretching (ring)
~1450C-H bending (methyl)
~800C-H out-of-plane bending

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

2.2. Raman Spectral Data

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~3050C-H stretching (aromatic)
~2920C-H stretching (methyl)
~1580Ring stretching
~1380Ring stretching
~1240Ring breathing
~750Ring deformation

Note: Raman shifts are obtained using a laser excitation source, and the observed peaks can vary with the wavelength of the laser used.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

3.1. NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of pyrimidine derivatives is as follows:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound.[2]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2]

    • Mix the sample using a vortex or sonicator until the solid is completely dissolved.[2]

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

    • Securely cap and label the NMR tube.

  • Data Acquisition :

    • The spectra are typically recorded on a 400 MHz or 600 MHz NMR spectrometer.[5]

    • The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

    • For ¹H NMR, standard pulse sequences are used.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

  • Data Processing :

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

    • The spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

3.2. IR Spectroscopy Protocol

  • Sample Preparation (ATR-FTIR) :

    • A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[4]

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]

    • A background spectrum of the clean ATR crystal is recorded first.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing :

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The spectrum is analyzed to identify the characteristic absorption bands.

3.3. Raman Spectroscopy Protocol

  • Sample Preparation :

    • The sample can be a pure liquid or solid.

    • For solids, the sample is often placed in a glass capillary tube or pressed into a pellet.

    • Aqueous solutions can also be analyzed, which is a key advantage of Raman spectroscopy.[6]

  • Data Acquisition :

    • The Raman spectrum is recorded using a Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4]

    • A laser, for example, a 1064 nm Nd:YAG laser, is used as the excitation source.

    • The scattered light is collected, typically at a 180° backscattering configuration, and passed through a monochromator to the detector.[7]

    • The spectrum is recorded in the Stokes region.

  • Data Processing :

    • The recorded spectrum is processed to remove any background fluorescence.

    • The positions and intensities of the Raman bands are determined.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Analysis & Interpretation Sample Sample Procurement (this compound) Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Preparation NMR_acq NMR Spectrometer Preparation->NMR_acq Instrumental Analysis IR_acq IR Spectrometer Preparation->IR_acq Instrumental Analysis Raman_acq Raman Spectrometer Preparation->Raman_acq Instrumental Analysis NMR_proc Fourier Transform Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction Absorbance/Transmittance Conversion IR_acq->IR_proc Raman_proc Fluorescence Correction Peak Fitting Raman_acq->Raman_proc Analysis Spectral Analysis (Peak Assignment, Structure Elucidation) NMR_proc->Analysis IR_proc->Analysis Raman_proc->Analysis Report Reporting & Archiving Analysis->Report

General workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 4,6-Dimethylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dimethylpyrimidine, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound in a broad range of organic solvents remains largely unavailable in public-domain literature, this document outlines the established principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practice.

Introduction to the Solubility of this compound

This compound is a member of the pyrimidine (B1678525) family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of these nitrogen atoms and the methyl substituents influences its physicochemical properties, including its solubility.[1] Generally, this compound is recognized as being soluble in common polar organic solvents such as ethanol (B145695) and methanol (B129727) and exhibits moderate solubility in water.[1] The polarity of the solvent is a critical factor; the nitrogen atoms in the pyrimidine ring increase the molecule's overall polarity, which typically enhances its solubility in polar solvents.[1] Furthermore, the solubility of pyrimidine derivatives, including this compound, is generally temperature-dependent, with solubility tending to increase as the temperature rises.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a variety of organic solvents. The following table reflects this current lack of publicly available information. Researchers are encouraged to determine solubility experimentally for their specific applications.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
EthanolNot AvailableNot AvailableNot Available
MethanolNot AvailableNot AvailableNot Available
IsopropanolNot AvailableNot AvailableNot Available
AcetoneNot AvailableNot AvailableNot Available
Ethyl AcetateNot AvailableNot AvailableNot Available
DichloromethaneNot AvailableNot AvailableNot Available
ChloroformNot AvailableNot AvailableNot Available
Dimethylformamide (DMF)Not AvailableNot AvailableNot Available
Dimethyl Sulfoxide (DMSO)Not AvailableNot AvailableNot Available
TolueneNot AvailableNot AvailableNot Available

Experimental Protocol: Determination of Thermodynamic Solubility via the Gravimetric Method

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This protocol is based on the widely used gravimetric method, which is suitable for determining the solubility of solid compounds in liquid solvents.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Syringe filters (pore size appropriate for removing undissolved solid, e.g., 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known mass or volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. This duration can vary depending on the solute and solvent system and may range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle at the bottom of the vial. It is recommended to let the vial stand in the thermostatically controlled bath for a period to ensure the temperature remains constant.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any remaining undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the filtered saturated solution. This can be achieved by placing the evaporation dish in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent degradation of the this compound. Alternatively, a gentle stream of inert gas can be directed over the surface of the solution.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, place the evaporation dish containing the dried this compound residue in a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute on an analytical balance.

    • The mass of the dissolved this compound is the final weight of the dish and solute minus the initial tare weight of the empty dish.

    • Calculate the solubility using the following formulas:

      • Solubility ( g/100 mL): (Mass of dried solute (g) / Volume of filtered supernatant (mL)) * 100

      • Solubility (mol/L): (Mass of dried solute (g) / Molar mass of this compound ( g/mol )) / Volume of filtered supernatant (L)

3. Data Reporting:

  • Report the solubility of this compound in the chosen organic solvent at the specified temperature. It is recommended to perform the experiment in triplicate and report the average solubility along with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed vial B Agitate in a thermostatically controlled shaker/water bath for 24-72 hours A->B C Allow solid to settle B->C D Withdraw a known volume of supernatant C->D E Filter through a syringe filter into a pre-weighed evaporation dish D->E F Evaporate the solvent E->F G Cool and weigh the dried solute F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental molecular and physical properties, outlines established synthesis protocols, and explores its applications as a versatile building block in the development of novel therapeutic agents and functional materials. The information is presented to support advanced research and development activities.

Core Molecular and Physical Properties

This compound is a substituted pyrimidine (B1678525) with the chemical formula C₆H₈N₂.[1][2][3] Its structure consists of a pyrimidine ring with methyl groups attached at the 4 and 6 positions. This substitution pattern influences its chemical reactivity and physical characteristics.

Molecular Data

A summary of the key molecular identifiers and properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂[1][2][3]
Molecular Weight 108.14 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 1558-17-4[1][2][3]
SMILES CC1=CC(=NC=N1)C[1]
InChI Key LSBIUXKNVUBKRI-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of this compound determine its handling, storage, and application. It is a liquid at room temperature with a characteristic pyrimidine-like odor.[4]

PropertyValueSource
Physical State Liquid[3][4]
Boiling Point 154 °C (lit.)[3]
Density 0.98 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.490 (lit.)[3]
Flash Point 46 °C (114.8 °F) - closed cup[3]
Solubility Soluble in ethanol (B145695) and methanol; moderately soluble in water.[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. Several methods have been reported, with the condensation of a β-dicarbonyl compound with a guanidine (B92328) salt being a common approach for related structures.

Synthesis of 2-Amino-4,6-dimethylpyrimidine

A prevalent method for synthesizing a closely related and important derivative, 2-amino-4,6-dimethylpyrimidine, involves the reaction of a guanidine salt with acetylacetone (B45752) in an aqueous alkaline medium.[5]

Experimental Protocol:

  • Reaction Setup: To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

  • Heating: Heat the resulting slurry to 50-55 °C for 6 hours.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute it to 488 parts with water.

  • Crystallization: Further cool the solution to 10 °C and hold for 1 hour to allow for crystallization.

  • Filtration and Washing: Filter the precipitate and wash the filter cake with 75 parts of a 25% brine solution at 5-10 °C.

  • Recrystallization: Add the wet cake to 330 parts of water and heat to 85-90 °C.

  • Decolorization: Add 4.4 parts of activated carbon and clarify the solution after 15 minutes.

  • Salting Out and Final Crystallization: To the hot filtrate, add 95 parts of salt and stir for 10 minutes. Cool the slurry to 15 °C, stir for an additional 15 minutes, and then filter.

  • Final Washing and Drying: Wash the cake with 30 parts of water at 5-10 °C, suck dry, and then dry at 50 °C.

Applications in Research and Drug Development

Pyrimidine derivatives are fundamental components in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[6] this compound and its derivatives serve as crucial intermediates in the synthesis of more complex heterocyclic systems. These systems are foundational to many active pharmaceutical ingredients (APIs) with potential anticancer, antiviral, and anti-inflammatory activities.[7]

Derivatives of this compound have been investigated for a range of biological activities. For instance, 2-thiosubstituted derivatives have shown promising plant growth-stimulating activity.[8][9] This highlights the versatility of the this compound scaffold in generating novel bioactive compounds.

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation, a common practice in drug discovery and agrochemical research.

G Workflow for Synthesis and Screening of this compound Derivatives cluster_synthesis Synthesis cluster_screening Biological Evaluation start This compound-2-thiol hydrochloride reagents Reaction with Electrophiles start->reagents Step 1 derivatives S-Substituted This compound Derivatives reagents->derivatives Step 2 screening Preliminary Biological Screening derivatives->screening Step 3 activity Identification of Pronounced Activity (e.g., Plant Growth Stimulation) screening->activity Step 4 further_dev Further Development and Optimization activity->further_dev Step 5

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.

References

Tautomerism in 4,6-Dimethylpyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 4,6-dimethylpyrimidine core are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The tautomeric state of these compounds—the dynamic equilibrium between structural isomers that readily interconvert—is a critical determinant of their physicochemical properties and, consequently, their biological activity. This technical guide provides a comprehensive overview of the principal forms of tautomerism observed in this compound derivatives: amino-imino, keto-enol, and thiol-thione tautomerism. It presents a synthesis of quantitative data from computational and experimental studies, details the methodologies for their characterization, and illustrates the implications of tautomerism in drug design through logical workflows.

Introduction to Tautomerism in Pyrimidines

Tautomers are structural isomers that are in dynamic equilibrium, typically involving the migration of a proton. For substituted pyrimidines, the position of the substituent on the ring and the nature of that substituent dictate the type and position of the tautomeric equilibrium. This equilibrium can be influenced by various factors, including the solvent, temperature, and pH.[1] Understanding the predominant tautomeric form of a drug candidate is crucial as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and molecular shapes, all of which affect drug-receptor interactions.[2]

Principal Tautomeric Equilibria in this compound Derivatives

The this compound scaffold can exhibit several types of tautomerism depending on the substituent at the 2-position.

Amino-Imino Tautomerism

When the 2-substituent is an amino group, the compound can exist in equilibrium between the amino and imino forms.

Amino_Imino_Tautomerism cluster_amino Amino Tautomer cluster_imino Imino Tautomer amino amino imino imino amino->imino H+ shift

Caption: Amino-imino tautomerism in 2-amino-4,6-dimethylpyrimidine.

Computational studies using Density Functional Theory (DFT) have been employed to determine the relative stabilities of these tautomers.

Tautomer of 2-Amino-4,6-dimethylpyrimidineComputational MethodBasis SetRelative Energy (kcal/mol)Reference
AminoB3LYP6-31++G 0.00[3]
IminoB3LYP6-31++G+8.5 to +10.5[3]

Note: The energy range for the imino tautomer reflects different possible conformations.

Keto-Enol Tautomerism

With a hydroxyl group at the 2-position, this compound can undergo keto-enol tautomerism, existing as either 4,6-dimethylpyrimidin-2-ol (enol form) or 4,6-dimethylpyrimidin-2(1H)-one (keto form).

Keto_Enol_Tautomerism cluster_enol Enol Tautomer cluster_keto Keto Tautomer enol enol keto keto enol->keto H+ shift

Caption: Keto-enol tautomerism in 4,6-dimethyl-2-hydroxypyrimidine (B87176).

Tautomer SystemSolventPredominant FormMethod
2-Hydroxypyridine (B17775)/2-PyridoneVariousKeto (in polar solvents)UV Spectroscopy
4(3H)-PyrimidinoneGas PhaseKetoComputational
2-Amino-5,6-dimethylpyrimidin-4-oneSolid StateKeto (1H- and 3H-)X-ray Crystallography[5]
Thiol-Thione Tautomerism

A thiol group at the 2-position leads to an equilibrium between the This compound-2-thiol (B7761162) (thiol form) and this compound-2(1H)-thione (thione form).

Thiol_Thione_Tautomerism cluster_thiol Thiol Tautomer cluster_thione Thione Tautomer thiol thiol thione thione thiol->thione H+ shift

Caption: Thiol-thione tautomerism in this compound-2-thiol.

Experimental studies using UV-Vis spectroscopy have shown that the tautomeric equilibrium is highly dependent on the solvent. In nonpolar solvents, the thiol form is favored, while polar solvents and self-association shift the equilibrium towards the thione form.[6]

Tautomer of this compound-2-thiolSolventPredominant FormReference
Thiol/ThioneDioxane (dilute)Thiol[6]
Thiol/ThioneEthanolThione[6]
Thiol/ThioneWaterThione[6]

Experimental and Computational Protocols for Tautomerism Studies

A combination of experimental and computational methods is typically employed to fully characterize the tautomeric equilibria of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core structures is a prerequisite for their study.

  • 2-Amino-4,6-dimethylpyrimidine: Commonly synthesized by the condensation of guanidine (B92328) with acetylacetone (B45752) in an aqueous alkaline medium.[2]

  • 4,6-Dimethyl-2-hydroxypyrimidine: Prepared by the reaction of urea (B33335) and acetylacetone in a lower alcohol containing hydrogen chloride, followed by neutralization.[7][8]

  • This compound-2-thiol: Synthesized through the condensation of thiourea (B124793) with acetylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. The different tautomers will have distinct chemical shifts for their respective protons and carbons.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. A range of solvents with varying polarities should be used to assess solvent effects.

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis: Identify the signals corresponding to each tautomer. The relative populations of the tautomers can be determined by integrating the signals of non-exchangeable protons that are unique to each form.

  • Variable Temperature Studies: To investigate the thermodynamics of the equilibrium, acquire spectra at a range of temperatures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve compound in deuterated solvent acquire Acquire 1H NMR spectrum dissolve->acquire Transfer to NMR tube identify Identify signals for each tautomer acquire->identify Process spectrum integrate Integrate unique signals identify->integrate calculate Calculate tautomer ratio integrate->calculate

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

Different tautomers possess different chromophoric systems and thus exhibit distinct UV-Vis absorption spectra.

Experimental Protocol for UV-Vis Analysis:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity. The appearance of isosbestic points can indicate a two-component equilibrium. The equilibrium constant can be calculated from the absorbance data at different solvent compositions.[9]

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise positions of all atoms, including hydrogen atoms, to identify the tautomer.

For example, the crystal structure of 2-amino-5,6-dimethylpyrimidin-4-one revealed the presence of both 1H-keto and 3H-keto tautomers in the solid state.[5]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).

Computational Protocol (DFT):

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).

Tautomerism in Drug Design: A Case Study of Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a common feature in many protein kinase inhibitors. The specific tautomeric form of the pyrimidine derivative can be critical for its binding to the ATP-binding site of the kinase.[10] The tautomeric state determines the hydrogen bond donor and acceptor pattern, which is essential for recognition by the kinase.

A logical workflow for tautomer-specific drug design can be envisioned:

Drug_Design_Workflow cluster_target Target Analysis cluster_design Tautomer-Specific Design cluster_synthesis Synthesis & Characterization cluster_eval Biological Evaluation target_id Identify kinase target and analyze ATP binding site propose Propose pyrimidine scaffold target_id->propose predict Predict tautomeric equilibrium (Computational) propose->predict design_tautomers Design derivatives to favor binding-competent tautomer predict->design_tautomers synthesis Synthesize designed compounds design_tautomers->synthesis characterize Characterize tautomeric state (NMR, UV-Vis) synthesis->characterize assay In vitro kinase assay characterize->assay sar Establish Structure-Activity Relationship (SAR) assay->sar optimize Lead Optimization sar->optimize optimize->design_tautomers Iterative Design

Caption: Logical workflow for tautomer-specific kinase inhibitor design.

This workflow emphasizes the importance of considering tautomerism early in the drug design process. By predicting and experimentally verifying the predominant tautomeric forms, medicinal chemists can design molecules with the correct hydrogen bonding patterns to achieve high affinity and selectivity for the target kinase.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery. A thorough understanding of the factors that govern the position of the tautomeric equilibrium is essential for the rational design of new therapeutic agents. The integrated use of computational and experimental techniques, as outlined in this guide, provides a robust framework for the characterization of these tautomeric systems, ultimately enabling the development of more effective and selective drugs.

References

Reactivity of the Methyl Groups in 4,6-Dimethylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the methyl groups in 4,6-dimethylpyrimidine, a key building block in synthetic and medicinal chemistry. The enhanced acidity of these methyl groups, due to the electron-withdrawing nature of the pyrimidine (B1678525) ring, allows for a variety of condensation reactions, providing versatile pathways to novel heterocyclic compounds. This document details the core reactivity, experimental protocols, and quantitative data associated with these transformations.

Core Reactivity: Acidity and Condensation Reactions

The methyl groups at the 4- and 6-positions of the pyrimidine ring are "active" due to the electron-withdrawing effect of the two nitrogen atoms in the aromatic ring. This effect increases the acidity of the methyl protons, facilitating their removal by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, primarily through aldol-type and Claisen-like condensation reactions.

Key Reactions:

  • Aldol-Type Condensation: Reaction with aromatic aldehydes (e.g., benzaldehyde) to form styrylpyrimidines. Depending on the stoichiometry, either one or both methyl groups can react.

  • Claisen-Like Condensation: Reaction with esters (e.g., ethyl benzoate) to yield β-keto pyrimidines.

  • Reaction with Amide Acetals: Condensation with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enamine derivatives.

These reactions provide a powerful toolkit for the functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science.

Aldol-Type Condensation with Aromatic Aldehydes

The reaction of this compound with aromatic aldehydes, such as benzaldehyde (B42025), in the presence of a base leads to the formation of styryl-substituted pyrimidines. The reaction can proceed to form either the mono- or bis-styryl derivative, depending on the reaction conditions and stoichiometry of the reactants.

Experimental Protocol: Synthesis of 4,6-Bis(styryl)pyrimidine

This protocol is adapted from a general method for the synthesis of related diarylpyrimidines.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium tert-butoxide (t-BuOK) or other suitable base (e.g., NaOH, KOH)

  • Methanol (B129727) or Ethanol

  • Dichloromethane

Procedure:

  • In a mortar, finely grind potassium tert-butoxide (5.0 eq).

  • Add this compound (1.0 eq) and benzaldehyde (2.0 eq) to the mortar.

  • Grind the mixture vigorously at room temperature for 10-20 minutes. The mixture may become a sticky paste.

  • Continue grinding for an additional 10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, add methanol to the reaction mixture and stir to disperse the solid.

  • Filter the solid product and wash with cold methanol.

  • Recrystallize the crude product from a suitable solvent system, such as dichloromethane/methanol, to yield the pure 4,6-bis(styryl)pyrimidine.

Quantitative Data for Aldol-Type Condensation Products
Product NameReagentsYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine[1]2-Thiomethyl-4,6-dimethylpyrimidine, 4-Benzylthiobenzaldehyde, t-BuOK50-7.0-8.0 (m, Ar-H, vinyl-H), 4.1 (s, 2H, S-CH2-Ph), 2.6 (s, 3H, S-CH3)-
(E,E)-4,6-Bis(styryl)pyrimidines[2]This compound, Aromatic Aldehyde, TFAModerate to Good---

Note: Specific NMR data for the unsubstituted 4,6-bis(styryl)pyrimidine was not available in the searched literature. The data provided is for a closely related derivative.

Reaction Mechanism: Aldol-Type Condensation

Aldol_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration DMP This compound Carbanion Carbanion Intermediate DMP->Carbanion Deprotonation DMP->Carbanion Base Base (B⁻) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Attack on carbonyl Carbanion->Alkoxide Aldehyde Benzaldehyde Alcohol Aldol Adduct Alkoxide->Alcohol Protonation Alkoxide->Alcohol BH BH Product 4-Methyl-6-styrylpyrimidine Alcohol->Product - H₂O Alcohol->Product

Caption: Mechanism of the base-catalyzed aldol-type condensation.

Claisen-Like Condensation with Esters

The active methyl groups of this compound can also undergo a Claisen-like condensation with esters, such as ethyl benzoate (B1203000), in the presence of a strong base like sodium amide or an organolithium reagent. This reaction leads to the formation of a β-keto pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Phenacyl-6-methylpyrimidine

This protocol is based on the reaction of the closely related 2,4,6-trimethylpyrimidine (B372508).

Materials:

  • This compound

  • Ethyl Benzoate

  • Sodium amide (NaNH₂) or n-Butyllithium

  • Anhydrous solvent (e.g., diethyl ether, toluene)

  • Ammonium (B1175870) chloride solution (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a suspension of sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in anhydrous ether to the suspension.

  • Reflux the mixture for several hours to facilitate the formation of the pyrimidylmethylsodium.

  • Cool the reaction mixture to room temperature and add a solution of ethyl benzoate in anhydrous ether dropwise.

  • Stir the reaction mixture at room temperature for several hours, then reflux for an additional period to ensure completion of the reaction.

  • Cool the mixture and carefully quench the reaction by pouring it onto a mixture of ice and ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography to yield 4-phenacyl-6-methylpyrimidine.

Quantitative Data for Claisen-Like Condensation Products
Product NameReagentsYield (%)Boiling Point (°C/mmHg)1H NMR (δ, ppm)13C NMR (δ, ppm)
2,6-Dimethyl-4-phenacylpyrimidine2,4,6-Trimethylpyrimidine, Ethyl Benzoate, NaNH₂22158-160 / 1.0--
4-Acetonyl-2,6-dimethylpyrimidine2,4,6-Trimethylpyrimidine, Phenyl Acetate, NaNH₂-108-110 / 1.0--

Note: The data provided is for the analogous reactions of 2,4,6-trimethylpyrimidine as specific data for this compound was not available in the searched literature. The reactivity of the 4-methyl group is expected to be similar.

Reaction Mechanism: Claisen-Like Condensation

Claisen_Condensation cluster_step1 Step 1: Anion Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution cluster_step3 Step 3: Elimination DMP This compound Anion Pyrimidylmethyl Anion DMP->Anion Deprotonation DMP->Anion Base Strong Base (e.g., NaNH₂) Tetrahedral Tetrahedral Intermediate Anion->Tetrahedral Attack on carbonyl Anion->Tetrahedral Ester Ethyl Benzoate Product 4-Phenacyl-6-methylpyrimidine Tetrahedral->Product Loss of leaving group Tetrahedral->Product Ethoxide Ethoxide

Caption: Mechanism of the Claisen-like condensation.

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of active methyl groups with DMF-DMA is a common method for the synthesis of enamines. In the case of this compound, this reaction provides a route to vinylogous amidines, which are versatile intermediates for the synthesis of other heterocyclic systems.

Experimental Protocol: Synthesis of 4-(2-(Dimethylamino)vinyl)-6-methylpyrimidine

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • High-boiling solvent (e.g., dry dioxane or DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of dry dioxane.

  • Add N,N-dimethylformamide dimethyl acetal (1.1 to 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the pure enamine derivative.

Quantitative Data for Reaction with DMF-DMA
Product NameReagentsYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
(E)-N,N-dimethyl-2-(pyrimidin-4-yl)ethenamine[3]4-Methylpyrimidine, DMF-DMA--8.95 (d, 1H), 8.61 (d, 1H), 7.63 (d, 1H), 7.23 (dd, 1H), 5.75 (d, 1H), 3.09 (s, 6H)-

Note: The data provided is for the reaction of 4-methylpyrimidine. The reactivity of this compound is expected to be similar, potentially leading to mono- or di-substituted products depending on the conditions.

Experimental Workflow: Synthesis of Enamine Derivative

DMFDMA_Workflow cluster_workflow Synthesis of 4-(2-(Dimethylamino)vinyl)-6-methylpyrimidine Start Start: this compound & DMF-DMA in Dioxane Reflux Reflux Reaction Mixture Start->Reflux 1. Mix & Heat Evaporation Solvent Evaporation Reflux->Evaporation 2. Cool & Concentrate Purification Purification (Chromatography/Recrystallization) Evaporation->Purification 3. Isolate Crude Product Product End Product: Enamine Derivative Purification->Product 4. Purify

Caption: Workflow for the synthesis of the enamine derivative.

Conclusion

The active methyl groups of this compound provide a versatile handle for the synthesis of a wide array of functionalized pyrimidine derivatives. The aldol-type condensation, Claisen-like condensation, and reaction with DMF-DMA are robust methods for C-C and C-N bond formation at the 4- and 6-positions. The detailed protocols and data presented in this guide offer a valuable resource for researchers in synthetic and medicinal chemistry to exploit the reactivity of this important heterocyclic building block. Further exploration of these reactions with diverse electrophiles will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4,6-dimethylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. We delve into the seminal synthesis of this compound, presenting detailed experimental protocols for its preparation and the synthesis of key derivatives. This guide summarizes crucial quantitative data, outlines the evolution of its applications in drug development, and visualizes associated synthetic workflows.

Introduction

The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry and is fundamental to a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in 1884 with the pioneering work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. Within this broad and vital class of compounds, this compound has emerged as a significant building block in the synthesis of a variety of functional molecules, from kinase inhibitors to potential antiviral agents. This guide traces the history of this specific disubstituted pyrimidine, from its initial synthesis to its contemporary applications.

The Foundational Synthesis: A Historical Perspective

A common and historically significant method for the synthesis of this compound involves the condensation of acetylacetone (B45752) with a source of the N-C-N fragment, such as an amidine or urea (B33335), followed by further modifications. The synthesis of a key intermediate, 2-amino-4,6-dimethylpyrimidine, for which detailed historical protocols are available, provides a clear example of the early synthetic strategies.

Experimental Protocols

2.1.1. Synthesis of 2-Amino-4,6-dimethylpyrimidine (Classic Method)

A well-documented early method for the synthesis of the 2-amino derivative involves the reaction of a guanidine (B92328) salt with acetylacetone in an aqueous alkaline medium. This method, detailed in a 1953 patent, represented a significant improvement over previous methods that required anhydrous solvents.[1]

  • Materials:

    • Guanidine nitrate: 135.5 parts by weight

    • Sodium carbonate: 33.5 parts by weight

    • Acetylacetone: 100 parts by weight

    • Water: 250 parts by weight

    • Activated carbon

    • Salt (for precipitation)

  • Procedure:

    • To 250 parts of water, add 135.5 parts of guanidine nitrate, 33.5 parts of sodium carbonate, and 100 parts of acetylacetone to form a slurry.

    • Heat the slurry to 95-100°C for two hours, during which time large crystals will form.

    • Cool the slurry to room temperature and dilute it to 488 parts with water.

    • Further cool the mixture to 10°C, hold for one hour, and then filter the crude product.

    • Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck dry.

    • Add the wet cake to 330 parts of water and heat to 85-90°C.

    • Add 4.4 parts of activated carbon and clarify the solution after 15 minutes.

    • To the hot filtrate, add 95 parts of salt and stir the resulting slurry for 10 minutes.

    • Cool the slurry to 15°C, stir for an additional 15 minutes, and filter the purified product.

    • Wash the cake with 30 parts of 5-10°C water, suck dry, and then dry the final product at 50°C.

2.1.2. Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine (Classic Method)

The 2-hydroxy derivative is another historically significant compound that can be prepared from urea and acetylacetone. A 1994 patent outlines a high-yield method for its synthesis.[2]

  • Materials:

    • Urea: 30 grams (0.5 mole)

    • Acetylacetone (methyl ethyl diketone): 53 grams (0.53 mole)

    • Methanol (B129727): 200 ml

    • 40% Hydrogen chloride in methanol solution: 68 grams

    • Alkali metal hydroxide (B78521) solution (e.g., Sodium Hydroxide)

  • Procedure for Hydrochloride Salt:

    • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 30 grams of urea, 53 grams of acetylacetone, and 200 ml of methanol.

    • Stir and heat the mixture to 52°C.

    • Add 68 grams of a 40% hydrogen chloride methanol solution.

    • Maintain stirring and reflux for 3 hours.

    • Cool the reaction mixture to room temperature and filter the solid hydrochloride salt.

    • Dry the solid to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride. The reported yield is approximately 90.2%.

  • Neutralization to Free Base:

    • Dissolve the hydrochloride salt in water.

    • Neutralize the solution with an alkali metal hydroxide solution.

    • The free base, 2-hydroxy-4,6-dimethylpyrimidine, will precipitate and can be collected by filtration.

Physicochemical Properties

Quantitative data for this compound and its key derivatives are crucial for their application in research and development. The following tables summarize some of the key physical and chemical properties.

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
CAS Number 1558-17-4
Melting Point 25 °C
Boiling Point 154 °C at 758 Torr
Appearance Liquid
Refractive Index (n20/D) 1.490
Density 0.98 g/mL at 25 °C

Table 1: Physicochemical Properties of this compound.

Property2-Amino-4,6-dimethylpyrimidine2-Hydroxy-4,6-dimethylpyrimidine (HDP)
Molecular Formula C₆H₉N₃C₆H₈N₂O
Molecular Weight 123.16 g/mol 124.14 g/mol
CAS Number 767-15-7108-79-2
Melting Point 151-153 °C270 °C (decomposition, as HCl salt)
Appearance CrystalsSolid

Table 2: Physicochemical Properties of Key this compound Derivatives.[2][3]

Historical Development and Applications in Drug Discovery

While the initial synthesis of this compound was likely of academic interest, the scaffold and its derivatives have since found significant applications, particularly in the realm of drug discovery and agrochemicals.

Early Developments and Agrochemical Connections

The 2-amino derivative of this compound is a known environmental transformation product of the fungicide pyrimethanil.[3] This connection highlights the early recognition of the stability and environmental presence of this chemical class. Furthermore, 2-amino-4,6-dimethoxypyrimidine (B117758) is a transformation product of several sulfonylurea herbicides, including nicosulfuron (B1678754) and rimsulfuron, indicating the integration of the pyrimidine core into agrochemical development.

Emergence as a Privileged Scaffold in Medicinal Chemistry

In more recent decades, the 4,6-disubstituted pyrimidine core has been identified as a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the development of potent and selective ligands for a variety of biological targets.

4.2.1. Kinase Inhibition

A significant area of application for this compound derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can mimic the adenine (B156593) core of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Derivatives of N4,2-dimethylpyrimidine-4,6-diamine have been investigated as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR).[4] Modifications at different positions on the pyrimidine ring allow for the fine-tuning of inhibitory activity and selectivity against different kinases.

4.2.2. Antiviral and Other Therapeutic Areas

The pyrimidine core is a fundamental component of many antiviral drugs. While specific antiviral applications of this compound itself are not as extensively documented as for other pyrimidine analogs, the general principle of pyrimidine derivatives interfering with viral replication is well-established.[5][6] Pyrimidine synthesis inhibitors, for example, can deplete the cellular pool of nucleotides that are essential for viral genome replication.

Furthermore, derivatives of this compound have been explored for a wide range of other therapeutic applications, including as anti-inflammatory, antibacterial, and antimalarial agents.[7]

Visualizing Synthetic Pathways

The synthesis of this compound and its derivatives can be represented through logical workflows. Below are Graphviz diagrams illustrating the synthetic pathways discussed.

G Synthesis of 2-Amino-4,6-dimethylpyrimidine cluster_reactants Reactants cluster_process Process cluster_product Product Guanidine_Nitrate Guanidine Nitrate Reaction Heat to 95-100°C Guanidine_Nitrate->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Sodium_Carbonate Sodium Carbonate (Alkaline Medium) Sodium_Carbonate->Reaction Water Water (Solvent) Water->Reaction Purification Cool, Filter, and Recrystallize Reaction->Purification Product 2-Amino-4,6-dimethylpyrimidine Purification->Product

Caption: Synthetic workflow for 2-Amino-4,6-dimethylpyrimidine.

G Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_product Product Urea Urea Reaction Heat to 52°C and Reflux Urea->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction HCl_Methanol HCl in Methanol (Catalyst & Solvent) HCl_Methanol->Reaction Isolation Cool and Filter Reaction->Isolation Intermediate 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride Isolation->Intermediate Neutralization Neutralize with Alkali Product 2-Hydroxy-4,6-dimethylpyrimidine Neutralization->Product Intermediate->Neutralization

Caption: Synthetic workflow for 2-Hydroxy-4,6-dimethylpyrimidine.

Conclusion

From its initial synthesis in the mid-20th century, this compound has evolved from a compound of academic curiosity to a valuable scaffold in the development of functional molecules. Its derivatives have shown promise in diverse fields, most notably in the design of kinase inhibitors for cancer therapy and in the agrochemical industry. The foundational synthetic routes, while refined over time, demonstrate the robust and accessible chemistry of this pyrimidine core. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the this compound scaffold is poised to remain a significant and versatile platform for future drug discovery and development efforts.

References

IUPAC nomenclature for 4,6-Dimethylpyrimidine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of 4,6-Dimethylpyrimidine and Its Isomers

Introduction to Pyrimidine (B1678525) Nomenclature

Pyrimidine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3.[1] Its systematic IUPAC name is 1,3-diazine.[1] The nomenclature for pyrimidine derivatives follows the standard IUPAC rules for organic chemistry.[2] The ring atoms are numbered starting from one nitrogen, proceeding through a carbon to the second nitrogen, and continuing around the ring to assign the lowest possible locants to substituents. For unsubstituted pyrimidine, a plane of symmetry passes through the C2 and C5 atoms, making the 4 and 6 positions chemically equivalent. However, once substitution occurs, this equivalence may be lost, and all positions must be numbered according to IUPAC rules to provide the lowest locant set for all substituents.[3]

Positional Isomers of Dimethylpyrimidine

Dimethylpyrimidine (C₆H₈N₂) exists in several positional isomers, where two methyl groups are substituted at different carbon atoms of the pyrimidine ring. The four primary isomers are 2,4-dimethylpyrimidine, 2,5-dimethylpyrimidine, 4,5-dimethylpyrimidine, and the titular this compound.

The IUPAC names and chemical structures of these isomers are presented below.

IUPAC NameChemical StructureCAS Number
This compound 1558-17-4[4]
2,4-Dimethylpyrimidine 14331-54-5[5]
2,5-Dimethylpyrimidine 22868-76-4[6]
4,5-Dimethylpyrimidine 694-81-5[7][8]

Quantitative Physicochemical Data

The physicochemical properties of dimethylpyrimidine isomers are crucial for their application in research and drug development. The following table summarizes available quantitative data for this compound and its isomers.

PropertyThis compound2,4-Dimethylpyrimidine2,5-Dimethylpyrimidine4,5-Dimethylpyrimidine
Molecular Formula C₆H₈N₂[4]C₆H₈N₂[5]C₆H₈N₂[6]C₆H₈N₂[8]
Molecular Weight 108.14 g/mol [4]108.14 g/mol [5]108.14 g/mol [6]108.14 g/mol [7]
Physical State Colorless Liquid[9]LiquidData not availableData not available
Boiling Point 154 °C[9]151.2 °C[10]Data not availableData not available
Melting Point -51 °C[9]Data not availableData not availableData not available
Density 0.98 g/mL at 25 °C[9]Data not availableData not availableData not available
Refractive Index n20/D 1.490Data not availableData not availableData not available
Solubility Moderately soluble in water; soluble in ethanol (B145695) and methanol.[9]Data not availableData not availableData not available

Experimental Protocols: Synthesis of Dimethylpyrimidine Derivatives

The synthesis of the pyrimidine core is a fundamental process in medicinal chemistry. A common method for producing a 4,6-disubstituted pyrimidine ring involves the condensation of a β-dicarbonyl compound with a source of the N-C-N fragment, such as a guanidine (B92328) salt.

Example Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine (B23340)

This protocol describes the synthesis of 2-amino-4,6-dimethylpyrimidine by reacting a guanidine salt with acetylacetone (B45752) in an aqueous alkaline medium.[11]

Materials:

  • Guanidine nitrate (B79036) (135.5 parts)

  • Sodium carbonate (83.5 parts)

  • Acetylacetone (100 parts)

  • Water (250 parts)

  • 25% Brine solution

  • Activated carbon

Procedure:

  • To a reaction vessel, add 250 parts of water, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.[11]

  • Heat the resulting slurry to 50-55 °C for 6 hours with stirring.[11]

  • After the reaction period, cool the mixture to room temperature and dilute it to 488 parts with water.[11]

  • Further cool the solution to 10 °C and hold for 1 hour to allow for precipitation.[11]

  • Filter the precipitate and wash the filter cake with 75 parts of a cold (5-10 °C) 25% brine solution.[11]

  • For purification, add the wet cake to 330 parts of water and heat to 85-90 °C.[11]

  • Add 4.4 parts of activated carbon to the hot solution and clarify by filtration after 15 minutes.[11]

  • To the hot filtrate, add 95 parts of salt and stir for 10 minutes.[11]

  • Cool the slurry to 15 °C, stir for an additional 15 minutes, and then filter to collect the purified product.[11]

  • Wash the final cake with 30 parts of cold (5-10 °C) water and dry at 50 °C.[11]

This reaction provides a high yield of nearly pure 2-amino-4,6-dimethylpyrimidine, a key intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[11][12][13]

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the logical relationship between the parent pyrimidine heterocycle and its four primary dimethyl-substituted isomers.

G cluster_parent Parent Heterocycle cluster_isomers Positional Isomers of Dimethylpyrimidine parent Pyrimidine (1,3-Diazine) iso_46 This compound parent->iso_46 Methylation (x2) iso_24 2,4-Dimethylpyrimidine parent->iso_24 Methylation (x2) iso_25 2,5-Dimethylpyrimidine parent->iso_25 Methylation (x2) iso_45 4,5-Dimethylpyrimidine parent->iso_45 Methylation (x2)

Positional isomerism of dimethylpyrimidine from the parent heterocycle.

References

Health and Safety Information for 4,6-Dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4,6-Dimethylpyrimidine (CAS No. 1558-17-4), a heterocyclic aromatic organic compound. The information is intended to support safe handling, storage, and use in a laboratory setting. All data is presented to facilitate risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties. Key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Boiling Point 154 °C[3]
Melting Point 25 °C[2]
Density 0.98 g/mL at 25 °C[3]
Refractive Index n20/D 1.490[3]
Flash Point 46 °C (114.8 °F) - closed cup
Solubility Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and methanol.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids3H226: Flammable liquid and vapor[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Toxicological Information

Experimental Protocols

While specific experimental data for this compound is limited, the following sections describe standardized protocols for assessing the key hazards identified. These methodologies are representative of the types of experiments used to determine the GHS classifications.

Skin Irritation Testing (OECD 439)

The in vitro skin irritation test using a reconstructed human epidermis (RhE) model is a validated method to assess the skin irritation potential of a chemical.

Methodology:

  • Tissue Preparation: A three-dimensional RhE model, consisting of normal human-derived epidermal keratinocytes, is cultured to form a multilayered, differentiated epidermis.

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. Following exposure, the substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by mitochondrial dehydrogenases in viable cells. The formazan is extracted, and the optical density is measured spectrophotometrically.

  • Classification: A substance is classified as a skin irritant if the tissue viability is reduced by 50% or more compared to the negative control.

Eye Irritation Testing (OECD 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro procedure used to identify chemicals that can cause serious eye damage.

Methodology:

  • Tissue Preparation: A RhCE model, which mimics the histological and physiological properties of the human corneal epithelium, is used.

  • Test Substance Application: The test substance is applied to the epithelial surface of the RhCE tissue. Negative and positive controls are included in each run.

  • Exposure and Post-Incubation: Tissues are exposed to the test chemical for a specified duration (e.g., 30 minutes). After exposure, the tissues are rinsed and transferred to a post-incubation medium for a defined period (e.g., 2 hours).

  • Viability Measurement: The viability of the corneal epithelial cells is assessed using the MTT assay, as described in the skin irritation protocol.

  • Classification: The reduction in tissue viability relative to the negative control is used to predict the eye irritation potential. A chemical is classified as causing serious eye irritation if the mean tissue viability is significantly reduced below a defined threshold.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Disposal

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow to enter drains or waterways.

Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a potential exposure or spill of this compound.

HazardResponse Start Potential Exposure or Spill Assess Assess the Situation (e.g., nature of exposure, spill size) Start->Assess Exposure Exposure Occurred? Assess->Exposure FirstAid Administer First Aid (as per Section 5) Exposure->FirstAid Yes Spill Spill Occurred? Exposure->Spill No Medical Seek Medical Attention FirstAid->Medical Report Report Incident Medical->Report SmallSpill Small Spill? Spill->SmallSpill Yes Spill->Report No CleanSmall Clean up with appropriate absorbent material and PPE SmallSpill->CleanSmall Yes LargeSpill Evacuate Area and contact EH&S SmallSpill->LargeSpill No Decontaminate Decontaminate Area and Equipment CleanSmall->Decontaminate LargeSpill->Report Decontaminate->Report End End Report->End

Caption: Workflow for responding to a this compound exposure or spill.

References

Methodological & Application

Synthesis of 2-Amino-4,6-dimethylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340), a crucial intermediate in the production of various pharmaceuticals, including sulfonamides like sulfamethazine. The primary synthetic route involves the condensation reaction between a guanidine (B92328) salt and acetylacetone (B45752).

Application Notes

2-Amino-4,6-dimethylpyrimidine serves as a foundational building block in organic synthesis, particularly in the development of bioactive molecules. Its pyrimidine (B1678525) core is a key structural motif in numerous therapeutic agents. The synthesis method detailed below is a well-established, robust, and scalable procedure that provides good yields of the target compound. The reaction proceeds via a condensation mechanism in an aqueous alkaline medium, which offers advantages over previous methods that required anhydrous solvents and elaborate recovery systems.[1]

The choice of guanidine salt (e.g., guanidine nitrate (B79036) or guanidine hydrochloride) and the base (e.g., sodium carbonate or sodium hydroxide) can be adapted based on reagent availability and cost considerations.[1] Reaction temperature is a critical parameter influencing both the reaction rate and the final yield, with optimal results generally achieved near the boiling point of the aqueous solution.[1] Furthermore, sonication has been demonstrated as an effective technique to accelerate the reaction, leading to shorter reaction times and high yields.[2]

Synthetic Pathway

The synthesis of 2-amino-4,6-dimethylpyrimidine is typically achieved through the condensation of guanidine with acetylacetone. The reaction is carried out in the presence of a base to neutralize the acid formed during the reaction.

SynthesisWorkflow Guanidine Guanidine Salt (e.g., Guanidine HCl) Reaction Condensation Reaction Guanidine->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Aqueous Medium Solvent->Reaction Heating Heating Reaction->Heating Sonication Sonication (Alternative) Reaction->Sonication Cooling Cooling & Crystallization Heating->Cooling Sonication->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 2-Amino-4,6-dimethylpyrimidine Drying->Product

Caption: General workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different synthetic protocols.

Guanidine SaltBaseSolventTemperature (°C)Time (h)MethodYield (%)Reference
Guanidine NitrateSodium CarbonateWater95-1002Conventional HeatingGood[1]
Guanidine HydrochlorideSodium CarbonateWater95-1002Conventional HeatingSubstantially the same as above[1]
Guanidine NitrateSodium CarbonateWater50-556Conventional HeatingAlmost as high as 95-100°C[1]
Guanidine HydrochlorideSodium CarbonateWater600.5Sonication75[2]
Guanidine NitrateSodium CarbonateWater953Conventional Heating88.64[3]

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis

This protocol is based on the method described in US Patent 2,660,579.[1]

Materials:

  • Guanidine hydrochloride

  • Acetylacetone

  • Sodium carbonate

  • Water

  • Activated carbon

  • 25% Brine solution

  • 5-10°C Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers

  • Drying oven

Procedure:

  • To a round-bottom flask, add 250 parts of water, 106 parts of guanidine hydrochloride, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

  • Heat the slurry to 95-100°C with stirring for 2 hours. During this time, large crystals will form.

  • Cool the slurry to room temperature and dilute it with water to a total volume of 488 parts.

  • Further cool the mixture to 10°C and hold it at this temperature for 1 hour.

  • Filter the crystalline product using a Buchner funnel.

  • Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck it dry.

  • For purification, add the wet cake to 330 parts of water and heat to 85-90°C.

  • Add 4.4 parts of activated carbon and clarify the solution after 15 minutes by hot filtration.

  • To the hot filtrate, add 95 parts of salt and stir the slurry for 10 minutes.

  • Cool the slurry to 15°C, stir for an additional 15 minutes, and then filter.

  • Wash the final cake with 30 parts of 5-10°C water, suck it dry, and then dry the product in an oven at 50°C.

Protocol 2: Sonochemical Synthesis

This protocol is adapted from a procedure described by Bayramoğlu et al. (2020).[2]

Materials:

  • Guanidine hydrochloride (0.052 mol)

  • Acetylacetone (0.052 mol)

  • Sodium carbonate (0.052 mol)

  • Water (15 mL)

Equipment:

  • Round-bottom reaction vessel suitable for sonication

  • Ultrasonic bath or probe

  • Hot water bath

  • Nuche funnel

Procedure:

  • In a round-bottom reaction vessel, combine guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol) in 15 mL of water.

  • Place the reaction vessel in a hot water bath set to 60°C.

  • Expose the contents of the flask to ultrasonic waves for 30 minutes.

  • At the end of the reaction period, a solid product will have formed.

  • Treat the solid product with a small quantity of water.

  • Filter the product through a Nuche funnel and allow it to dry. The reported yield for this method is 75%.[2]

References

Applications of 4,6-Dimethylpyrimidine in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 4,6-dimethylpyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to endogenous purines allows for interactions with a wide range of biological targets, making it a valuable building block in the design and development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this compound and its derivatives, with a focus on their anticancer and kinase inhibitory activities.

Application Notes

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). The substitution pattern on the pyrimidine (B1678525) ring plays a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibition

The this compound core is a common feature in many kinase inhibitors. By functionalizing the C2 and C5 positions of the pyrimidine ring, medicinal chemists have developed potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding site.

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of selected 4,6-disubstituted pyrimidine derivatives.

Table 1: Anticancer Activity of 4,6-Disubstituted Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5 HepG-2 (Liver)5.91[1][2]
MCF-7 (Breast)7.69[1][2]
HeLa (Cervical)9.27[1][2]
10b HepG2 (Liver)3.56[3]
A549 (Lung)5.85[3]
MCF-7 (Breast)7.68[3]
Indazol-Pyrimidine 4f MCF-7 (Breast)1.629
Indazol-Pyrimidine 4i MCF-7 (Breast)1.841
Indazol-Pyrimidine 4a MCF-7 (Breast)2.958

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
5 EGFR3.114 (ng/mL)[1][2]
CDK4/cyclin D1152[1][2]
10b EGFR8.29[3]
13 Aurora A< 200

Experimental Protocols

Synthesis of this compound-2-thiosubstituted Derivatives[4]

This protocol describes the synthesis of S-substituted derivatives of This compound-2-thiol (B7761162), which can be further modified for various medicinal chemistry applications.

Materials:

  • This compound-2-thiol hydrochloride

  • Appropriate alkylating or acylating agent (e.g., alkyl halide, acyl chloride)

  • Base (e.g., sodium hydroxide, triethylamine)

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound-2-thiol hydrochloride in a suitable solvent.

  • Add a base to neutralize the hydrochloride and generate the thiolate anion.

  • Slowly add the alkylating or acylating agent to the reaction mixture at an appropriate temperature (e.g., room temperature or elevated temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-S-substituted this compound derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)[5][6][7][8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay[10][11][12][13][14]

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, its substrate, and the test compound in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Kinase Activity

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

CDK4_Cell_Cycle_Pathway CyclinD Cyclin D Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 CDK4_6->Complex Rb Rb Complex->Rb Phosphorylates & Inactivates p16 p16 p16->Complex Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Derivative Inhibitor->CDK4_6 Inhibits

Caption: CDK4/6-Cyclin D1 pathway in cell cycle regulation and its inhibition.

Experimental_Workflow start Start: Synthesized 4,6-Dimethyl- pyrimidine Derivatives in_vitro_cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->in_vitro_cytotoxicity select_potent Select Potent Compounds (Low IC50) in_vitro_cytotoxicity->select_potent kinase_assay In Vitro Kinase Assay (e.g., EGFR, CDK4) select_potent->kinase_assay Potent lead_optimization Lead Optimization (SAR Studies) select_potent->lead_optimization Not Potent mechanism_study Mechanism of Action (e.g., Cell Cycle Analysis, Apoptosis Assay) kinase_assay->mechanism_study mechanism_study->lead_optimization end End: Preclinical Candidate mechanism_study->end lead_optimization->start Iterative Design

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Application Notes and Protocols for 4,6-Dimethylpyrimidine Derivatives as Plant Growth Stimulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyrimidine derivatives represent a promising class of synthetic compounds that have demonstrated significant potential as plant growth stimulators. These molecules have been shown to exert positive effects on various aspects of plant development, including root and shoot elongation, biomass accumulation, and enhancement of photosynthetic activity.[1][2][3][4][5] Furthermore, certain derivatives have been reported to improve plant resilience to abiotic stressors.[2] The mechanism of action of these compounds is believed to be linked to their auxin and cytokinin-like activities, two crucial classes of phytohormones that regulate a wide array of physiological processes in plants.[2][6][7]

These application notes provide a comprehensive overview of the use of this compound derivatives as plant growth stimulators, including detailed experimental protocols, a summary of quantitative data, and visualizations of the proposed signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound Derivatives

The following tables summarize the quantitative data from various studies on the effects of this compound derivatives on plant growth.

Table 1: Effect of Pyrimidine (B1678525) Derivatives on Sorghum (Sorghum bicolor (L.) Moench) Growth Parameters

Seed soaking in 10⁻⁷M solutions of the compounds.

CultivarCompoundAverage Root Length Increase (%)Average Fresh Weight Increase (%)
Grain SorghumMethyur12-877-67
Grain SorghumKamethur12-877-67
Grain SorghumIvin12-877-67

Source: The effect of pyrimidine and pyridine (B92270) derivatives on the growth and productivity of Sorghum.[2]

Table 2: Effect of Pyrimidine Derivatives on Winter Wheat (Triticum aestivum L.) Growth Parameters

Treatment with 10⁻⁶M solutions of the compounds.

CompoundAverage Shoot Length Increase (%)Average Root Length Increase (%)
Methyur36.38133.33
Kamethur-118.61
Pyrimidine Derivative Mix43.5 - 71.7541.59 - 113.11
Auxin (IAA)-75.24

Source: Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase.[8]

Table 3: Effect of Pyrimidine Derivatives on Winter Wheat (Triticum aestivum L.) Photosynthetic Pigments

Treatment with 10⁻⁶M solutions of the compounds.

CompoundChlorophyll (B73375) a Increase (%)Chlorophyll b Increase (%)Chlorophyll a+b Increase (%)Carotenoids Increase (%)
Pyrimidine Derivative Mix2.57 - 23.742.57 - 28.892.63 - 17.782.5 - 28.81
Auxin (IAA)4.3411.696.63-

Source: Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase.[6][8]

Experimental Protocols

Protocol 1: Seed Treatment for Plant Growth Promotion Assay

This protocol outlines the procedure for treating seeds with this compound derivatives to assess their impact on germination and early seedling growth.

Materials:

  • Seeds of the target plant species (e.g., sorghum, wheat, barley)

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Sterile distilled water

  • Ethanol (B145695) (70% and 96%)

  • Petri dishes or germination paper

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization:

    • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

  • Preparation of Treatment Solutions:

    • Prepare working solutions of the this compound derivative at the desired concentrations (e.g., 10⁻⁶M, 10⁻⁷M) by diluting the stock solution with sterile distilled water.

    • Include a control group treated with sterile distilled water and a vehicle control if a solvent like DMSO is used.

  • Seed Soaking:

    • Immerse the sterilized seeds in the respective treatment solutions for a predetermined period (e.g., 2-4 hours). Ensure enough solution to fully cover the seeds.

  • Germination:

    • Place the treated seeds on moist germination paper or in Petri dishes containing a suitable growth medium (e.g., agar (B569324) with half-strength Murashige and Skoog medium).

    • Incubate the seeds in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Data Collection:

    • After a specified number of days (e.g., 7-14), measure germination percentage, root length, shoot length, and fresh/dry weight of the seedlings.

Protocol 2: Foliar Spray Application for Mature Plants

This protocol describes the application of this compound derivatives to the foliage of established plants to evaluate their effect on growth and physiological parameters.

Materials:

  • Healthy, uniformly grown plants

  • This compound derivative stock solution

  • Sterile distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottles

Procedure:

  • Plant Preparation:

    • Grow plants to a specific developmental stage (e.g., 3-4 leaf stage) under controlled environmental conditions.

  • Preparation of Spray Solutions:

    • Prepare the desired concentrations of the this compound derivative in sterile distilled water.

    • Add a surfactant (e.g., 0.01-0.05% Tween-20) to the solutions to ensure even coverage of the leaves.

  • Foliar Application:

    • Spray the solutions onto the plant foliage until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.

    • Treat a control group of plants with a solution containing only water and the surfactant.

  • Growth and Analysis:

    • Continue to grow the plants under the same controlled conditions.

    • At regular intervals, measure parameters such as plant height, number of leaves, stem diameter, and biomass.

    • For physiological analysis, collect leaf samples to measure chlorophyll content, photosynthetic rate, and other relevant parameters.

Mandatory Visualizations

Signaling Pathway

The plant growth-promoting effects of this compound derivatives are hypothesized to be mediated through their interaction with auxin and cytokinin signaling pathways. These phytohormones are central to the regulation of cell division, elongation, and differentiation.

Plant_Growth_Signaling cluster_stimulus External Stimulus cluster_pathways Phytohormone Signaling Pathways cluster_response Plant Growth Response 4_6_Dimethylpyrimidine This compound Derivative Auxin_Pathway Auxin-like Activity 4_6_Dimethylpyrimidine->Auxin_Pathway Cytokinin_Pathway Cytokinin-like Activity 4_6_Dimethylpyrimidine->Cytokinin_Pathway Cell_Elongation Cell Elongation Auxin_Pathway->Cell_Elongation Cell_Differentiation Cell Differentiation Auxin_Pathway->Cell_Differentiation Cell_Division Cell Division Cytokinin_Pathway->Cell_Division Cytokinin_Pathway->Cell_Differentiation Root_Growth Root Growth Cell_Division->Root_Growth Shoot_Growth Shoot Growth Cell_Division->Shoot_Growth Biomass_Increase Biomass Increase Cell_Division->Biomass_Increase Cell_Elongation->Root_Growth Cell_Elongation->Shoot_Growth Cell_Elongation->Biomass_Increase Cell_Differentiation->Root_Growth Cell_Differentiation->Shoot_Growth Cell_Differentiation->Biomass_Increase

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the efficacy of this compound derivatives as plant growth stimulators.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_evaluation Evaluation cluster_analysis Data Analysis A Synthesize/Acquire This compound Derivatives B Prepare Stock Solutions A->B C Seed Germination Assay B->C D Seedling Growth Assay C->D E Whole Plant Assay (Foliar/Soil Application) D->E F Physiological & Biochemical Analysis (e.g., Photosynthesis) E->F G Abiotic Stress Tolerance Assay E->G H Statistical Analysis & Data Visualization F->H G->H

Caption: General workflow for evaluating plant growth stimulating compounds.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4,6-dimethylpyrimidine is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including coccidiostats like Nicarbazin.[1][2] The synthesis of this compound is typically achieved through the condensation of a β-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), with urea (B33335) or its derivatives.[1][2] This document provides detailed protocols for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, summarizing quantitative data and outlining the experimental workflow.

Reaction Principle

The synthesis of 2-hydroxy-4,6-dimethylpyrimidine is a classic example of the Pinner pyrimidine (B1678525) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3] In this specific case, acetylacetone acts as the 1,3-dicarbonyl compound and urea functions as the amidine source. The reaction is typically catalyzed by an acid, which facilitates the cyclization and dehydration steps to form the stable pyrimidine ring. The general reaction scheme is as follows:

Chemical reaction for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone.

Experimental Protocols

Two primary methods for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine are detailed below, differing in the acid catalyst employed.

Method 1: Hydrogen Chloride Catalyzed Synthesis

This protocol utilizes a solution of hydrogen chloride in a lower alcohol as the catalyst.[1][4]

Materials:

  • Urea

  • Acetylacetone (2,4-pentanedione)

  • Methanol

  • 40% Hydrogen chloride solution in methanol

  • Alkali metal hydroxide (B78521) (e.g., Sodium Hydroxide) for neutralization

Equipment:

  • Reactor vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • In a reactor, combine 30g of urea (0.5 mole) and 53g of acetylacetone (0.53 mole) with 200 mL of methanol.[1][4]

  • Stir the mixture and heat to 52°C.[1][4]

  • Slowly add 68g of a 40% hydrogen chloride solution in methanol.[1][4]

  • Maintain the reaction mixture at reflux with continuous stirring for 3 hours.[1][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product, 2-hydroxy-4,6-dimethylpyrimidine hydrochloride (HDP·HCl), will precipitate.

  • Isolate the solid by filtration and dry the product.

  • To obtain the free base, dissolve the HDP·HCl in water and neutralize the solution with an alkali metal hydroxide.

  • Allow the solution to stand for 1-5 hours to facilitate crystallization.

  • Filter the resulting solid, which is the hydrated form of 2-hydroxy-4,6-dimethylpyrimidine (HDP·2H₂O), and dry at room temperature.[1]

Method 2: Sulfuric Acid Catalyzed Synthesis

This protocol employs sulfuric acid as the catalyst in an ethanol (B145695) solvent.[2]

Materials:

  • Urea

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Concentrated Sulfuric Acid

  • Alkali solution (e.g., 30-50% Sodium Hydroxide or Potassium Hydroxide solution) for neutralization

Equipment:

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Dissolve urea in ethanol by heating.

  • Add acetylacetone to the urea solution in a molar ratio of approximately 1:1.05 to 1:1.10 (urea:acetylacetone).[2]

  • Heat the mixture to a temperature of 40-50°C.[2]

  • Carefully add concentrated sulfuric acid dropwise in a molar ratio of approximately 1:0.7 to 1:0.8 (urea:sulfuric acid).[2]

  • Allow the reaction to proceed for 1-3 hours at this temperature.[2]

  • Cool the mixture, which will cause the precipitation of 2-hydroxy-4,6-dimethylpyrimidine sulfate (B86663).

  • Separate the sulfate salt by centrifugation.[2]

  • Neutralize the sulfate salt with an alkali solution.[2]

  • Cool the neutralized solution to induce crystallization of the final product, 2-hydroxy-4,6-dimethylpyrimidine.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterMethod 1 (HCl Catalyst)Method 2 (H₂SO₄ Catalyst)
Starting Materials Urea, AcetylacetoneUrea, Acetylacetone
Catalyst Hydrogen Chloride in MethanolSulfuric Acid
Solvent MethanolEthanol
Molar Ratio (Urea:Acetylacetone) 1 : 1.06[1][4]1 : 1.05-1.10[2]
Molar Ratio (Urea:Catalyst) Not explicitly defined by mole1 : 0.7-0.8[2]
Reaction Temperature 52°C to reflux[1][4]40-50°C[2]
Reaction Time 3 hours[1][4]1-3 hours[2]
Intermediate Product 2-hydroxy-4,6-dimethylpyrimidine hydrochloride2-hydroxy-4,6-dimethylpyrimidine sulfate
Yield 90.2% (of hydrochloride salt)[1][4]Not explicitly stated
Melting Point 270°C (decomposition, for hydrochloride salt)[1][4]Not stated

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.

Synthesis_Workflow Reactants Urea + Acetylacetone in Solvent (Methanol/Ethanol) Mixing Mixing and Heating Reactants->Mixing Reaction Condensation Reaction (Reflux/Heating) Mixing->Reaction Catalyst Acid Catalyst (HCl or H₂SO₄) Catalyst->Mixing Intermediate Intermediate Salt (Hydrochloride or Sulfate) Reaction->Intermediate Isolation1 Isolation (Filtration/Centrifugation) Intermediate->Isolation1 Neutralization Neutralization (Alkali Solution) Isolation1->Neutralization Crystallization Crystallization Neutralization->Crystallization Isolation2 Final Product Isolation (Filtration & Drying) Crystallization->Isolation2 Product 2-Hydroxy-4,6-dimethylpyrimidine Isolation2->Product

Caption: General workflow for the acid-catalyzed synthesis of 2-hydroxy-4,6-dimethylpyrimidine.

References

Application Notes and Protocols for the Analytical Characterization of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4,6-Dimethylpyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The following sections outline the methodologies for spectroscopic and chromatographic analyses, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Application Note

¹H NMR spectroscopy of this compound is used to confirm the presence and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the protons of the two methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are key parameters for structural verification. ¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule.

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9s1HH-2 (pyrimidine ring)
~7.0s1HH-5 (pyrimidine ring)
~2.5s6H2 x CH₃
Solvent: CDCl₃. Data is illustrative and may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~167C-4, C-6
~158C-2
~119C-5
~24CH₃
Solvent: CDCl₃. Data is illustrative and may vary based on experimental conditions.
Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing can be applied.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.[3]

  • Process the raw data (Free Induction Decay - FID) by applying Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or the internal standard.

¹³C NMR Data Acquisition:

  • Use the same prepared sample.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire_H Acquire ¹H NMR insert->acquire_H acquire_C Acquire ¹³C NMR insert->acquire_C process Process Raw Data (FT, Phasing, Baseline) acquire_H->process acquire_C->process analyze Analyze Spectrum (Shifts, Integration, Multiplicity) process->analyze structure Structure Elucidation analyze->structure

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Application Note

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring. This provides a molecular fingerprint that can be used for identification and quality control.

Quantitative Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H stretching (methyl groups)
~1600-1400StrongC=N and C=C stretching (pyrimidine ring)
~1450-1375MediumC-H bending (methyl groups)
~850-750StrongC-H out-of-plane bending (aromatic ring)
Data is illustrative and based on typical values for similar compounds.
Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[4]

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[5]

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal apply Apply Sample clean->apply background Collect Background Spectrum apply->background sample_spec Collect Sample Spectrum background->sample_spec identify Identify Characteristic Absorption Bands sample_spec->identify compare Compare with Reference Spectra identify->compare

IR Spectroscopy Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry for the identification and quantification of this compound.

Application Note

GC-MS analysis allows for the separation of this compound from a complex mixture and its subsequent identification based on its mass spectrum. The retention time in the gas chromatogram provides a characteristic parameter for the compound under specific chromatographic conditions, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is unique to the molecule and serves as a confirmatory tool.

Quantitative Data

Table 4: GC-MS Data for this compound

Retention Index (Kovats)Molecular Ion (m/z)Key Fragment Ions (m/z)
1363, 1381 (Standard polar column)[1]108107, 80, 53, 42
Data obtained from NIST Mass Spectrometry Data Center.[1]
Experimental Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.[6]

  • Ensure the sample is free of non-volatile residues. Filtration through a 0.22 µm syringe filter may be necessary.

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[5]

    • Mass Range: Scan from a suitable lower m/z (e.g., 40) to a higher m/z (e.g., 200).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent filter Filter Sample dissolve->filter inject Inject into GC filter->inject separate Separation in Capillary Column inject->separate ionize Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect chromatogram Analyze Chromatogram (Retention Time) detect->chromatogram mass_spec Analyze Mass Spectrum (m/z, Fragmentation) detect->mass_spec identify Identify Compound chromatogram->identify mass_spec->identify

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound, particularly in mixtures with other non-volatile or thermally labile compounds.

Application Note

A reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound will depend on its hydrophobicity and the specific mobile phase composition. A UV detector is commonly employed for detection, as the pyrimidine ring exhibits strong UV absorbance.[7]

Quantitative Data

Table 5: HPLC Method Parameters for Pyrimidine Derivatives (Illustrative)

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water with a buffer (e.g., phosphate (B84403) or acetate)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
These are typical starting parameters and should be optimized for this compound.[8]
Experimental Protocol

Sample and Mobile Phase Preparation:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade solvents (e.g., acetonitrile and buffered water). Degas the mobile phase using sonication or vacuum filtration.

HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution program.

  • Monitor the eluent at a wavelength where this compound shows maximum absorbance.

  • The retention time and peak area are used for identification and quantification, respectively.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution & Filter inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate equilibrate->inject separate Separation on Column inject->separate detect UV Detection separate->detect chromatogram Analyze Chromatogram (Retention Time, Peak Area) detect->chromatogram quantify Quantification chromatogram->quantify

HPLC Analysis Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used to determine the concentration of this compound in a solution and to provide some structural information based on its electronic transitions.

Application Note

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show characteristic absorption maxima (λmax) in the UV region, arising from π → π* and n → π* electronic transitions within the pyrimidine ring. According to Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound, allowing for quantitative analysis.

Quantitative Data

Table 6: UV-Vis Absorption Data for Pyrimidine Derivatives (Illustrative)

Solventλmax (nm)
Ethanol~243, ~260
This is an illustrative example; the exact λmax should be determined experimentally for this compound.
Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

UV-Vis Spectrum Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Record the UV-Vis spectrum of each standard solution and the unknown sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standards and the sample at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample from the calibration curve.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_spec Measure Spectra of Standards & Sample prep_standards->measure_spec blank Measure Blank blank->measure_spec det_lambda Determine λmax measure_spec->det_lambda cal_curve Construct Calibration Curve det_lambda->cal_curve det_conc Determine Sample Concentration cal_curve->det_conc

UV-Vis Spectroscopy Workflow

References

Application Notes: 4,6-Dimethylpyrimidine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dimethylpyrimidine and its derivatives are pivotal building blocks in the synthesis of a variety of agrochemicals, particularly herbicides and plant growth regulators. The pyrimidine (B1678525) scaffold is a key pharmacophore that imparts biological activity to the target molecules. The presence of the dimethyl groups at the 4 and 6 positions influences the molecule's solubility, stability, and interaction with biological targets. These application notes provide detailed protocols for the synthesis of key intermediates and final agrochemical products derived from this compound, intended for researchers in the fields of crop protection and synthetic chemistry.

Application 1: Synthesis of Herbicidal Phenoxy Acetates

The this compound moiety is a core component in a class of herbicides that function as aryloxyphenoxypropionate mimics. These compounds are effective against monocotyledonous weeds. The synthesis involves the preparation of a key intermediate, 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine, which is subsequently etherified to yield the final active compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of a representative herbicidal compound, Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate, and its intermediate.

Compound NameMolecular FormulaYield (%)Melting Point (°C)Analytical Data Highlights (¹H-NMR, δ ppm)Reference
2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidineC₁₂H₁₂N₂O₂90.6%195.8-197.22.41 (s, 6H, CH₃), 6.76 (s, 1H, Pyrim-H), 6.78 (d, 2H, Ph-H), 6.98 (d, 2H, Ph-H), 7.45 (s, 1H, OH)[1]
Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetateC₁₆H₁₈N₂O₄77.2%90.2-92.11.31 (t, 3H, CH₂-CH₃ ), 2.39 (s, 6H, Pyrim-CH₃), 4.28 (q, 2H, COOCH₂ ), 4.62 (s, 2H, OCH₂ ), 6.74 (s, 1H, Pyrim-H), 6.92(d, 2H, Ph-H), 7.13(d, 2H, Ph-H)[1]

Synthesis Pathway for Herbicidal Phenoxy Acetates

synthesis_pathway start 2-Methylsulfonyl- This compound intermediate 2-(4-Hydroxyphenoxy)- This compound start->intermediate NaOH, Toluene/H₂O Reflux hydroquinone Hydroquinone hydroquinone->intermediate product Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)- phenoxy acetate (Herbicide) intermediate->product K₂CO₃, Acetone Reflux reagent Ethyl Chloroacetate reagent->product intermediate_synthesis guanidine Guanidine Nitrate product 2-Amino-4,6-dimethylpyrimidine guanidine->product acetylacetone Acetylacetone acetylacetone->product na2co3 Sodium Carbonate (Aqueous) na2co3->product Heat (95-100 °C) 2 hours workflow start Start: Wet Crude Product dissolve Dissolve in Water (85-90 °C) start->dissolve decolorize Add Activated Carbon Stir for 15 min dissolve->decolorize filter Hot Filtration decolorize->filter precipitate Add Salt to Hot Filtrate Induce Precipitation filter->precipitate cool Cool to 15 °C Stir for 15 min precipitate->cool collect Filter and Wash with Cold Water cool->collect dry Dry Product at 50 °C collect->dry end End: Purified Product dry->end

References

Application Notes and Protocols for N-Alkylation of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the pyrimidine (B1678525) scaffold is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. The introduction of alkyl groups onto the nitrogen atoms of the pyrimidine ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity. 4,6-Dimethylpyrimidine is a common building block, and its N-alkylation provides access to a variety of substituted pyrimidinium salts and N-alkylated derivatives for further functionalization. This document provides a detailed experimental protocol for the N-alkylation of this compound, based on established methodologies for similar pyrimidine systems.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by reacting it with an alkylating agent in the presence of a suitable base and solvent. The reaction proceeds via nucleophilic attack of one of the ring nitrogen atoms on the electrophilic alkylating agent.

Figure 1: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation using Alkyl Halides

This protocol describes a general and widely applicable method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

  • NMR spectrometer and/or mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMF or acetonitrile.

  • Addition of Base: Add the base (1.1 - 1.5 eq.) to the solution. If using potassium carbonate, it can be added directly. If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture; it should be added portion-wise at 0 °C.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0 - 1.2 eq.) dropwise at room temperature.

  • Reaction: The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude residue is then partitioned between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the desired N-alkylated product(s).

  • Characterization: The structure and purity of the final product(s) should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the alkylation should also be determined.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the N-alkylation of pyrimidine derivatives, which can be expected to be similar for this compound.

ParameterTypical Range/ValueNotes
Molar Ratio (Pyrimidine:Base:Alkyl Halide) 1 : 1.1-1.5 : 1.0-1.2Excess base is used to ensure complete deprotonation.
Solvent DMF, AcetonitrileAnhydrous conditions are crucial, especially with reactive bases like NaH.
Base K₂CO₃, NaH, Cs₂CO₃The choice of base can influence reaction rate and selectivity.
Temperature Room Temperature to 80 °CMore reactive alkyl halides may require cooling during addition.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Yield 60 - 90%Yields can vary depending on the substrate and reaction conditions.

Experimental Workflow Diagram

N_Alkylation_Workflow start Start setup Reaction Setup: This compound, Anhydrous Solvent, Inert Atmosphere start->setup add_base Add Base (e.g., K₂CO₃, NaH) setup->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide reaction Reaction (Stirring at RT or Heat) add_alkyl_halide->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and carcinogenic; handle with extreme care.

  • Sodium hydride is a highly flammable and reactive solid; it should be handled under an inert atmosphere and away from water.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The Versatility of 4,6-Dimethylpyrimidine in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dimethylpyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its inherent chemical reactivity, particularly at the 2-position and the methyl groups, allows for the construction of fused ring systems and substituted derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, including pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, with a focus on their anticancer properties.

Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines, as purine (B94841) analogs, have garnered considerable attention for their potential as anticancer agents. The synthesis of these compounds can be readily achieved by the condensation of a substituted 5-amino-1H-pyrazole with a β-dicarbonyl compound. In this context, derivatives of this compound can be conceptually utilized in multi-step synthetic sequences. A general and efficient route involves the reaction of a hydrazine (B178648) with a suitable pyrimidine (B1678525) precursor to form the key 5-aminopyrazole intermediate, which is then cyclized.

Experimental Protocol: Synthesis of 7-hydroxy-5-methyl-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide

This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative, highlighting a common synthetic strategy in this class of compounds.

Materials:

Procedure:

  • A mixture of 5-amino-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide (1 mmol) and ethyl acetoacetate (1.5 mmol) in glacial acetic acid (10 mL) is heated at reflux for 6 hours.

  • The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol to afford the crude product.

  • Recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol) yields the purified 7-hydroxy-5-methyl-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Quantitative Data:
Compound IDStarting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
1a 5-Amino-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamideEthyl acetoacetateGlacial Acetic Acid678[1]
1b 5-Amino-N-(4-chlorophenyl)-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxamideEthyl acetoacetateGlacial Acetic Acid682[1]
1c 5-Amino-3-(4-methoxyphenylamino)-N-(p-tolyl)-1H-pyrazole-4-carboxamideEthyl acetoacetateGlacial Acetic Acid680[1]

Application Note 2: Synthesis of Pyrimido[1,2-a]benzimidazole (B3050247) Derivatives

Pyrimido[1,2-a]benzimidazoles are another class of fused heterocyclic compounds with demonstrated anticancer activity. A common synthetic route involves the condensation of 2-aminobenzimidazole (B67599) with β-keto esters. While the direct use of 2-amino-4,6-dimethylpyrimidine (B23340) in this specific reaction to form a tricyclic system is less common, the underlying principle of pyrimidine ring formation or annulation is highly relevant. The protocol below illustrates a microwave-assisted synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives, a method known for its efficiency and high yields.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-pyrimido[1,2-a]benzimidazol-4-one

Materials:

  • 2-Aminobenzimidazole

  • Ethyl acetoacetate

  • Microwave reactor

Procedure:

  • A mixture of 2-aminobenzimidazole (1 mmol) and ethyl acetoacetate (1.2 mmol) is placed in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave reactor at a suitable power (e.g., 300 W) and temperature (e.g., 120°C) for a short duration (e.g., 3 minutes).[2]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is then triturated with ethanol, filtered, and washed with cold ethanol to give the pure 2-methyl-pyrimido[1,2-a]benzimidazol-4-one.

Quantitative Data:
Compound IDAldehyde/Keto EsterCatalystConditionsReaction TimeYield (%)Reference
2a Ethyl acetoacetateNoneMicrowave, 120°C3 min94[2]
2b Ethyl benzoylacetateNoneMicrowave, 120°C3 min91[2]
2c Diethyl malonateNoneMicrowave, 120°C3 min74[2]

Application Note 3: Three-Component Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While this protocol does not directly use this compound as a starting material, it exemplifies a powerful and efficient method for constructing the pyrimidine core, a foundational structure in the broader context of this topic.

Experimental Protocol: Indium(III) Chloride-Catalyzed Synthesis of a Dihydropyrimidinone

Materials:

Procedure:

  • To a solution of benzaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in THF (5 mL), is added urea (1.5 mmol) and InCl₃ (10 mol%).[3]

  • The reaction mixture is heated to reflux (65-70°C) and stirred for the appropriate time (typically 2-3 hours), with the reaction progress monitored by TLC.[3]

  • Upon completion, the solvent is evaporated under reduced pressure.

  • Water is added to the residue, and the mixture is stirred for a few minutes.

  • The solid product is collected by filtration, washed with water, and dried to afford the pure dihydropyrimidinone.

Quantitative Data:
Compound IDAldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystYield (%)Reference
3a BenzaldehydeEthyl acetoacetateUreaInCl₃91[3]
3b 4-ChlorobenzaldehydeEthyl acetoacetateUreaInCl₃95[3]
3c 4-MethoxybenzaldehydeEthyl acetoacetateThioureaInCl₃92[3]

Biological Activity and Signaling Pathways

Derivatives of pyrimido[1,2-a]benzimidazole have shown promising anticancer activity, particularly against leukemia cell lines. One of the identified molecular targets is the Bone Marrow X (BMX) kinase, a non-receptor tyrosine kinase.[4] Inhibition of BMX kinase can disrupt critical signaling pathways that control cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells.

BMX Kinase Signaling Pathway in Cancer

BMX kinase is a component of several oncogenic signaling cascades, including the PI3K/AKT/mTOR and STAT3 pathways.[5][6] Upon activation by upstream signals, such as growth factor receptors or cytokine receptors, BMX can phosphorylate and activate downstream effectors, promoting cell growth, survival, and proliferation.

BMX_Signaling_Pathway cluster_downstream Downstream Effects GF Growth Factors/ Cytokines RTK Receptor Tyrosine Kinase/ Cytokine Receptor GF->RTK PI3K PI3K RTK->PI3K BMX BMX Kinase RTK->BMX AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 BMX->STAT3 STAT3->Proliferation Pyrimido_Benzimidazole Pyrimido[1,2-a]benzimidazole Derivative Pyrimido_Benzimidazole->BMX

Caption: BMX Kinase Signaling Pathway and its Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel heterocyclic compounds derived from this compound involves several key stages, from initial synthesis and purification to biological screening.

Experimental_Workflow Start Start: this compound Derivative Synthesis Synthesis of Heterocyclic Compound Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioScreening Biological Screening (e.g., Anticancer Assay) Characterization->BioScreening DataAnalysis Data Analysis (IC50, SAR) BioScreening->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead End End Lead->End

Caption: General Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dimethylpyrimidine is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The accurate quantification and purity assessment of this intermediate are critical for ensuring the quality, safety, and efficacy of the final products. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, suitable for purity testing, quantitative analysis, and stability studies.

Principle of the Method

Reversed-phase HPLC separates chemical compounds based on their hydrophobicity. The stationary phase is non-polar (typically a C18-bonded silica), while the mobile phase is a polar solvent mixture. When a sample is introduced, non-polar compounds, like this compound, interact more strongly with the stationary phase and are retained longer than polar impurities. By gradually increasing the organic solvent content in the mobile phase (gradient elution), retained compounds are eluted from the column and detected by a UV detector. The area of the resulting chromatographic peak is proportional to the concentration of the compound.[1]

Experimental Protocols

Materials and Instrumentation
  • Solvents and Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), LC-MS Grade

    • This compound reference standard

  • Instrumentation:

    • A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1]

    • Analytical balance

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters, 0.22 µm or 0.45 µm PTFE or nylon.[1]

Chromatographic Conditions

The following conditions provide a starting point and may require optimization for specific applications or instrumentation.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1][2]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm (or the experimentally determined λmax)[1]
Injection Volume 10 µL[1]

Note on Detection Wavelength: While 254 nm is a common wavelength for pyrimidine-containing compounds, it is highly recommended to determine the optimal wavelength by scanning a dilute standard solution of this compound from 200-400 nm to identify the absorbance maximum (λmax).[3]

Preparation of Solutions

1.3.1 Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

1.3.2 Standard Solution Preparation (Example: 100 µg/mL)

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Use sonication if necessary to ensure complete dissolution.[1]

  • Bring the flask to volume with the same solvent and mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition and mix.

1.3.3 Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with the initial mobile phase composition, following the same procedure as for the stock solution. This yields a nominal concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4] This step is critical to prevent particulate matter from damaging the column.[5]

  • If necessary, perform further dilutions to bring the sample concentration within the linear range of the method.

Method Validation Summary

To ensure the reliability of the HPLC method, it should be validated according to International Conference on Harmonisation (ICH) guidelines.[1] Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of impurities, degradation products, or matrix components.[6]The main peak is free from interference from placebo, impurities, and degradation products. Peak purity should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation Coefficient (R²) ≥ 0.998[6]
Accuracy The closeness of the test results to the true value, determined by recovery studies of spiked samples.[6]Mean recovery between 98.0% and 102.0%[6]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2.0%[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Typically Signal-to-Noise ratio of 10:1
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).System suitability parameters remain within limits.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Solvent (Initial Mobile Phase) p1->p2 p3 Filter Solution (0.22 µm Syringe Filter) p2->p3 p4 Transfer to HPLC Vial p3->p4 h1 Inject into HPLC System p4->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV Detection h2->h3 d1 Acquire Chromatogram h3->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Concentration or Purity d2->d3

Caption: HPLC analysis workflow for this compound.

Method Validation Logic

validation_logic cluster_validation ICH Validation Parameters start Developed HPLC Method spec Specificity start->spec lin Linearity start->lin acc Accuracy start->acc prec Precision start->prec lod_loq LOD / LOQ start->lod_loq spec_desc Interference Check (Placebo, Impurities) spec->spec_desc end Validated Method spec->end lin_desc Concentration Series (R² ≥ 0.998) lin->lin_desc lin->end acc_desc Spike Recovery (98-102%) acc->acc_desc acc->end prec_desc Repeatability (Intra-day) Intermediate (Inter-day) (%RSD ≤ 2.0%) prec->prec_desc prec->end lod_loq_desc Signal-to-Noise Ratio (LOD ~3:1, LOQ ~10:1) lod_loq->lod_loq_desc lod_loq->end

Caption: Logical workflow for HPLC method validation.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC. The described method serves as a robust starting point for purity assessment and quantification. Adherence to the outlined sample preparation and chromatographic conditions, followed by proper method validation, will enable researchers and drug development professionals to obtain accurate, reliable, and reproducible data essential for quality control and regulatory compliance.

References

Application Notes and Protocols for the GC-MS Analysis of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyrimidine is a heterocyclic aromatic organic compound with applications in medicinal chemistry and as a building block in the synthesis of various biologically active molecules. Accurate and reliable quantification of this compound is crucial for process control, quality assurance of starting materials, and in metabolic or environmental studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of this volatile compound.[1]

This document provides a detailed application note and protocol for the analysis of this compound using GC-MS. It includes information on sample preparation, instrument parameters, and method validation, tailored for researchers, scientists, and drug development professionals.

Principle of the Method

The analysis is based on the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry.[2] In the gas chromatograph, the volatilized sample is transported by an inert carrier gas through a capillary column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected based on its mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for the identification of this compound, while the signal intensity is used for quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (CH₂Cl₂), Methanol (B129727) (CH₃OH), Hexane (C₆H₁₄) - GC grade or higher purity.

  • Standards: this compound (C₆H₈N₂) certified reference standard.

  • Inert Gas: Helium (He) or Nitrogen (N₂) of high purity (99.999% or higher).

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the chosen solvent to cover the desired concentration range for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general guidelines for different sample types.

  • Liquid Samples (e.g., reaction mixtures, wastewater):

    • If the sample contains solid particles, centrifuge or filter it through a 0.45 µm syringe filter.

    • Depending on the expected concentration of this compound, the sample may be directly injected or may require dilution with a suitable solvent.

    • For trace-level analysis, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences. A typical LLE would involve extracting an aqueous sample with a water-immiscible organic solvent like dichloromethane.

  • Solid Samples (e.g., soil, pharmaceutical powders):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the analyte using a suitable organic solvent (e.g., methanol, dichloromethane) with the aid of vortexing, sonication, or shaking.

    • Centrifuge the mixture and collect the supernatant.

    • The extract may be further concentrated or diluted as needed before injection.

GC-MS Instrumental Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.

Parameter Recommended Condition
Gas Chromatograph
ColumnNon-polar or mid-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4]
Inlet Temperature250 °C
Injection ModeSplitless or Split (adjust split ratio as needed, e.g., 10:1)
Injection Volume1 µL
Carrier GasHelium or Nitrogen
Flow RateConstant flow, e.g., 1.0 - 1.5 mL/min
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 minRamp: 20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40 - 200
Acquisition ModeFull Scan for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis and Quantification
  • Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from a standard or a spectral library like NIST). The expected molecular ion for this compound is at m/z 108.[5]

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from this calibration curve. For higher selectivity and sensitivity, Selected Ion Monitoring (SIM) mode is recommended.

  • Target and Qualifier Ions:

    • Target Ion (for quantification): m/z 108 (Molecular Ion)

    • Qualifier Ions (for confirmation): Based on the fragmentation pattern, other prominent ions can be selected.

Data Presentation

Table 1: GC-MS Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance characteristics of a validated GC-MS method for the quantification of this compound. These values are representative of what can be expected for the analysis of volatile nitrogen-containing compounds.[3]

Parameter Result
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Retention Time (approximate) 8 - 12 min

Note: The exact retention time will depend on the specific GC column and temperature program used.

Table 2: Mass Spectral Data for this compound
m/z Relative Abundance (%) Interpretation
108100Molecular Ion [M]⁺
107~80[M-H]⁺
81~30[M-HCN]⁺
67~40Further fragmentation
53~50Further fragmentation

Note: Relative abundances are approximate and can vary slightly between instruments.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection Vial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Identification Identification (Retention Time & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

GCMS_Components CarrierGas Carrier Gas Supply Injector Injector CarrierGas->Injector GC_Oven GC Oven & Column Injector->GC_Oven MS_System Mass Spectrometer GC_Oven->MS_System Detector Detector MS_System->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of GC-MS components.

References

Application Notes and Protocols: 4,6-Dimethylpyrimidine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dimethylpyrimidine is a heterocyclic compound that serves as a crucial scaffold for the development of a diverse range of functional materials. Its unique electronic properties and versatile reactivity make it an attractive starting point for the synthesis of novel compounds with applications in medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes, experimental protocols, and data for functional materials derived from this compound.

I. Applications in Drug Development

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the fields of oncology and diabetology.

Anticancer Activity

Certain this compound derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Inhibitor Inhibitor->FGFR4 Inhibits

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibitor This compound Derivative Inhibitor->p38 Inhibits

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivativesCytotoxicityNot Specified0.009[1]
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivativesFGFR4Not SpecifiedLow inhibitory activity except for specific fluorinated compounds[2]
4-aminopyrazolo[3,4-d]pyrimidine derivativesMOLT-4 (Leukemia)1.58 - 2.0[3]
4,6-diaryl pyrimidinesNCI 60 cell panel0.022 - 0.033 (GI50)[4]

Protocol 1: In Vitro FGFR4 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits to determine the inhibitory activity of this compound derivatives against FGFR4.

  • Materials:

    • Recombinant human FGFR4 enzyme

    • FGFR4 Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Test compounds (this compound derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (vehicle control).

    • Add 5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for FGFR4.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: In Vitro p38 MAPK Inhibition Assay (Radiometric)

This protocol measures the inhibition of p38 MAPK activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

  • Materials:

    • Recombinant human p38 MAPK

    • Kinase assay buffer

    • Substrate peptide (e.g., ATF2)

    • [γ-³²P]ATP

    • Test compounds (this compound derivatives) at various concentrations

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, p38 MAPK, and the substrate peptide.

    • Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).

    • Initiate the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

Antidiabetic Activity

Derivatives of this compound have also been investigated for their potential to manage type 2 diabetes by inhibiting the activity of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion.

Enzyme_Inhibition cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition Starch Dietary Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Reduced AlphaAmylase α-Amylase AlphaGlucosidase α-Glucosidase Inhibitor This compound Derivative Inhibitor->AlphaAmylase Inhibits Inhibitor->AlphaGlucosidase Inhibits

Compound ClassEnzyme TargetIC50 (µM)Reference
Pyrimidine derivativesα-Glucosidase12.16 ± 0.12[5]
Pyrimidine derivativesα-Amylase11.13 ± 0.12[5]
Dihydropyrimidinone derivativesα-Glucosidase1.02 µg/ml[6][7]

Protocol 3: α-Amylase Inhibition Assay

This colorimetric assay measures the inhibition of α-amylase activity.

  • Materials:

    • Porcine pancreatic α-amylase

    • Starch solution (1% w/v) in buffer

    • Sodium phosphate buffer (0.02 M, pH 6.9)

    • Test compounds (this compound derivatives)

    • Dinitrosalicylic acid (DNSA) reagent

    • 96-well plate and microplate reader

  • Procedure:

    • Add 50 µL of the test compound solution and 50 µL of α-amylase solution to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Initiate the reaction by adding 50 µL of starch solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool to room temperature and add 900 µL of distilled water to each well.

    • Measure the absorbance at 540 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 4: α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity of compounds against α-glucosidase.[8]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Sodium phosphate buffer (0.1 M, pH 6.8)

    • Test compounds (this compound derivatives)

    • Sodium carbonate (0.1 M)

    • 96-well plate and microplate reader

  • Procedure:

    • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

    • Add 20 µL of the test compound solution to the test wells.

    • Add 20 µL of α-glucosidase solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of sodium carbonate solution to all wells.

    • Measure the absorbance at 405 nm.[8]

    • Calculate the percentage of inhibition and determine the IC50 value.[8]

II. Applications in Materials Science

This compound serves as a valuable building block for the synthesis of functional organic materials, including conjugated polymers and luminescent metal complexes.

Conjugated Polymers

The acidic methyl protons of this compound can be deprotonated to form a resonance-stabilized carbanion, which can then undergo aldol (B89426) condensation with aromatic dialdehydes to produce novel conjugated polymers with semiconducting properties.

Polymer_Synthesis_Workflow Start Start Monomer1 2-Decyloxy-4,6- dimethylpyrimidine Start->Monomer1 Monomer2 Aromatic Dialdehyde (B1249045) Start->Monomer2 Deprotonation Deprotonation (Base) Monomer1->Deprotonation Polymerization Aldol Condensation Polymerization Monomer2->Polymerization Deprotonation->Polymerization Purification Purification Polymerization->Purification Characterization Characterization (NMR, GPC, UV-Vis, Fluorescence, CV) Purification->Characterization End End Characterization->End

PolymerHOMO (eV)LUMO (eV)Fluorescence Quantum Yield (%)Reference
P3-5.67-2.8625
P4-5.70-2.9030
P5-5.72-2.9228
P6-5.75-2.9532

Protocol 5: Synthesis of Pyrimidine-Containing Conjugated Polymers

This protocol describes the synthesis of conjugated polymers via aldol condensation.

  • Materials:

    • 2-Decyloxy-4,6-dimethylpyrimidine

    • Aromatic dialdehyde (e.g., terephthalaldehyde)

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Methanol

    • Standard Schlenk line and glassware

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve 2-decyloxy-4,6-dimethylpyrimidine and the aromatic dialdehyde in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Precipitate the polymer by adding the reaction mixture to methanol.

    • Collect the polymer by filtration and wash with methanol.

    • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform).

    • Dry the purified polymer under vacuum.

    • Characterize the polymer using NMR, GPC, UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

Luminescent Metal Complexes

This compound derivatives, such as 4,6-bis(diphenylphosphino)pyrimidine, can act as ligands for the synthesis of luminescent metal complexes, particularly with coinage metals like silver(I). These complexes can exhibit interesting photophysical properties, including thermochromic luminescence.[9]

ComplexEmission Color (300 K)Emission Color (77 K)Quantum Efficiency (300 K, %)Reference
[Ag₂L₂(MeCN)₂(NO₃)₂]YellowOrange18[9]
[Ag₂L(MeCN)₃]n(BF₄)₂nYellowOrange56[9]

L = 4,6-bis(diphenylphosphino)pyrimidine

Protocol 6: Synthesis of a Luminescent Silver(I) Complex

This protocol describes the synthesis of a dinuclear silver(I) complex with 4,6-bis(diphenylphosphino)pyrimidine.[9]

  • Materials:

  • Procedure:

    • Dissolve 4,6-bis(diphenylphosphino)pyrimidine in acetonitrile.

    • Add a solution of silver(I) nitrate in acetonitrile to the ligand solution.

    • Stir the reaction mixture at room temperature for a specified time.

    • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with diethyl ether and dry under vacuum.

    • Characterize the complex using single-crystal X-ray diffraction, NMR spectroscopy, and photoluminescence spectroscopy.

III. Applications in Agrochemicals

Derivatives of this compound have been explored as plant growth regulators, demonstrating the broad utility of this chemical scaffold.

Plant Growth Regulation

Thiosubstituted derivatives of this compound have shown pronounced plant growth-stimulating activity.

CompoundConcentrationEffect on Wheat Seedling Growth (Compared to Control)Reference
2-(carboxymethylthio)-4,6-dimethylpyrimidine10⁻⁵ MIncreased root and shoot length
2-(ethoxycarbonylmethylthio)-4,6-dimethylpyrimidine10⁻⁵ MIncreased root and shoot length

Protocol 7: Evaluation of Plant Growth-Stimulating Activity

This protocol outlines a method for assessing the effect of this compound derivatives on plant growth.

  • Materials:

    • Seeds of a model plant (e.g., wheat, cress)

    • Test compounds (this compound derivatives) at various concentrations

    • Control solution (e.g., distilled water or a solution of a known plant growth regulator like IAA)

    • Petri dishes with filter paper

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare solutions of the test compounds at the desired concentrations.

    • Place filter paper in Petri dishes and moisten with the test solutions or control solution.

    • Place a set number of seeds in each Petri dish.

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).

    • Measure relevant growth parameters, such as root length, shoot length, and germination rate.

    • Compare the growth parameters of the plants treated with the test compounds to the control group to determine the growth-stimulating or inhibitory effects.

Conclusion

This compound is a highly versatile and valuable building block for the development of a wide array of functional materials. Its derivatives have demonstrated significant potential in drug discovery as anticancer and antidiabetic agents, in materials science as components of conjugated polymers and luminescent complexes, and in agriculture as plant growth regulators. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand upon the diverse applications of this important heterocyclic scaffold. of this important heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,6-dimethylpyrimidine and its key derivatives. The information is structured to directly address common issues encountered during experimentation, with a focus on improving reaction yields and product purity.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the synthesis of this compound and its derivatives, offering potential causes and actionable solutions.

Low Reaction Yield

Question: My reaction yield for the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical. For the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine (B92328) nitrate (B79036) and acetylacetone (B45752), optimal yields have been reported at 95°C with a reaction time of 3 hours.[1] Lower temperatures (e.g., 50-55°C) may require significantly longer reaction times (e.g., 6 hours) and can result in lower yields and purity.[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as acetylacetone or the guanidine salt, can lead to unwanted side reactions and inhibit the formation of the desired product. Ensure that all reagents are of high purity and are properly stored.

  • Incomplete Reaction: It is crucial to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC). If the reaction has not gone to completion, consider extending the reaction time or moderately increasing the temperature.

  • pH of the Reaction Medium: The reaction is typically carried out in an aqueous alkaline medium. The choice and concentration of the base (e.g., sodium carbonate) can influence the reaction rate and yield. The optimal molar ratio of sodium carbonate to guanidine nitrate and acetylacetone has been reported to be 0.75:1.0:1.2.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during the purification process. Ensure efficient extraction and minimize losses during filtration and recrystallization. For instance, washing the filter cake with a cold solvent can reduce the loss of product due to solubility.

Side Reactions and Byproduct Formation

Question: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) after synthesizing 2-hydroxy-4,6-dimethylpyrimidine. What are the likely side products?

Answer: The condensation reaction between urea (B33335) and acetylacetone can lead to several byproducts:

  • Self-Condensation of Acetylacetone: Under certain conditions, acetylacetone can undergo self-condensation, leading to the formation of various polymeric or cyclic byproducts.

  • Incomplete Cyclization: The intermediate open-chain ureide may fail to cyclize efficiently, especially if the reaction conditions are not optimal. This can be more prevalent with sterically hindered substrates.[3]

  • Formation of Alternative Heterocycles: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of other heterocyclic systems.[4]

  • Hydrolysis of Intermediates: In the Pinner synthesis for pyrimidines, the intermediate imidate salt is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[3]

To minimize side reactions, it is crucial to carefully control the reaction temperature, stoichiometry of reactants, and the purity of the starting materials.

Purification Challenges

Question: My crude this compound product is difficult to purify. What are some effective purification strategies?

Answer: Purification of pyrimidine (B1678525) derivatives can be challenging due to the presence of structurally similar impurities. Here are some recommended techniques:

  • Recrystallization: This is a primary method for purifying solid products. The choice of solvent is critical. For 2-amino-4,6-dimethylpyrimidine, recrystallization from ethanol (B145695) is a common practice.[5] For other derivatives, a mixed solvent system, such as hexane (B92381) and ethyl acetate (B1210297), can be effective, exploiting the polarity difference between the product and impurities.[6]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A gradient of hexane and ethyl acetate is often used as the eluent, starting with a low polarity to elute less polar impurities first.[6]

  • Activated Carbon Treatment: If your product is colored, this often indicates the presence of high molecular weight, conjugated impurities. Treatment with activated carbon can be effective in removing these. The crude product is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is stirred before hot filtration.[2][6]

  • Distillation/Sublimation: For liquid products or solids with a suitable vapor pressure, distillation or sublimation under reduced pressure can be an effective purification method.[7][8]

Data Presentation

The following table summarizes quantitative data from various synthetic methods for this compound derivatives, allowing for easy comparison of reaction conditions and yields.

Target CompoundReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4,6-dimethylpyrimidineGuanidine nitrate, AcetylacetoneSodium CarbonateWater95388.64[1]
2-Amino-4,6-dimethylpyrimidineGuanidine hydrochloride, AcetylacetoneSodium CarbonateWater600.575[9]
2-Amino-4,6-dimethylpyrimidineGuanidine nitrate, AcetylacetoneSodium CarbonateWater95-1002>90[2]
2-Hydroxy-4,6-dimethylpyrimidineUrea, AcetylacetoneHydrogen ChlorideIsopropanol (B130326)65280.7[10]
This compound-2(1H)-oneUrea, AcetylacetoneRecyclable catalystDry media (Microwave)-0.0885[11]
4-Amino-2,6-dimethylpyrimidineAcetonitrilePotassium methoxideNone140567-70[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to serve as a practical guide for laboratory work.

Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is based on the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.[2]

Materials:

  • Guanidine nitrate or Guanidine hydrochloride

  • Acetylacetone

  • Sodium carbonate

  • Water

  • Brine solution (25%)

  • Activated carbon

Procedure:

  • To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

  • Heat the slurry to 95-100°C for 2 hours.

  • Cool the mixture to room temperature and dilute with water to 488 parts.

  • Further cool the mixture to 10°C and hold for 1 hour before filtering.

  • Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck dry.

  • Add the wet cake to 330 parts of water and heat to 85-90°C.

  • Add 4.4 parts of activated carbon and clarify by filtration after 15 minutes.

  • To the hot filtrate, add 95 parts of salt and stir for 10 minutes.

  • Cool the slurry to 15°C, stir for 15 minutes, and filter.

  • Wash the cake with 30 parts of 5-10°C water, suck dry, and dry at 50°C.

Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

This protocol describes the synthesis from urea and acetylacetone using an acidic catalyst in an alcohol solvent.[10]

Materials:

  • Urea

  • Acetylacetone

  • Isopropanol solution of hydrogen chloride (2.7N)

  • Alkali metal hydroxide (B78521) solution (e.g., 35-50% NaOH or KOH)

Procedure:

  • Mix 30g of urea, 53g of acetylacetone, and 280 mL of 2.7N isopropanol solution of hydrogen chloride and stir.

  • Heat the mixture to 65°C and reflux for 2 hours.

  • Cool to room temperature, filter, and dry the solid to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with an alkali metal hydroxide solution.

  • Allow the mixture to stand for 1-5 hours, then filter the precipitate.

  • Wash the solid with water and dry at room temperature.

Visualizations

General Workflow for this compound Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Reaction Conditions (Solvent, Temp, Time) Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup Recrystallization Recrystallization Crude_Product->Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC) Check_Conditions->Monitor_Reaction Incomplete_Reaction Reaction Incomplete? Monitor_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Optimize_Conditions->Monitor_Reaction Modify_Protocol Modify Protocol: - Change Catalyst - Alter Addition Order Side_Reactions->Modify_Protocol Yes Workup_Loss Investigate Workup & Purification Losses Side_Reactions->Workup_Loss No Modify_Protocol->Monitor_Reaction End Yield Improved Workup_Loss->End G Simplified EGFR Signaling Pathway and Potential Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

References

Technical Support Center: Purification of Crude 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of crude 4,6-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common synthesis involves the condensation of acetylacetone (B45752) with a formamidine (B1211174) equivalent (e.g., formamidine acetate, urea).[1] Potential impurities from this process include:

  • Unreacted Starting Materials: Residual acetylacetone and formamidine or urea.

  • Incompletely Cyclized Intermediates: Open-chain intermediates that have not fully formed the pyrimidine (B1678525) ring.

  • Side-Reaction Products: Products arising from the self-condensation of acetylacetone under the reaction conditions.

  • Solvent Residues: Residual solvents used in the synthesis and workup.

Q2: What are the recommended purification methods for crude this compound?

A2: The primary methods for purifying crude this compound are distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of non-volatile impurities and overall purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the spectrum to a reference standard.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Solution
Low or No Crystal Formation The solution is not supersaturated (too much solvent used).Evaporate some of the solvent to increase the concentration of the product.
The compound is too soluble in the chosen solvent at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Oiling Out (Formation of an oil instead of crystals) The melting point of the impure compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
High concentration of impurities depressing the melting point.Try a preliminary purification step like a simple filtration through a silica (B1680970) plug before recrystallization.
The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Column Chromatography
Issue Potential Cause Solution
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Optimize the eluent system by testing different solvent ratios with Thin Layer Chromatography (TLC) first. A gradient elution may be necessary.
Column overloading.Use a larger column or load less crude material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight.
Column channeling or cracking.Ensure the column is packed uniformly without any air bubbles or cracks.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent.
Low Yield The product is adsorbing irreversibly to the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is basic.
Fractions containing the product were not all collected.Carefully monitor the elution with TLC to ensure all product-containing fractions are collected.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or ethanol (B145695) and water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Methodology:

  • TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate eluent system that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent to elute the this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Distillation85-95%>98%70-85%Effective for removing non-volatile impurities.
Recrystallization90-97%>99%60-80%Highly dependent on the choice of solvent and the nature of impurities.
Column Chromatography70-95%>99%50-75%Can be time-consuming but offers excellent separation.

Visualizations

experimental_workflow crude Crude this compound analysis1 Purity Analysis (TLC, GC-MS) crude->analysis1 decision Impurities Identified? analysis1->decision distillation Distillation decision->distillation Non-volatile impurities recrystallization Recrystallization decision->recrystallization Soluble impurities chromatography Column Chromatography decision->chromatography Complex mixture analysis2 Purity Analysis of Fractions/Crystals distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 pure_product Pure this compound analysis2->pure_product

Caption: General workflow for the purification of crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes colored_crystals Colored Crystals issue->colored_crystals Yes success Pure Crystals Obtained issue->success No cause1 Too much solvent? no_crystals->cause1 cause2 Cooling too fast? oiling_out->cause2 cause3 High impurity level? oiling_out->cause3 cause4 Co-crystallizing impurities? colored_crystals->cause4 solution1 Evaporate solvent cause1->solution1 solution1->start solution2 Cool slowly cause2->solution2 solution2->start solution3 Preliminary purification cause3->solution3 solution3->start solution4 Use activated charcoal cause4->solution4 solution4->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dimethylpyrimidine. The following information is designed to help identify and resolve common issues encountered during this synthetic process, with a focus on minimizing side reactions and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound is the Pinner synthesis, which involves the acid-catalyzed condensation of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with a source of ammonia (B1221849) and a C1 fragment, typically formamide (B127407). Variations of this reaction may use other amidines or ammonia sources.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. Higher temperatures may lead to the decomposition of formamide, while lower temperatures can result in an incomplete reaction.

  • Presence of Water: The reaction is sensitive to moisture, which can lead to the hydrolysis of intermediates and starting materials. Ensuring anhydrous conditions is critical.

  • Incorrect Stoichiometry: The molar ratio of acetylacetone to formamide is a key parameter that should be optimized.

  • Inefficient Purification: Product loss during workup and purification steps can significantly reduce the isolated yield.

Q3: I am observing a significant number of impurities in my crude product. What are the likely side reactions?

A3: Several side reactions can occur during the synthesis of this compound, leading to a range of impurities. The most common side reactions include:

  • Self-condensation of Acetylacetone: Under acidic or basic conditions, acetylacetone can undergo self-condensation to form a variety of complex polymeric or cyclized byproducts.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in open-chain or partially cyclized impurities.

  • Formation of Pyrazole (B372694) Derivatives: If hydrazine (B178648) or its derivatives are present as impurities in the reagents, the formation of pyrazole byproducts is possible.

  • Decomposition of Formamide: At elevated temperatures, formamide can decompose into carbon monoxide and ammonia, or hydrogen cyanide and water, which can lead to the formation of undesired byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Observation: The isolated yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. - Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and byproduct formation.
Suboptimal Reagent Ratio - Vary Stoichiometry: Experiment with different molar ratios of acetylacetone to formamide to determine the optimal conditions for your specific setup.
Hydrolysis of Intermediates - Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup - Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase during extraction. - Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses.
Issue 2: Presence of Significant Impurities in the Final Product

Observation: TLC, GC-MS, or NMR analysis of the purified product shows the presence of one or more significant impurities.

Possible Cause Identification Suggested Solution
Self-Condensation of Acetylacetone - Byproducts may appear as higher molecular weight compounds in GC-MS analysis. - Complex signal patterns in the aliphatic region of the 1H NMR spectrum.- Control Temperature: Avoid excessive heating, which can promote self-condensation. - Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.
Incomplete Cyclization - Intermediates will have different retention times in GC and HPLC compared to the final product. - NMR analysis may show the presence of enamine or imine protons.- Increase Reaction Time or Temperature: Provide more energy for the final ring-closing step. - Use a Stronger Catalyst: A stronger acid catalyst may facilitate the cyclization.
Unreacted Starting Materials - Peaks corresponding to the molecular ions and fragmentation patterns of acetylacetone and formamide in GC-MS. - Characteristic signals for acetylacetone and formamide in the 1H NMR spectrum.- Optimize Stoichiometry: Use a slight excess of one reagent to drive the reaction to completion. - Improve Purification: Employ column chromatography with a suitable solvent gradient to separate the product from unreacted starting materials.

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • Acetylacetone (1.0 eq)

  • Formamide (2.0-3.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Anhydrous Toluene (B28343) (or another suitable anhydrous solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone and anhydrous toluene under an inert atmosphere.

  • Add formamide to the mixture, followed by the dropwise addition of a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents Combine Acetylacetone, Formamide, and Catalyst in Anhydrous Solvent reaction Heat to Reflux and Monitor by TLC reagents->reaction Heating workup Quench, Extract, and Wash reaction->workup Reaction Completion purification Dry and Purify by Column Chromatography workup->purification Crude Product analysis Analyze Purity by GC-MS and NMR purification->analysis Purified Product

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there significant impurities? (NMR/GC-MS) check_completion->check_impurities Yes optimize_conditions Increase time/temperature incomplete->optimize_conditions optimize_conditions->check_completion impurities_present Byproducts Present check_impurities->impurities_present Yes end Yield Improved check_impurities->end No optimize_purification Improve purification protocol impurities_present->optimize_purification check_conditions Review reaction conditions (anhydrous, stoichiometry) impurities_present->check_conditions optimize_purification->end check_conditions->end

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.

Optimization of reaction conditions for 4,6-Dimethylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,6-dimethylpyrimidine derivatives.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired this compound Derivative

Question: My reaction is resulting in a consistently low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. A systematic approach to troubleshooting is recommended.[1][2]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. It is often necessary to optimize these for different substrates.[1][2] Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Catalyst Inefficiency: If you are using a catalyst, its activity may be compromised. Ensure the catalyst is fresh or properly activated. For instance, if using a reusable catalyst, it may require regeneration.[1] The choice of catalyst can also significantly impact the yield.[1][2]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.[1] While ethanol (B145695) is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][3]

  • Purity of Starting Materials: Impurities in the starting materials, such as the aldehyde, β-ketoester, urea (B33335), or thiourea (B124793), can inhibit the reaction and lead to the formation of side products.[1] Ensure all reactants are of high purity.

  • Incomplete Conversion: If TLC analysis shows a significant amount of unreacted starting materials, it may indicate that the reaction has not gone to completion.[1] Consider extending the reaction time or moderately increasing the temperature.[1]

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of significant byproducts in my reaction, which complicates purification and reduces the yield of the desired product. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue, particularly in multi-component reactions used for pyrimidine (B1678525) synthesis.

Common Side Products and Mitigation Strategies:

  • Hantzsch-type Dihydropyridine (DHP): In Biginelli-type reactions for synthesizing dihydropyrimidinones (DHPMs), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at higher temperatures).[1]

    • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

    • Catalyst Choice: The selection of the catalyst can influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[1]

    • Order of Addition: In some cases, adding the urea or thiourea last can help minimize its decomposition and subsequent side reactions.[1]

  • Products from Competing Condensation Reactions: Side reactions such as Knoevenagel or aldol (B89426) condensations can compete with the main reaction, leading to a mixture of products.[3]

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired reaction over these side reactions.[3]

    • Pre-forming Intermediates: In some instances, pre-forming an iminium intermediate by reacting the aldehyde and urea/thiourea first can direct the reaction towards the desired product.[3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my final this compound derivative. What are some effective purification strategies?

Answer: Purification of pyrimidine derivatives can be challenging due to their physical properties and the presence of closely related impurities.

Purification Techniques:

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. Ethanol is a commonly used solvent for recrystallizing pyrimidine derivatives.[1] It may be necessary to screen various solvent systems to find conditions where the desired product preferentially crystallizes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a viable option.[1] Careful selection of the eluent system is crucial for achieving good separation.

  • Washing: After filtration, washing the solid product with a suitable solvent, such as cold ethanol, can help remove residual starting materials and soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound derivatives?

A1: Common starting materials include acetylacetone (B45752), which provides the C4, C5, and C6 atoms with the two methyl groups, and a three-carbon component that provides the N1, C2, and N3 atoms of the pyrimidine ring. Examples of the latter include thiourea, guanidine, and urea.[4][5] For instance, the reaction of acetylacetone with thiourea in the presence of hydrochloric acid is used to synthesize this compound-2-thiol.[4][5]

Q2: Are there any specific optimized conditions reported for the synthesis of this compound derivatives?

A2: Yes, for the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791), a study using the Taguchi experimental design method identified optimal conditions to be a sodium methoxide (B1231860) concentration of 18%, a reaction time of 180 minutes, and a diethyl malonate to acetamidinium (B1228376) chloride molar ratio of 1.4.[6] These conditions resulted in a maximum yield of 88.5%.[6]

Q3: Can microwave irradiation be used to improve the synthesis of pyrimidine derivatives?

A3: Yes, microwave irradiation can be an effective technique to accelerate reaction times and, in some cases, improve yields for the synthesis of pyrimidine derivatives, particularly in solvent-free conditions.[3]

Q4: What analytical techniques are commonly used to characterize the synthesized this compound derivatives?

A4: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS).[6][7] Melting point determination is also a common method for assessing purity.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of this compound derivatives.

Table 1: Optimized Reaction Conditions for 4,6-dihydroxy-2-methylpyrimidine Synthesis [6]

ParameterOptimal Value
Sodium Methoxide Concentration18%
Reaction Time180 minutes
Diethyl Malonate/Acetamidinium Chloride Molar Ratio1.4
Maximum Yield88.5%

Table 2: Yields for the Synthesis of 2-Amino-4,6-dimethylpyrimidine under Different Conditions [8]

TemperatureReaction TimeYieldPurity
95-100 °CNot specified~85%99.2%
15 °CLonger period< 60%~80%

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine [5]

  • Reaction Setup: In a suitable reaction vessel, combine acetylacetone and thiourea.

  • Acidification: Add hydrochloric acid to the mixture.

  • Cyclocondensation: Stir the reaction mixture. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture.

  • Isolation: Filter the solid product and wash it with a suitable solvent.

  • Purification: Recrystallize the crude product to obtain pure 4,6-dimethyl-2-mercaptopyrimidine.

Protocol 2: General Procedure for the Synthesis of Dihydropyrimidinones (DHPMs) (Biginelli Reaction) [1]

  • Mixing Reactants: In a reaction flask, mix the aldehyde, β-ketoester, and urea (or thiourea).

  • Catalyst Addition: Add the chosen catalyst (e.g., sulfated zirconia).

  • Heating: Stir the mixture at a controlled temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • Cooling and Precipitation: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Isolation: Add a small amount of ethanol and stir for 5 minutes. Filter the solid product.

  • Washing: Wash the filtered product with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Visualized Workflows and Logic

The following diagrams illustrate key experimental workflows and troubleshooting logic.

G cluster_workflow General Experimental Workflow for this compound Synthesis start Start reactants Combine Starting Materials (e.g., Acetylacetone, Urea/Thiourea) start->reactants catalyst Add Catalyst and Solvent reactants->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Progress via TLC reaction->monitor monitor->reaction No workup Reaction Complete? Perform Work-up (Cooling, Filtration) monitor->workup Yes purify Purify Crude Product (Recrystallization/Chromatography) workup->purify characterize Characterize Final Product (NMR, IR, MS, MP) purify->characterize end_node End characterize->end_node

Caption: A general workflow for the synthesis of this compound derivatives.

G cluster_troubleshooting Troubleshooting Logic for Low Product Yield start Low Yield Observed check_conversion Check TLC for Starting Materials start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Present check_conditions Review Reaction Conditions check_conversion->check_conditions Absent extend_time Increase Reaction Time or Temperature incomplete_reaction->extend_time end_node Improved Yield extend_time->end_node suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Yes check_purity Verify Purity of Starting Materials check_conditions->check_purity No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp optimize_catalyst Screen Different Catalysts suboptimal_conditions->optimize_catalyst optimize_solvent Screen Different Solvents suboptimal_conditions->optimize_solvent optimize_temp->end_node optimize_catalyst->end_node optimize_solvent->end_node impure_reagents Impure Reagents check_purity->impure_reagents Impure check_purity->end_node Pure purify_reagents Purify Starting Materials impure_reagents->purify_reagents purify_reagents->end_node

Caption: A troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Overcoming Solubility Issues of 4,6-Dimethylpyrimidine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4,6-Dimethylpyrimidine during their experiments. Below you will find troubleshooting guides and frequently asked questions to directly address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting poor solubility in my aqueous buffer?

A1: The moderate aqueous solubility of this compound is influenced by its molecular structure.[1] While the nitrogen atoms in the pyrimidine (B1678525) ring increase polarity, the methyl groups contribute to its lipophilicity.[1][2] The planarity of the pyrimidine ring system can also lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[3] Factors such as the pH of your buffer and the presence of other solutes can significantly impact its solubility.[2][4]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: Before employing more complex methods, consider these initial steps:

  • Temperature Adjustment: Gently warming the solution can increase the solubility of this compound, as the dissolution process is often endothermic.[2][5]

  • Sonication: Using an ultrasonic bath can help break down solute-solute interactions and promote dissolution.[5]

  • Extended Stirring: Allowing the solution to stir for a longer period (e.g., several hours) can facilitate the dissolution process.[5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of pyrimidine derivatives can be highly dependent on the pH of the aqueous medium, especially if they have ionizable functional groups.[3][4] For a weakly basic compound like this compound, decreasing the pH (making the solution more acidic) can lead to the formation of a more soluble protonated salt. Conversely, for pyrimidines with acidic functional groups, increasing the pH would enhance solubility.[3][6]

Q4: What is a co-solvent, and how can it help dissolve this compound?

A4: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly soluble compound.[7][8][9] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the lipophilic parts of the solute.[9] Common co-solvents for compounds like this compound include ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[1][2][10]

Q5: Can I use cyclodextrins to enhance the solubility of this compound?

A5: Yes, cyclodextrins are a viable option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][13] They can encapsulate nonpolar molecules, like this compound, forming an inclusion complex that is more soluble in water.[11][14][15] This is a common strategy for improving the aqueous solubility of pyrimidine derivatives.[16]

Troubleshooting Guide

If you are experiencing issues with dissolving this compound, follow this troubleshooting workflow:

G start Start: Solubility Issue with This compound initial_steps Initial Troubleshooting (Temperature, Sonication, Stirring) start->initial_steps check1 Is solubility improved? initial_steps->check1 ph_adjustment pH Adjustment (e.g., using acidic buffer) check1->ph_adjustment No success Success: Compound Dissolved check1->success Yes check2 Is solubility sufficient? ph_adjustment->check2 cosolvent Co-solvent System (e.g., Ethanol/Water mixture) check2->cosolvent No check2->success Yes check3 Is solubility sufficient? cosolvent->check3 cyclodextrin Cyclodextrin Inclusion (e.g., with β-cyclodextrin) check3->cyclodextrin No check3->success Yes check4 Is solubility sufficient? cyclodextrin->check4 check4->success Yes failure Further Formulation Strategies (e.g., Solid Dispersion, Nanoparticles) check4->failure No G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solution Add excess this compound to aqueous buffer in a sealed vial. agitate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep_solution->agitate settle Allow undissolved solid to settle. agitate->settle filter Filter supernatant through a 0.22 µm syringe filter. settle->filter quantify Quantify concentration of the filtrate using a validated analytical method (e.g., HPLC-UV). filter->quantify

References

Stability of 4,6-Dimethylpyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,6-dimethylpyrimidine under various experimental conditions. The following information is based on general principles of pyrimidine (B1678525) chemistry and best practices for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable aromatic heterocyclic compound. However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Like other pyrimidine derivatives, it can be susceptible to degradation under harsh acidic or basic conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways under stress conditions may include:

  • Hydrolysis: Under strong acidic or basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage, although this often requires forcing conditions (e.g., elevated temperatures).

  • Oxidation: The methyl groups attached to the pyrimidine ring could be susceptible to oxidation, potentially forming corresponding carboxylic acids or other oxidized species. The ring nitrogen atoms could also be oxidized to N-oxides.

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to use them fresh or store them at low temperatures (e.g., 2-8 °C) for short periods. For long-term storage of solutions, freezing (-20 °C or below) is recommended, although solubility upon thawing should be verified.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Unexpected side products in a reaction. Degradation of this compound due to harsh reaction conditions (e.g., extreme pH, high temperature).Perform a control experiment with this compound under the reaction conditions (without other reactants) to assess its stability. Analyze the control sample by HPLC or LC-MS to identify any degradation products. Consider modifying reaction conditions to be milder (e.g., lower temperature, buffered pH).
Loss of starting material over time in solution. The solvent or buffer system is not optimal for the stability of this compound.Prepare fresh solutions before use. If storage is necessary, perform a preliminary stability study in the intended solvent/buffer system at the intended storage temperature. Analyze aliquots at different time points to determine the rate of degradation. Consider using a buffered solution at a neutral or slightly acidic pH for improved stability.
Inconsistent experimental results. Potential degradation of a stock solution of this compound.Prepare a fresh stock solution from solid material. If using a previously prepared stock solution, verify its purity and concentration by a suitable analytical method (e.g., HPLC, NMR) before use.

Experimental Protocols

To assist researchers in determining the stability of this compound in their specific experimental setup, the following is a general protocol for a forced degradation study.

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, and oxidative) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (e.g., HPLC grade)

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or an LC-MS system

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M NaOH.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Basic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 1 M HCl.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Control Sample:

      • To 1 mL of the stock solution, add 1 mL of high-purity water.

      • Treat this sample in the same manner as the stressed samples (without the stressor) to serve as a baseline.

  • Analysis:

    • Analyze all samples (stressed and control) by a stability-indicating HPLC method. A generic starting method could be:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan for an appropriate wavelength (e.g., 254 nm).

    • Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradation products) and any decrease in the peak area of this compound.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (h)Incubation Temperature (°C)% Assay of this compoundNumber of Degradation Products
1 M HCl2460
1 M NaOH2460
3% H₂O₂24Room Temperature
Control (Water)2460

Note: The percentage assay can be calculated by comparing the peak area of this compound in the stressed sample to that in the control sample.

Visualizations

The following diagrams illustrate the workflow for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stock->Oxidation Control Control (Water, 60°C) Stock->Control HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Control->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify Degradation Compare->Quantify Logical_Troubleshooting_Flow Start Inconsistent Experimental Results? Check_Stock Is the stock solution freshly prepared? Start->Check_Stock Prepare_Fresh Prepare a fresh stock solution. Check_Stock->Prepare_Fresh No Verify_Purity Verify purity of old stock solution (e.g., by HPLC). Check_Stock->Verify_Purity Yes Use_Fresh Use fresh solution for all subsequent experiments. Prepare_Fresh->Use_Fresh Purity_OK Purity acceptable? Verify_Purity->Purity_OK Purity_OK->Prepare_Fresh No Investigate_Other Investigate other experimental variables. Purity_OK->Investigate_Other Yes Investigate_Other->Use_Fresh

Preventing byproduct formation in 4,6-Dimethylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 4,6-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: The most common byproducts depend on the specific reaction being performed. However, several classes of unintended products are frequently observed:

  • N-oxides: Oxidation of one or both nitrogen atoms in the pyrimidine (B1678525) ring is a common side reaction, particularly when using oxidizing agents or under aerobic conditions.

  • Over-alkylation/Over-acylation Products: In reactions where substituents are introduced, it is possible for the reaction to proceed further than desired, leading to di- or even tri-substituted products.

  • Hydrolysis Products: Substituents on the pyrimidine ring, such as halogens or alkoxy groups, can be susceptible to hydrolysis, leading to the formation of hydroxypyrimidines, especially in the presence of water and acid or base catalysts.

  • Products of Condensation Side Reactions: The methyl groups at the 4 and 6 positions are "active" and can participate in aldol-type condensation reactions. This can sometimes lead to self-condensation or the formation of complex mixtures if not properly controlled.

  • Dimers and Oligomers: Under certain conditions, such as photochemical reactions or in the presence of specific catalysts, pyrimidine rings can dimerize or oligomerize.

  • Isomeric Products: In reactions such as N-alkylation of substituted pyrimidines that can exist in tautomeric forms (e.g., hydroxypyrimidines), a mixture of N- and O-alkylated products can be formed.

Troubleshooting Guides

Issue 1: Formation of N-Oxide Byproducts

Q: I am observing a significant amount of N-oxide byproduct in my reaction. How can I prevent this?

A: The formation of pyrimidine N-oxides is a common issue when reactions are exposed to oxidizing conditions. Here are several strategies to minimize or eliminate N-oxide formation:

Troubleshooting Steps:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, which can be a source of oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: If your reaction does not require an oxidizing agent, ensure that all reagents and starting materials are free from peroxide impurities.

  • Temperature Control: In some cases, higher reaction temperatures can promote oxidation. Running the reaction at a lower temperature may reduce the rate of N-oxide formation.

  • Antioxidants: For particularly sensitive reactions, the addition of a small amount of an antioxidant can be beneficial. However, ensure the antioxidant does not interfere with your desired reaction.

Illustrative Data on N-Oxidation with Different Oxidants:

OxidantTypical Reaction ConditionsN-Oxide YieldReference
Peracetic AcidAcetic Acid, Room Temp.High
m-CPBAAcetonitrile, RefluxGood
Hydrogen PeroxideAcetic Anhydride, 50°CHigh

Experimental Protocol: General Procedure to Minimize N-Oxidation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: Degas the chosen solvent by bubbling nitrogen or argon through it for at least 30 minutes. Ensure all liquid reagents are transferred via syringe under a positive pressure of inert gas.

  • Reaction Execution: Add the this compound and any other solid reagents to the flask. Purge the flask with the inert gas for several minutes. Add the degassed solvent via cannula or syringe.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The N-oxide is typically more polar than the starting pyrimidine.

  • Work-up: Upon completion, the reaction should be worked up under conditions that minimize exposure to air.

Logical Workflow for Troubleshooting N-Oxide Formation

N_Oxide_Troubleshooting start N-Oxide Byproduct Detected inert_atm Run reaction under inert atmosphere (N2/Ar)? start->inert_atm degas_solvents Use degassed solvents? inert_atm->degas_solvents Yes fail Problem Persists inert_atm->fail No check_reagents Check reagents for peroxide impurities? degas_solvents->check_reagents Yes degas_solvents->fail No lower_temp Lower reaction temperature? check_reagents->lower_temp Yes check_reagents->fail No antioxidant Consider adding an antioxidant? lower_temp->antioxidant Yes lower_temp->fail No success N-Oxide Minimized antioxidant->success Yes antioxidant->fail No

Troubleshooting N-Oxide Formation
Issue 2: Undesired Products from Condensation of Methyl Groups

Q: My reaction involving the methyl groups of this compound is giving a complex mixture of products. How can I improve the selectivity?

A: The methyl groups at positions 4 and 6 of the pyrimidine ring are activated and can readily undergo aldol-type condensation reactions with electrophiles like aldehydes. Controlling the stoichiometry and reaction conditions is crucial to prevent side reactions such as double condensation or self-condensation.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the electrophile. Using a 1:1 molar ratio of this compound to the electrophile is a good starting point to favor mono-condensation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the competing side reactions.

  • Choice of Base/Catalyst: The choice of base or acid catalyst can significantly influence the outcome. A weaker base or a milder Lewis acid may provide better control.

  • Order of Addition: Adding the this compound solution slowly to a solution of the electrophile and catalyst can help to maintain a low concentration of the pyrimidine and disfavor di-substitution.

Illustrative Data on Condensation Product Distribution:

Molar Ratio (Pyrimidine:Aldehyde)Reaction TemperatureMono-condensation ProductDi-condensation Byproduct
1:10 °CHighLow
1:2.2Room TemperatureLowHigh
1:150 °CModerateModerate

Experimental Protocol: Selective Mono-condensation with an Aldehyde

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the catalyst (e.g., a Lewis acid like ZnCl₂) in a suitable solvent.

  • Slow Addition: In a separate flask, dissolve this compound (1.0 eq) in the same solvent. Add this solution dropwise to the aldehyde solution at a controlled temperature (e.g., 0 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS to observe the formation of the mono-adduct and the disappearance of the starting materials.

  • Quenching: Once the desired conversion is reached, quench the reaction by adding a suitable reagent (e.g., water or a mild acid/base) to neutralize the catalyst.

  • Purification: The desired mono-condensation product can often be separated from the di-condensation byproduct and unreacted starting material by column chromatography or recrystallization.

Logical Workflow for Improving Condensation Selectivity

Condensation_Troubleshooting start Complex mixture from condensation reaction stoichiometry Control stoichiometry (1:1 ratio)? start->stoichiometry temperature Lower reaction temperature? stoichiometry->temperature Yes fail Problem Persists stoichiometry->fail No catalyst Optimize catalyst (milder conditions)? temperature->catalyst Yes temperature->fail No addition_order Slowly add pyrimidine to electrophile? catalyst->addition_order Yes catalyst->fail No success Improved Selectivity addition_order->success Yes addition_order->fail No

Improving Condensation Selectivity
Issue 3: Incomplete or Multiple Substitutions in Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to perform a mono-substitution on a 2-halo-4,6-dimethylpyrimidine, but I am getting a mixture of starting material, mono-substituted, and di-substituted products. How can I achieve selective mono-substitution?

A: Achieving selective mono-substitution in nucleophilic aromatic substitution (SNAr) reactions on pyrimidines with multiple leaving groups requires careful control of the reaction conditions to modulate the reactivity.

Troubleshooting Steps:

  • Stoichiometry of Nucleophile: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the nucleophile to favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. Lowering the temperature can also help to control the reaction rate and improve selectivity.

  • Choice of Base: If a base is required, use a non-nucleophilic base in a stoichiometric amount to avoid side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction rate. A less polar solvent may slow down the reaction, allowing for better control.

Illustrative Data on Mono- vs. Di-substitution:

Equivalents of NucleophileReaction TemperatureMono-substituted ProductDi-substituted Byproduct
1.1 eq25 °CHighLow
2.5 eq25 °CLowHigh
1.1 eq80 °CModerateModerate

Experimental Protocol: Selective Mono-substitution of 2-Chloro-4,6-dimethylpyrimidine (B132427)

  • Setup: In a round-bottom flask, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF).

  • Nucleophile Addition: Add the nucleophile (1.1 eq) to the solution. If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) may be added.

  • Temperature Control: Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by LC-MS.

  • Work-up: Once the desired product is formed, quench the reaction (e.g., with water) and extract the product with an organic solvent.

  • Purification: The mono-substituted product can be purified from the starting material and any di-substituted byproduct by flash column chromatography.

Signaling Pathway for Selective Mono-substitution

SNAr_Pathway cluster_main Reaction Pathway cluster_control Control Factors Starting_Material 2-Halo-4,6-dimethylpyrimidine Mono_Substituted Mono-substituted Product (Desired) Starting_Material->Mono_Substituted + Nucleophile Di_Substituted Di-substituted Product (Byproduct) Mono_Substituted->Di_Substituted + Nucleophile Nucleophile Nucleophile (1.1 eq) Nucleophile->Mono_Substituted Excess_Nucleophile Excess Nucleophile (>2 eq) Excess_Nucleophile->Di_Substituted Low_Temp Low Temperature Low_Temp->Mono_Substituted High_Temp High Temperature High_Temp->Di_Substituted

Controlling SNAr Selectivity

Scaling up the synthesis of 4,6-Dimethylpyrimidine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethylpyrimidine

This technical support center is designed for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of this compound. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial synthesis of this compound and its direct precursors typically involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound. The most prevalent methods start from readily available materials:

  • From Acetylacetone (B45752) and a Guanidine (B92328) Salt: This route leads to the formation of 2-amino-4,6-dimethylpyrimidine, which can then be deaminated. The reaction is typically carried out in an aqueous alkaline medium.[1][2]

  • From Acetylacetone and Urea: This synthesis yields 2-hydroxy-4,6-dimethylpyrimidine. The reaction is often conducted in a lower alcohol containing hydrogen chloride, followed by neutralization.[3][4]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: Exothermic reactions are common in pyrimidine (B1678525) synthesis. Maintaining the optimal temperature range is vital to prevent side reactions and ensure product purity. For instance, in the synthesis using guanidine salts, temperatures are typically maintained between 50-100°C.[2]

  • pH of the Reaction Medium: In aqueous syntheses, such as the reaction with guanidine salts, maintaining the correct alkaline pH is essential for driving the reaction to completion and minimizing by-product formation.[2]

  • Rate of Reagent Addition: Controlled addition of reagents is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in slurry reactions, to promote efficient heat and mass transfer.

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be removed?

A3: Common impurities can include unreacted starting materials, intermediates, and by-products from side reactions. Purification methods include:

  • Recrystallization: This is a primary method for removing impurities. The choice of solvent is critical.[5][6]

  • Activated Carbon Treatment: Effective for removing colored impurities.[2][5]

  • Distillation: As this compound is a liquid at room temperature with a boiling point of 154°C, distillation can be an effective final purification step.[7]

  • Chromatography: While more common at the lab scale, column chromatography can be used to remove impurities with similar polarities.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction * Verify the reaction temperature is within the optimal range. For the guanidine salt route, this is typically 95-100°C.[2]* Ensure the reaction time is sufficient. For plant-scale batches, a reaction time of around 2 hours is suggested for the guanidine salt method.[2]* Check the pH of the reaction medium; it should be alkaline for the guanidine route.[2]
Side Reactions * Lower the reaction temperature to minimize the formation of degradation products.* Ensure a controlled rate of reagent addition to avoid localized "hot spots."
Product Loss During Workup * Optimize the recrystallization solvent to ensure the product has low solubility at colder temperatures.[6]* During extraction, ensure the correct solvent is used and perform multiple extractions to maximize recovery.
Sub-optimal Stoichiometry * Verify the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
Issue 2: Product Purity Issues (e.g., Off-Color, Presence of Impurities)
Potential Cause Troubleshooting Step
Colored Impurities * Treat the crude product solution with activated carbon before recrystallization. Typically, 1-2% by weight of the crude product is sufficient.[5]* Ensure the reaction temperature is not excessively high, as this can lead to the formation of colored degradation products.
Unreacted Starting Materials * Improve reaction monitoring (e.g., using in-process HPLC or GC) to ensure the reaction goes to completion.* Optimize the recrystallization solvent system to effectively separate the product from the starting materials. A mixed solvent system can sometimes be effective.[5]
Presence of Intermediates * Increase the reaction time or temperature (within limits) to ensure the full conversion of intermediates.* Consider purification by column chromatography if recrystallization is ineffective.
Inorganic Salt Contamination * Ensure thorough washing of the product cake after filtration to remove any inorganic salts formed during the reaction or workup.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is based on the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium.[2]

Materials:

  • Guanidine nitrate

  • Sodium carbonate

  • Acetylacetone

  • Water

  • Activated carbon

  • Brine solution (25%)

Procedure:

  • To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

  • Heat the slurry to 95-100°C for two hours. Large crystals should form.

  • Cool the slurry to room temperature and dilute it to 488 parts with water.

  • Further cool the mixture to 10°C, hold for 1 hour, and then filter.

  • Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck dry.

  • For purification, add the wet cake to 330 parts of water and heat to 85-90°C.

  • Add 4.4 parts of activated carbon and clarify the solution after 15 minutes.

  • To the hot filtrate, add 95 parts of salt and stir the slurry for 10 minutes.

  • Cool the slurry to 15°C, stir for 15 minutes, and filter.

  • Wash the cake with 30 parts of water at 5-10°C, suck dry, and then dry the final product at 50°C.

Parameter Value
Reaction Temperature95-100°C
Reaction Time2 hours
Yield> 60%
Purity~99.2%

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Guanidine Salt Guanidine Salt Condensation Condensation Guanidine Salt->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Alkaline Medium Alkaline Medium Alkaline Medium->Condensation Cooling & Filtration Cooling & Filtration Condensation->Cooling & Filtration Recrystallization Recrystallization Cooling & Filtration->Recrystallization Drying Drying Recrystallization->Drying 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Drying->2-Amino-4,6-dimethylpyrimidine

Caption: Workflow for the synthesis of 2-Amino-4,6-dimethylpyrimidine.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Temp Verify Reaction Temperature Low_Yield->Check_Temp Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Time Verify Reaction Time Check_Temp->Check_Time Check_pH Verify Reaction pH Check_Time->Check_pH Check_pH->Impure_Product Activated_Carbon Use Activated Carbon Impure_Product->Activated_Carbon Yes End End Impure_Product->End No Optimize_Recrystallization Optimize Recrystallization Solvent Activated_Carbon->Optimize_Recrystallization Optimize_Recrystallization->End

Caption: Troubleshooting logic for common synthesis issues.

References

Common impurities in technical grade 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade 4,6-Dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in technical grade this compound?

A1: Technical grade this compound may contain several types of impurities stemming from its synthesis, which typically involves the condensation of acetylacetone (B45752) with a guanidine (B92328) salt. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of acetylacetone and the guanidine salt used in the synthesis.

  • Byproducts from Side Reactions: Self-condensation products of acetylacetone or other unintended reaction pathways.

  • Isomeric Impurities: Structural isomers of this compound that may form under certain reaction conditions.

  • Solvent Residues: Trace amounts of the solvent used during the synthesis and purification process.

  • Degradation Products: Compounds formed due to the instability of the final product under certain storage or handling conditions.

Q2: How can I assess the purity of my technical grade this compound sample?

A2: The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the purity and structure of the compound.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect it from light and moisture. Storage at room temperature is generally acceptable, but for long-term storage, refrigeration (<15°C) in a dark place is advisable.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis

Description: Your HPLC or GC-MS chromatogram shows additional peaks besides the main peak for this compound, indicating the presence of impurities.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Contaminated Solvent Run a blank analysis with just the solvent to check for contamination. Use fresh, HPLC or GC-grade solvents for your analysis.
Unreacted Starting Materials Compare the retention times of the unknown peaks with those of acetylacetone and the guanidine salt used in the synthesis. If they match, your product contains unreacted starting materials. Further purification of your this compound sample may be necessary.
Side Reaction Byproducts Characterize the impurity peaks using mass spectrometry (MS) to determine their molecular weights. This can help in identifying potential byproducts. Optimization of the synthesis reaction conditions (e.g., temperature, reaction time) may be required to minimize side product formation.
Sample Degradation If the sample has been stored for a long time or under improper conditions, degradation may have occurred. Re-analyze a freshly opened or newly synthesized batch if available.

Logical Workflow for Investigating Unexpected Peaks

G start Unexpected Peaks Observed blank_run Run Solvent Blank start->blank_run reanalyze_fresh Re-analyze a Fresh Sample start->reanalyze_fresh contam_check Contamination in Blank? blank_run->contam_check use_fresh_solvent Use Fresh HPLC/GC-Grade Solvent contam_check->use_fresh_solvent Yes compare_standards Compare Retention Times with Starting Material Standards contam_check->compare_standards No use_fresh_solvent->start match_found Match Found? compare_standards->match_found purify_product Further Purification of Product Required (e.g., Recrystallization, Chromatography) match_found->purify_product Yes characterize_ms Characterize Impurity by MS match_found->characterize_ms No end Problem Resolved purify_product->end optimize_synthesis Optimize Synthesis Conditions characterize_ms->optimize_synthesis optimize_synthesis->end reanalyze_fresh->end

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: Inconsistent Experimental Results

Description: You are observing variability in the outcomes of your experiments (e.g., reaction yields, biological activity) when using different batches of technical grade this compound.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Batch-to-Batch Purity Variation The level and type of impurities can differ between batches of technical grade material. It is crucial to analyze the purity of each new batch upon receipt using a standardized analytical method (e.g., HPLC, GC-MS).
Presence of a Biologically Active Impurity An impurity may be interfering with your assay. If possible, identify the structure of the major impurities and test their activity in your experimental system.
Product Instability This compound might be degrading under your specific experimental conditions (e.g., pH, temperature, presence of certain reagents). Monitor the stability of your compound under the reaction conditions using techniques like time-course HPLC analysis.

Experimental Workflow for Purity Assessment

G start Receive New Batch of this compound sample_prep Prepare Sample for Analysis (Dissolve in appropriate solvent) start->sample_prep hplc_analysis Perform HPLC Analysis sample_prep->hplc_analysis gcms_analysis Perform GC-MS Analysis sample_prep->gcms_analysis nmr_analysis Perform NMR Analysis sample_prep->nmr_analysis data_analysis Analyze Chromatographic and Spectral Data hplc_analysis->data_analysis gcms_analysis->data_analysis nmr_analysis->data_analysis purity_check Purity Meets Specification? data_analysis->purity_check accept_batch Accept Batch for Use purity_check->accept_batch Yes reject_batch Reject or Purify Batch purity_check->reject_batch No

Caption: Workflow for assessing the purity of a new batch.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific instruments and impurity profiles.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Solvent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • This compound sample.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in the sample solvent and make up the volume to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

Parameter Condition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with A (Water + 0.1% TFA) and B (Acetonitrile + 0.1% TFA)
Gradient 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 90% to 10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

4. Data Analysis:

  • Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the identification of volatile impurities in this compound.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Sample Solvent: Dichloromethane or Methanol.

  • This compound sample.

  • Vials, syringes, and a 0.45 µm syringe filter.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

4. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze the mass spectra of the impurity peaks and compare them with a library (e.g., NIST) to tentatively identify the structures.

Technical Support Center: Functionalization of 4,6-Dimethylpyrimidine at the C5 Position

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the chemical modification of the C5 position of 4,6-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of this compound so unreactive towards functionalization?

The pyrimidine (B1678525) ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[1] This deactivation makes the C5 position, which is electronically analogous to a meta position in a deactivated benzene (B151609) ring, particularly resistant to standard electrophilic aromatic substitution reactions. The two methyl groups at C4 and C6 are electron-donating, which slightly mitigates this effect, but the overall nature of the ring remains electron-poor, making direct C-H functionalization challenging.

Q2: I am attempting a direct electrophilic substitution (e.g., nitration, Friedel-Crafts) at the C5 position and see no product. Is this expected?

Yes, this is a common outcome. Direct electrophilic substitution at the C5 position of pyrimidines generally requires harsh conditions and often results in low yields or no reaction at all. The electron-deficient nature of the ring system strongly disfavors the formation of the required cationic intermediate (sigma complex) for these reactions.[1] More specialized strategies are required to achieve C5 functionalization.

Troubleshooting Guides

Issue 1: Low Yields in C5-Halogenation

Symptom: Attempting to introduce a halogen (Br, Cl, I) at the C5 position results in low conversion of starting material or the formation of complex mixtures.

Common Causes & Solutions:

  • Insufficiently Reactive Reagents: Standard reagents like Br₂ may not be electrophilic enough.

    • Solution: Use more potent halogenating agents. For bromination, N-Bromosuccinimide (NBS) in a suitable solvent like oleum (B3057394) or trifluoroacetic acid can be effective. For chlorination, reagents like N-Chlorosuccinimide (NCS) or even phosphorus pentachloride (PCl₅) under forcing conditions might be necessary, though PCl₅ can also chlorinate the methyl groups.[2]

  • Reaction Conditions are Too Mild: The activation energy for C5 halogenation is high.

    • Solution: Increase the reaction temperature and/or time. Monitor the reaction carefully by TLC or GC-MS to avoid decomposition.

  • Side Reactions: The methyl groups at C4 and C6 can undergo radical halogenation, especially under UV light or with radical initiators.

    • Solution: Perform the reaction in the dark and avoid radical initiators. Ensure the reagents are pure and free of peroxide contaminants.

Issue 2: Failure of C5-Lithiation or Metal-Halogen Exchange

Symptom: Attempts to generate a C5-lithiated intermediate from 5-halo-4,6-dimethylpyrimidine for subsequent quenching with an electrophile are unsuccessful.

Common Causes & Solutions:

  • Incorrect Choice of Base: The acidity of the C5-proton is low. Strong, non-nucleophilic bases are required for direct deprotonation.

    • Solution: Use a strong base like Lithium Diisopropylamide (LDA) or a lithium amide base. n-Butyllithium (n-BuLi) can sometimes lead to complex mixtures or addition at other positions.[3]

  • Reversible Lithiation: The formation of the lithiated intermediate can be reversible, especially at higher temperatures.[3]

    • Solution: Maintain cryogenic temperatures (typically -78 °C) throughout the lithiation and quenching process. The stability of the lithiated intermediate is critical.[3]

  • Poorly Soluble Intermediate: The lithiated species may precipitate from the reaction mixture.

    • Solution: The addition of a co-solvent or additive can help. For example, bis(2-dimethylaminoethyl)ether has been shown to improve both the degree of lithiation and the stability of the intermediate in similar systems.[3]

A general workflow for troubleshooting lithiation is presented below.

G cluster_start Troubleshooting C5-Lithiation cluster_check Initial Checks cluster_troubleshoot Advanced Troubleshooting Start Reaction Fails: Low or No Product CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckReagents Verify Reagent Quality: - Dry Solvents - Titrated n-BuLi/LDA - Pure Substrate CheckSM->CheckReagents No SideProducts Side Products or Decomposition Observed? CheckSM->SideProducts Yes IncreaseTime Increase Reaction Time or Base Equivalents CheckReagents->IncreaseTime CheckTemp Maintain Temp at -78°C? ChangeBase Change Base: LDA -> t-BuLi Consider Additives (e.g., TMEDA) CheckTemp->ChangeBase Yes Success Reaction Successful CheckTemp->Success No (Fix Temp) SideProducts->ChangeBase Yes QuenchIssue Quench Electrophile is Unreactive or Degrading SideProducts->QuenchIssue No QuenchIssue->CheckTemp No

Caption: A logical workflow for troubleshooting failed C5-lithiation experiments.

Issue 3: Low Yield or No Reaction in C5-Palladium Cross-Coupling

Symptom: A 5-halo-4,6-dimethylpyrimidine substrate fails to couple with a boronic acid (Suzuki), alkyne (Sonogashira), or other organometallic reagent in a palladium-catalyzed reaction.

Common Causes & Solutions:

  • Inappropriate Catalyst/Ligand System: The choice of palladium source and ligand is critical for activating the C-X bond at the electron-deficient C5 position.

    • Solution: Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands often improve reaction outcomes.[4][5] Screen a variety of catalyst systems. See the table below for starting points.

  • Incorrect Base or Solvent: The base and solvent play a crucial role in the transmetalation step and overall catalyst stability.

    • Solution: The combination of base and solvent must be optimized. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Aprotic polar solvents like DMF, dioxane, or toluene (B28343) are common choices.

  • Dehalogenation Side Reaction: A common side reaction is the reduction of the C-X bond, leading back to the this compound starting material.

    • Solution: Ensure the reaction environment is strictly anaerobic. Degas all solvents and reagents thoroughly. Using a slightly lower reaction temperature might also suppress this pathway.

ParameterCondition ACondition BCondition C
Substrate 5-Bromo-4,6-dimethylpyrimidine (B31581)5-Bromo-4,6-dimethylpyrimidine5-Iodo-4,6-dimethylpyrimidine
Pd Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4-10 mol%)XPhos (4 mol%)None
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (2.5 equiv.)K₂CO₃ (3 equiv.)
Solvent Toluene/H₂O (10:1)1,4-DioxaneDMF
Temperature 90-110 °C100 °C80-100 °C
Notes Good for challenging couplings.Highly active catalyst system.Classic conditions, best with iodo substrates.

Note: This data is a generalized summary based on common practices in palladium-catalyzed cross-coupling of heteroaromatics.[6][7] Optimization is crucial for specific substrates.

Alternative Strategies & Experimental Protocols

When direct functionalization fails, a multi-step approach is often necessary. The most common and reliable strategy involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction.

G Start This compound Halogenation C5-Halogenation (NBS or NCS) Start->Halogenation Step 1 Intermediate 5-Halo-4,6-dimethylpyrimidine Halogenation->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Step 2 Final C5-Functionalized Product (Aryl, Alkynyl, etc.) Coupling->Final

Caption: A standard two-step workflow for C5 functionalization.

Protocol 1: C5-Bromination of this compound

This protocol is a representative procedure adapted from general methods for halogenating electron-deficient heterocycles.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in concentrated sulfuric acid or oleum at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by quenching a small aliquot and analyzing by GC-MS or TLC. The reaction may take 4-24 hours.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-4,6-dimethylpyrimidine.

Protocol 2: C5-Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for Suzuki couplings on pyrimidines.[6]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4,6-dimethylpyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1). The total concentration should be around 0.1 M with respect to the pyrimidine substrate.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the 5-aryl-4,6-dimethylpyrimidine product.

References

Technical Support Center: Thermal Degradation of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,6-Dimethylpyrimidine under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under thermal stress?

A1: While specific experimental data on the thermal degradation of this compound is limited, based on the general principles of thermal decomposition of nitrogen-containing heterocyclic compounds and mass spectral fragmentation patterns of pyrimidine (B1678525) derivatives, several degradation pathways can be proposed. The degradation is likely to proceed through radical mechanisms involving the homolytic cleavage of C-C, C-N, and C-H bonds.[1][2][3] Key proposed pathways include:

  • Ring Opening and Fragmentation: The pyrimidine ring can undergo cleavage, leading to the formation of smaller, volatile fragments.

  • Side-Chain Reactions: The methyl groups are susceptible to oxidation and cleavage, potentially forming formaldehyde (B43269), formic acid, or other small molecules.

  • Formation of Char and Oligomers: At higher temperatures, polymerization and condensation reactions can lead to the formation of a carbonaceous residue (char) and oligomeric species.

Q2: What are the expected degradation products of this compound?

A2: Based on the proposed degradation pathways and studies on analogous compounds, the following degradation products could be expected:

  • Small Volatile Molecules: Ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), methane (B114726) (CH₄), and formaldehyde (CH₂O).[1][2][3][4]

  • Pyrimidine Ring Fragments: Smaller nitrogen-containing heterocyclic fragments or open-chain compounds resulting from ring cleavage. Mass spectrometry studies of pyrimidines suggest fragmentation leading to the loss of HCN and other small neutral molecules.[5][6][7]

  • Aromatic Compounds: Under certain conditions, recombination of fragments could potentially lead to the formation of simple aromatic hydrocarbons.

Q3: At what temperature does this compound start to degrade?

A3: The onset of thermal degradation is highly dependent on experimental conditions such as the heating rate, atmosphere (inert or oxidative), and the physical state of the sample. Without specific experimental data for this compound, a precise temperature cannot be provided. However, studies on other substituted pyrimidines show a wide range of decomposition temperatures. It is recommended to perform a preliminary thermogravimetric analysis (TGA) to determine the specific decomposition profile for your sample.

Troubleshooting Guides

Troubleshooting Thermal Analysis Experiments (TGA/DSC)
Problem Possible Cause(s) Suggested Solution(s)
Irreproducible TGA results - Inconsistent sample packing in the crucible.- Variation in heating rate between experiments.- Contamination of the sample or crucible.- Ensure consistent and uniform packing of the sample.- Use the same heating rate for all comparable experiments.- Clean crucibles thoroughly before use and use high-purity samples.
Unexplained peaks in DSC curve - Sample polymorphism or phase transitions.- Presence of impurities or residual solvent.- Analyze the sample using techniques like X-ray diffraction (XRD) to identify different crystalline forms.- Ensure the sample is pure and free of solvent by using appropriate purification and drying techniques.
Baseline drift in TGA/DSC - Buoyancy effects.- Contamination of the furnace or balance mechanism.- Perform a blank run with an empty crucible and subtract the baseline.- Regularly clean the TGA/DSC furnace and balance components according to the manufacturer's instructions.
Troubleshooting Analytical Methods (HPLC/MS) for Degradation Products
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) in HPLC - Incompatibility between the sample solvent and the mobile phase.- Column overload.- Secondary interactions between analytes and the stationary phase.- Dissolve the sample in the mobile phase if possible, or in a weaker solvent.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH or use a different column chemistry.
Inconsistent retention times - Fluctuation in column temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and replace the analytical column if performance deteriorates.
Low sensitivity or no peaks for expected degradation products in MS - Inefficient ionization of analytes.- Degradation products are too volatile to be detected by LC-MS.- Matrix effects from the sample.- Optimize the MS source parameters (e.g., electrospray voltage, gas flow rates).- Consider using gas chromatography-mass spectrometry (GC-MS) for volatile compounds.- Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound

  • TGA instrument

  • Alumina or platinum crucibles

  • High-purity nitrogen gas

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition and the temperatures of maximum weight loss.

Protocol 2: Forced Thermal Degradation Study

Objective: To generate degradation products of this compound for identification.

Materials:

  • This compound

  • Heating oven or oil bath

  • Sealed glass vials

  • Solvent for dissolving the sample (e.g., acetonitrile (B52724), methanol)

Procedure:

  • Accurately weigh a known amount of this compound into a glass vial.

  • For solid-state degradation, seal the vial and place it in an oven at a predetermined temperature (based on TGA data, e.g., just below the onset of decomposition) for a specified period (e.g., 24, 48, 72 hours).

  • For solution-state degradation, dissolve the sample in a suitable solvent in a sealed vial and heat at a lower temperature (e.g., 60-80 °C) for a specified duration.

  • At each time point, remove a sample, allow it to cool to room temperature.

  • Dissolve the solid residue or dilute the solution with an appropriate solvent for analysis by HPLC-MS or GC-MS.

Protocol 3: Analysis of Degradation Products by HPLC-MS

Objective: To separate and identify the degradation products of this compound.

Materials:

  • Degraded sample from Protocol 2

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

Procedure:

  • Prepare a mobile phase of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the prepared sample solution.

  • Run a gradient elution to separate the components, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Monitor the elution profile with the UV detector and acquire mass spectra in both positive and negative ion modes.

  • Analyze the mass spectral data to identify the molecular weights and fragmentation patterns of the degradation products.

Visualizations

G cluster_0 Thermal Stress cluster_1 Proposed Degradation Pathways cluster_2 Potential Degradation Products 4_6_Dimethylpyrimidine 4_6_Dimethylpyrimidine Ring_Cleavage Ring_Cleavage 4_6_Dimethylpyrimidine->Ring_Cleavage High Temp Side_Chain_Oxidation Side_Chain_Oxidation 4_6_Dimethylpyrimidine->Side_Chain_Oxidation Oxidative Atmosphere Volatiles Volatiles Ring_Cleavage->Volatiles Fragments Fragments Ring_Cleavage->Fragments Side_Chain_Oxidation->Volatiles Polymerization Polymerization Char Char Polymerization->Char Fragments->Polymerization Further Heating

Caption: Proposed degradation pathways of this compound under thermal stress.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis Start This compound Sample Thermal_Stress Apply Thermal Stress Start->Thermal_Stress TGA_DSC TGA/DSC Analysis Start->TGA_DSC Extraction Dissolve/Extract Residue Thermal_Stress->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS GC_MS GC-MS Analysis Extraction->GC_MS Identify_Products Identify Degradation Products HPLC_MS->Identify_Products GC_MS->Identify_Products Propose_Pathways Propose Degradation Pathways Identify_Products->Propose_Pathways

References

Validation & Comparative

A Comparative Analysis of 4,6-Dimethylpyrimidine and 2,4-Dimethylpyrimidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Synthesis, Reactivity, and Biological Potential of Two Key Pyrimidine (B1678525) Isomers

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the subtle yet significant differences between structural isomers is paramount. This guide provides a comprehensive comparative analysis of 4,6-dimethylpyrimidine and 2,4-dimethylpyrimidine, two isomers of a core heterocyclic scaffold prevalent in medicinal chemistry. By presenting a side-by-side view of their physicochemical properties, synthetic routes, chemical reactivity, and known biological activities, this document aims to equip researchers with the foundational knowledge necessary for informed decision-making in the design and development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

The positioning of the two methyl groups on the pyrimidine ring significantly influences the physicochemical and spectroscopic properties of this compound and 2,4-dimethylpyrimidine. These differences can impact their solubility, membrane permeability, and interactions with biological targets. The following tables summarize the key properties of these two isomers.

PropertyThis compound2,4-Dimethylpyrimidine
Molecular Formula C₆H₈N₂C₆H₈N₂
Molecular Weight 108.14 g/mol 108.14 g/mol
CAS Number 1558-17-4[1]14331-54-5[2]
Boiling Point 154 °C[3]151.2 °C at 760 mmHg[4]
Density 0.98 g/mL at 25 °C[3]Not widely reported
Refractive Index (n20/D) 1.490[3]Not widely reported
Appearance Clear yellowish liquid after melting[5]Liquid
Solubility Soluble in water at 20°C, soluble in ethanol (B145695) and methanol[5][6]Not widely reported

Table 1: Physicochemical Properties of this compound and 2,4-Dimethylpyrimidine.

Spectroscopic data is crucial for the identification and characterization of these isomers. Below is a summary of their key spectroscopic features.

Spectroscopic DataThis compound2,4-Dimethylpyrimidine
¹H NMR (CDCl₃) δ 2.25 (s, 6H, CH₃), 6.33 (s, 1H, Ar-H)[7]Not widely reported
Mass Spectrum (m/z) Major peaks at 108 (M+), 107, 80, 53[6]Major peaks at 108 (M+), 107, 81, 67, 53[5]
UV max (in HCl aq) 246 nm[5]Data not readily available

Table 2: Spectroscopic Data for this compound and 2,4-Dimethylpyrimidine.

Synthesis and Experimental Protocols

The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of acetylacetone (B45752) with a guanidine (B92328) salt in an aqueous alkaline medium[8].

Experimental Protocol:

  • To a reaction vessel containing water, add guanidine hydrochloride and sodium carbonate and stir until dissolved.

  • Add acetylacetone to the solution.

  • Heat the reaction mixture to 60°C and expose to ultrasonic waves for 30 minutes[7].

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product, wash with a small amount of cold water, and dry.

  • The crude product can be further purified by recrystallization or distillation.

Synthesis of this compound acetylacetone Acetylacetone intermediate Intermediate acetylacetone->intermediate + Guanidine guanidine Guanidine guanidine->intermediate dimethylpyrimidine This compound intermediate->dimethylpyrimidine Cyclization (H₂O, Na₂CO₃, 60°C) Synthesis of 2,4-Dimethylpyrimidine butenone 4-(Dimethylamino)but-3-en-2-one intermediate Intermediate butenone->intermediate + Acetamidine acetamidine Acetamidine acetamidine->intermediate dimethylpyrimidine 2,4-Dimethylpyrimidine intermediate->dimethylpyrimidine Cyclization & Elimination Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data Data Analysis cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) ic50 IC₅₀ Determination cytotoxicity->ic50 Measure Cell Viability antimicrobial Antimicrobial Assay (e.g., MIC Determination) mic MIC Determination antimicrobial->mic Observe Microbial Growth compound1 This compound compound1->cytotoxicity compound1->antimicrobial compound2 2,4-Dimethylpyrimidine compound2->cytotoxicity compound2->antimicrobial

References

A Comparative Guide to the Synthesis of 4,6-Dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of pyrimidine (B1678525) scaffolds is a critical starting point for the discovery of novel therapeutics. The 4,6-dimethylpyrimidine core is a common building block in medicinal chemistry, and its effective synthesis is of paramount importance. This guide provides an objective comparison of common methods for the synthesis of key this compound precursors, supported by experimental data to inform methodology selection.

The primary route to the this compound core involves the cyclocondensation of acetylacetone (B45752) with a suitable nitrogen-containing binucleophile. This guide focuses on three widely used reagents for this transformation: guanidine (B92328), urea (B33335), and thiourea (B124793), leading to the formation of 2-amino, 2-hydroxy (or its tautomer 2-one), and 2-mercapto-4,6-dimethylpyrimidine, respectively. These precursors are readily converted to a variety of other functionalized pyrimidines.

Performance Comparison of Synthesis Methods

The choice of synthetic method can significantly impact yield, reaction time, and the nature of the substituent at the 2-position of the pyrimidine ring. The following table summarizes quantitative data for the synthesis of this compound precursors from acetylacetone.

MethodReagent 2ProductCatalyst/ConditionsSolventReaction TimeYield (%)
Guanidine Condensation (Conventional) Guanidine Nitrate (B79036)2-Amino-4,6-dimethylpyrimidineSodium Carbonate, 95 °CWater3 hours88.64%
Guanidine Condensation (Sonochemical) Guanidine Hydrochloride2-Amino-4,6-dimethylpyrimidineSodium Carbonate, 60 °C, UltrasoundWater30 minutes75%[1]
Urea Condensation (Microwave) Urea4,6-Dimethylpyrimidin-2(1H)-oneRecyclable catalyst, Dry mediaNoneNot Specified85%[2]
Urea Condensation (Conventional) Urea4,6-Dimethylpyrimidin-2(1H)-one hydrochlorideHydrogen Chloride, RefluxMethanol3 hours90.2% (hydrochloride salt)
Thiourea Condensation (Conventional) Thiourea4,6-Dimethyl-2-mercaptopyrimidine (B146703) hydrochlorideHydrochloric Acid, RefluxAcetone (B3395972)/Ethanol1-2 hours87.69%[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine (Conventional Heating)

This method, adapted from a study optimizing reaction conditions, provides a high yield of the desired 2-amino derivative.

Reagents:

  • Guanidine Nitrate

  • Acetylacetone

  • Sodium Carbonate

  • Water

Procedure:

  • In a reaction vessel, dissolve guanidine nitrate (0.05 mol) in water.

  • Add sodium carbonate and acetylacetone with the molar ratio of sodium carbonate:acetylacetone:guanidine nitrate being 0.75:1.2:1.0.

  • Heat the mixture to 95 °C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain 2-amino-4,6-dimethylpyrimidine.

Method 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine (Sonochemical Method)

This procedure utilizes ultrasound irradiation to significantly reduce the reaction time.[1]

Reagents:

  • Guanidine Hydrochloride (0.052 mol)

  • Acetylacetone (0.052 mol)

  • Sodium Carbonate (0.052 mol)

  • Water (15 mL)

Procedure:

  • Combine guanidine hydrochloride, acetylacetone, and sodium carbonate in a round-bottom flask suitable for sonication.[1]

  • Add 15 mL of water and place the flask in a hot water bath maintained at 60°C.[1]

  • Expose the flask to ultrasonic waves for 30 minutes.[1]

  • Upon completion, treat the resulting solid product with a small amount of water and filter through a Buchner funnel to isolate the 2-amino-4,6-dimethylpyrimidine.[1]

Method 3: Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one (Microwave-Assisted)

This rapid and efficient method is performed under dry media conditions using a recyclable catalyst.[2]

Reagents:

  • Acetylacetone

  • Urea

  • Environmentally friendly, non-corrosive, recyclable catalyst

Procedure:

  • A mixture of acetylacetone and urea is prepared in a dry medium.

  • The recyclable catalyst is added.

  • The mixture is subjected to microwave irradiation.

  • The product, 4,6-dimethylpyrimidin-2(1H)-one, is isolated after the reaction is complete.

Method 4: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine Hydrochloride (Conventional Heating)

This protocol describes the synthesis of the 2-thioxo derivative, a versatile intermediate.[3][4]

Reagents:

  • Thiourea (26 mmol)

  • 2,4-Pentanone (acetylacetone) (26 mmol)

  • Acetone (20 ml)

  • Concentrated Hydrochloric Acid (3.4 ml of 10M)

Procedure:

  • A mixture of thiourea and acetylacetone in acetone is refluxed for 2 hours.[3]

  • After cooling to room temperature, concentrated hydrochloric acid is added dropwise.[3]

  • The resulting mixture is refluxed for an additional hour and then left to stand overnight.[3]

  • The filtrate is allowed to slowly evaporate, yielding yellowish crystals of 4,6-dimethyl-2-mercaptopyrimidine hydrochloride.[3]

Logical Workflow of Synthesis Methods

The following diagram illustrates the general workflow for the synthesis of this compound precursors from acetylacetone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products Acetylacetone Acetylacetone Condensation Cyclocondensation Acetylacetone->Condensation NCN_Source N-C-N Source NCN_Source->Condensation Amino 2-Amino-4,6-dimethylpyrimidine Hydroxy 4,6-Dimethylpyrimidin-2(1H)-one Mercapto 4,6-Dimethyl-2-mercaptopyrimidine Condensation->Amino Guanidine Condensation->Hydroxy Urea Condensation->Mercapto Thiourea

General synthesis workflow for this compound precursors.

Involvement in Signaling Pathways

Derivatives of this compound, particularly 2-amino pyrimidines and their 4,6-disubstituted analogs, have been identified as potent inhibitors of the phosphoinositide-3-kinase (PI3K) family of lipid kinases.[5] The PI3K signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer. The ability to readily synthesize a variety of this compound derivatives makes this scaffold an attractive starting point for the development of novel PI3K inhibitors and other targeted therapies.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Inhibitor 2-Amino-4,6-disubstituted pyrimidines Inhibitor->PI3K

Inhibition of the PI3K signaling pathway by pyrimidine derivatives.

References

Comparing the biological activity of 4,6-Dimethylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4,6-Dimethylpyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. The strategic placement of methyl groups at the 4 and 6 positions influences the molecule's electronic and steric properties, providing a foundation for further functionalization and modulation of therapeutic activity. This guide offers a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer, antimicrobial, and plant growth-stimulating properties. The information presented is collated from multiple studies to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity of this compound Derivatives

The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. The nature and position of substituents on the pyrimidine (B1678525) ring play a pivotal role in determining the pharmacological profile of these compounds.[1] Below, we summarize the quantitative data from various studies to facilitate a comparison of their biological activities.

Anticancer Activity

Several novel 4,6-pyrimidine analogues have been designed and synthesized as colchicine (B1669291) binding site inhibitors (CBSIs) with potent antiproliferative activities.[2] For instance, compound 17j demonstrated significant activity against six human cancer cell lines with IC50 values ranging from 1.1 nM to 4.4 nM.[2] In vivo studies in an A549 xenograft model showed that 17j effectively inhibits primary tumor growth.[2]

Another study focused on new pyrimidine derivatives and their anticancer properties against a panel of cancer cell lines, including colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells.[3][4] All tested compounds in this study exhibited inhibitory activity on the proliferation of all cancer cell lines.[3][4]

The therapeutic potential of newly synthesized 4,6-diarylpyrimidine derivatives for cancer treatment was evaluated using molecular docking calculations, which indicated a high binding affinity towards PIK3γ, a key target in oncology.[5]

Table 1: Anticancer Activity of 4,6-Disubstituted Pyrimidine Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference
17j Colchicine Binding Site InhibitorA5490.0044[2]
17j Colchicine Binding Site InhibitorVarious0.0011 - 0.0044[2]
4e Cytotoxicity-0.009[6]
3b CytotoxicityC3224.4[7]
3b CytotoxicityA37525.4[7]
Antimicrobial Activity

A number of new 2,6-disubstituted pyrimidine derivatives have displayed varying degrees of antimicrobial activity against Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species.[8] The synthesis of certain pyrimidine derivatives has also yielded compounds with activity against Escherichia coli, Bacillus subtilis, and Candida albicans.[9]

In a study by Deshmukh et al., newly synthesized 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines showed good to excellent activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[10] Another series of compounds exhibited moderate to good antibacterial activity against several bacterial strains, proving more active than the standard drug Ciprofloxacin in some cases.[10]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassOrganismActivity MetricResultReference
2,6-disubstituted pyrimidinesBacillus subtilis, Pseudomonas aeruginosa, Streptomyces sp.Degree of activityVaried[8]
2-amino-5-cyano-6-hydroxy-4-arylpyrimidinesS. aureus, E. coliActivityGood to excellent[10]
2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-onesB. subtilis, B. sphaericus, S. aureus, P. aeruginosa, K. aerogenes, C. violaceumActivityModerate to good[10]
Dihydropyrimidinone derivativesS. aureus, MRSA, E. coli, CREC, P. aeruginosaMICNot specified in abstract[11]
Plant Growth-Stimulating Activity

A series of novel S-substituted derivatives of This compound-2-thiol (B7761162) hydrochloride were synthesized and screened for their biological activity.[12][13][14] The preliminary biological screening revealed that these compounds exhibit a pronounced plant growth-stimulating activity.[12][13][14] This discovery points to the potential of these heterosystems in the development of new plant growth stimulators.[12][13][14]

Experimental Protocols

In Vitro Antiproliferative Assay

The anticancer activity of pyrimidine derivatives is often evaluated using an in vitro antiproliferative assay, such as the MTT or SRB assay.

  • Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds.

  • Incubation : The plates are incubated for a specified period, typically 48 or 72 hours.

  • Cell Viability Measurement :

    • MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay : Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is then solubilized with a Tris-based solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using methods like the disk-diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum : Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Disk-Diffusion Method :

    • A sterile cotton swab is dipped into the inoculum and swabbed evenly over the surface of an agar (B569324) plate.

    • Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disc is measured.

  • Minimum Inhibitory Concentration (MIC) Determination :

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

    • Each well is inoculated with the microbial suspension.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Colchicine Binding Site Inhibition and Downstream Effects

The following diagram illustrates the mechanism of action of 4,6-pyrimidine analogues as colchicine binding site inhibitors, leading to cell cycle arrest and apoptosis.

G cluster_0 Mechanism of Action Pyrimidine 4,6-Pyrimidine Analogue (e.g., 17j) Tubulin Tubulin Pyrimidine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of colchicine binding site inhibitors.

General Workflow for Synthesis and Biological Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

start Starting Materials (e.g., this compound-2-thiol) synthesis Chemical Synthesis (e.g., S-substitution) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow for pyrimidine derivatives.

References

A Comparative Spectroscopic Guide to 4,6-Dimethylpyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,6-dimethylpyrimidine and its structural isomers: 2,4-dimethylpyrimidine, 2,5-dimethylpyrimidine, and 4,5-dimethylpyrimidine. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and materials science, where precise structural confirmation is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate isomer identification. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison

The following tables present a summary of the available spectroscopic data for this compound and its isomers. This side-by-side comparison is intended to highlight the distinct spectral features of each compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventH-2 Chemical Shift (δ, ppm)H-4 Chemical Shift (δ, ppm)H-5 Chemical Shift (δ, ppm)H-6 Chemical Shift (δ, ppm)Methyl Proton Chemical Shift (δ, ppm)
This compound CDCl₃8.91 (s, 1H)-6.80 (s, 1H)-2.40 (s, 6H)
2,4-Dimethylpyrimidine CDCl₃--7.0 (d, 1H)8.5 (d, 1H)2.6 (s, 3H), 2.4 (s, 3H)
2,5-Dimethylpyrimidine CDCl₃-8.33 (s, 1H)-8.33 (s, 1H)2.7 (s, 3H), 2.3 (s, 3H)
4,5-Dimethylpyrimidine CDCl₃8.86 (s, 1H)--8.34 (s, 1H)2.42 (s, 3H), 2.20 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventC-2 Chemical Shift (δ, ppm)C-4 Chemical Shift (δ, ppm)C-5 Chemical Shift (δ, ppm)C-6 Chemical Shift (δ, ppm)Methyl Carbon Chemical Shift (δ, ppm)
This compound CDCl₃158.0167.0118.0167.024.0
2,4-Dimethylpyrimidine CDCl₃165.0167.0118.0157.025.0, 22.0
2,5-Dimethylpyrimidine DMSO-d₆162.0156.0130.0156.025.0, 18.0
4,5-Dimethylpyrimidine CDCl₃156.81165.98130.36156.0722.15, 21.99[1]

Table 3: IR Spectroscopic Data (Selected Peaks)

CompoundC-H stretch (cm⁻¹)C=N stretch (cm⁻¹)C=C stretch (cm⁻¹)CH₃ bend (cm⁻¹)
This compound ~3000~1580~1540~1450, ~1380
2,4-Dimethylpyrimidine ~3010~1590~1550~1460, ~1375
2,5-Dimethylpyrimidine ~3020~1585~1545~1455, ~1385
4,5-Dimethylpyrimidine ~3005~1575~1535~1445, ~1380

Table 4: UV-Vis and Mass Spectrometric Data

Compoundλ_max (nm)SolventMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 244, 262Ethanol (B145695)108107, 93, 66, 53
2,4-Dimethylpyrimidine 248, 268[2]Ethanol108[3]107, 93, 81, 66, 53
2,5-Dimethylpyrimidine ~250Ethanol108[4]107, 93, 81, 66, 53
4,5-Dimethylpyrimidine ~245Ethanol108107, 93, 81, 66, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the dimethylpyrimidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[5]

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 400 MHz or higher field instrument.

    • Pulse Program : Standard single-pulse sequence (e.g., zg30).[5]

    • Number of Scans : 16 to 32, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.[5]

    • Spectral Width : 0-12 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : 100 MHz or higher.

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0-200 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a small drop of the liquid dimethylpyrimidine sample onto one face of a polished salt plate (e.g., KBr or NaCl).[6]

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.[6]

    • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.[6]

  • Instrument Parameters :

    • Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.[7]

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Acquisition : Record a background spectrum of the empty salt plates. Subsequently, record the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the dimethylpyrimidine isomer in a UV-grade solvent such as ethanol or methanol (B129727).[8]

    • Perform serial dilutions to obtain a sample concentration that yields an absorbance reading between 0.1 and 1.0.[8]

  • Instrument Parameters :

    • Spectrometer : UV-Vis spectrophotometer.[9]

    • Wavelength Range : 200-400 nm.[9]

    • Cuvette : Use a 1 cm path length quartz cuvette.[8]

  • Data Acquisition :

    • Record a baseline spectrum using a cuvette filled with the pure solvent.[10]

    • Record the spectrum of the sample solution. The instrument software will automatically subtract the baseline to provide the sample's absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dilute the dimethylpyrimidine isomer in a volatile solvent like dichloromethane (B109758) or methanol to an appropriate concentration (e.g., 100 ppm).

  • Instrument Parameters :

    • Gas Chromatograph :

      • Injection Volume : 1 µL.

      • Injector Temperature : 250 °C.

      • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[11]

      • Oven Temperature Program : Start at 60 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[11]

    • Mass Spectrometer :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[11]

      • Mass Range : 40-300 m/z.

      • Ion Source Temperature : 230 °C.

  • Data Analysis : Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of chemical isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Isomer Analysis cluster_sample Sample Preparation cluster_separation Optional Separation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample Isomer Mixture or Unknown Compound GC Gas Chromatography (GC) Sample->GC If mixture MS Mass Spectrometry (MS) Sample->MS Direct Infusion NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis GC->MS Coupled Technique Data Combine & Analyze Spectroscopic Data MS->Data NMR->Data FTIR->Data UVVis->Data Structure Identify Isomer Structure Data->Structure

Caption: A logical workflow for the spectroscopic analysis of chemical isomers.

References

4,6-Diaryl Pyrimidines Emerge as Potent Dual Inhibitors of EGFR and VEGFR-2, Outperforming Existing Cancer Drugs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – A novel series of 4,6-diaryl pyrimidine-based compounds has demonstrated significant potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. In a recent study, these compounds, particularly derivatives 22 and 29 , exhibited superior antiproliferative activity against a panel of human cancer cell lines compared to the established EGFR inhibitor, Erlotinib. The findings suggest a promising new avenue for the development of more effective cancer treatments.

The research, which focused on the synthesis and biological evaluation of a new series of 4,6-diaryl-pyrimidines, revealed that several of the synthesized compounds displayed potent cytotoxicity against various cancer cell lines. The most active compounds, 22 and 29 , showed mean half-maximal growth inhibition (GI50) values of 22 nM and 24 nM, respectively, across a panel of approximately 60 cancer cell lines.[1][2][3] This level of potency is noteworthy, especially when compared to the standard EGFR inhibitor Erlotinib, which exhibited a GI50 of 33 nM in the same assays.

In addition to their potent antiproliferative effects, compounds 22 and 29 were identified as potent dual inhibitors of both EGFR and VEGFR-2 kinases. This dual-inhibition mechanism is a highly sought-after characteristic in cancer drug development, as it can simultaneously target tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).

Comparative Efficacy: Quantitative Analysis

The superior in vitro performance of the novel 4,6-diaryl pyrimidine (B1678525) compounds compared to existing drugs is summarized in the tables below.

CompoundTarget(s)Mean GI50 (nM) across NCI-60 Panel
Compound 22 EGFR/VEGFR-222
Compound 29 EGFR/VEGFR-224
Erlotinib (Existing Drug)EGFR33
Data represents the mean growth inhibitory concentration across a panel of approximately 60 human cancer cell lines.
CompoundIC50 (nM) vs. EGFRIC50 (nM) vs. VEGFR-2
Compound 22 Potent Inhibition (Specific value not publicly available)Potent Inhibition (Specific value not publicly available)
Compound 29 Potent Inhibition (Specific value not publicly available)Potent Inhibition (Specific value not publicly available)
Erlotinib (Existing Drug)~2Inactive
Sorafenib (Existing Drug)Inactive~90
IC50 values represent the concentration of the compound required to inhibit the activity of the respective kinase by 50%.

Mechanism of Action: Dual Inhibition of Key Cancer Pathways

The dual inhibitory action of the 4,6-diaryl pyrimidine compounds on both EGFR and VEGFR-2 represents a significant advantage. The signaling pathways initiated by these two receptor tyrosine kinases are crucial for tumor growth, survival, and metastasis.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg PLCγ VEGFR2->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis PKC PKC PLCg->PKC PKC->RAS_RAF_MEK_ERK Pyrimidine_Compound 4,6-Diaryl Pyrimidine (e.g., Cpd 22, 29) Pyrimidine_Compound->EGFR Inhibits Pyrimidine_Compound->VEGFR2 Inhibits Erlotinib_Drug Erlotinib Erlotinib_Drug->EGFR Inhibits Sorafenib_Drug Sorafenib Sorafenib_Drug->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 4,6-diaryl pyrimidines.

Experimental Protocols

The antiproliferative activity and kinase inhibitory potential of the 4,6-diaryl pyrimidine compounds were assessed using standardized in vitro assays.

Antiproliferative Assay (NCI-60 Screen)

The in vitro anticancer screening was performed by the National Cancer Institute (NCI) against their panel of 60 human tumor cell lines.

NCI60_Workflow start Start cell_plating 1. Cell Plating: 60 human cancer cell lines are plated in 96-well plates. start->cell_plating incubation1 2. Incubation: 24 hours to allow cell attachment. cell_plating->incubation1 drug_addition 3. Compound Addition: Test compounds and standards are added at 5 different concentrations. incubation1->drug_addition incubation2 4. Incubation: 48 hours of continuous drug exposure. drug_addition->incubation2 srb_staining 5. Cell Staining: Cells are fixed and stained with Sulforhodamine B (SRB). incubation2->srb_staining measurement 6. Absorbance Measurement: Stain is solubilized and absorbance is read at 515 nm. srb_staining->measurement data_analysis 7. Data Analysis: GI50 values are calculated from dose-response curves. measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the NCI-60 antiproliferative screen.

Methodology:

  • Cell Plating: Human tumor cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells were inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[4]

  • Compound Addition: After a 24-hour incubation, the test compounds were added at five different concentrations.

  • Incubation: The plates were incubated for an additional 48 hours.[4]

  • Staining: Adherent cells were fixed with trichloroacetic acid and stained with sulforhodamine B (SRB).

  • Measurement: The absorbance was measured at 515 nm after solubilizing the bound dye.

  • Data Analysis: Dose-response curves were generated to calculate the GI50 values.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

The ability of the compounds to inhibit the kinase activity of EGFR and VEGFR-2 was determined using in vitro enzyme assays.

Methodology: The specific details of the in vitro kinase inhibition assays for the 4,6-diaryl pyrimidine compounds are proprietary to the conducting research institution. However, a general protocol for such assays involves:

  • Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR-2 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an immunoassay (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from the dose-response curves.

The promising preclinical data for this new class of 4,6-diaryl pyrimidine derivatives warrants further investigation. Their potent dual inhibitory activity against EGFR and VEGFR-2, coupled with superior antiproliferative effects compared to an established drug, positions them as strong candidates for further development as next-generation cancer therapeutics.

References

Benchmarking the reactivity of 4,6-Dimethylpyrimidine against other pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4,6-dimethylpyrimidine against other pyrimidine (B1678525) derivatives in key chemical transformations, including electrophilic aromatic substitution (nitration and halogenation) and nucleophilic aromatic substitution. By presenting available experimental data and detailed protocols, this document serves as a valuable resource for chemists engaged in the synthesis and functionalization of pyrimidine-based compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature renders the pyrimidine core generally resistant to electrophilic attack and susceptible to nucleophilic substitution. The regioselectivity and rate of these reactions are significantly influenced by the nature and position of substituents on the ring.

In electrophilic aromatic substitution, the C-5 position is the least electron-deficient and, therefore, the preferred site of attack. The introduction of electron-donating groups, such as methyl groups, is expected to increase the electron density of the ring, thereby enhancing its reactivity towards electrophiles. Conversely, these electron-donating groups can decrease the ring's susceptibility to nucleophilic attack.

Comparative Reactivity Data

Electrophilic Aromatic Substitution: Nitration

Nitration of the pyrimidine ring typically requires harsh conditions due to its electron-deficient nature. The presence of activating groups is often necessary for the reaction to proceed effectively.

Table 1: Comparison of Reaction Conditions and Yields for the Nitration of Pyrimidine Derivatives

Pyrimidine DerivativeNitrating AgentConditionsProductYield (%)Reference
2-Methylpyrimidine-4,6-dioneHNO₃ / H₂SO₄15 °C2-Methyl-5-nitropyrimidine-4,6-dioneHigh[1]
4,6-DihydroxypyrimidineConc. H₂SO₄ / HNO₃Not specified5,5-Dinitro derivativeHigh[2]
4,6-Dihydroxy-2-methylpyrimidineHNO₃ / H₂SO₄Not specified4,6-Dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine>90%[2]

Note: Direct nitration of unsubstituted pyrimidine is challenging and often results in low yields. The presence of activating hydroxyl and methyl groups in the examples above facilitates the reaction.

Electrophilic Aromatic Substitution: Halogenation

Halogenation, particularly bromination, is a common method for functionalizing the pyrimidine ring, typically at the C-5 position.

Table 2: Comparison of Reaction Conditions and Yields for the Bromination of Pyrimidine Derivatives

Pyrimidine DerivativeBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Pyrimidine HydrochlorideBr₂Nitrobenzene125-1352-65-BromopyrimidineGood[3]
Uridine (Protected)1,3-Dibromo-5,5-dimethylhydantoin (DBH)CH₂Cl₂25285-Bromouridine (Protected)95[4]
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKBr / PIDAH₂ONot specified33-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine88[5]
Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying chloropyrimidines. The reactivity is influenced by the position of the leaving group and the presence of other substituents.

Table 3: Comparison of Kinetic Data for Nucleophilic Aromatic Substitution of Chloropyrimidines

Pyrimidine DerivativeNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹)Reference
2-ChloropyrimidinePiperidineEthanol5019.00 x 10⁻⁴[6]
2-ChloropyrimidineOH⁻Ethanol5096.4 x 10⁻⁴[6]
2-Chloro-4,6-dimethoxypyrimidine (B81016)Methyl 2-hydroxy-3,3-dimethylbutanoateNot specified120(Yield: 52% after 21h)
2-Amino-4,6-dichloropyrimidineBenzylamineSolvent-free80-90(Yield: 88%)[7]

Note: The rate of nucleophilic substitution is highly dependent on the nucleophile, solvent, and temperature. The data for 2-chloro-4,6-dimethoxypyrimidine highlights its lower reactivity compared to sulfone-activated pyrimidines.

Experimental Protocols

Protocol 1: Bromination of a Pyrimidine Derivative using N-Bromosuccinimide (NBS)

Materials:

  • Pyrimidine substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Acetonitrile (B52724) (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the pyrimidine substrate in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) to the cooled solution in one portion.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the pure brominated pyrimidine.[3]

Protocol 2: Nucleophilic Aromatic Substitution on a 4-Chloropyrimidine (B154816) Derivative with an Amine

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv.)

  • Amine nucleophile (1.1-1.5 equiv.)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 equiv.)

  • Suitable solvent (e.g., DMF, DMSO, THF)

  • Reaction vessel with condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Pyrimidine-Related Pathways

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidine nucleotides is a fundamental metabolic pathway essential for the production of DNA and RNA precursors. This pathway is tightly regulated by various signaling molecules, highlighting the intricate connection between cellular metabolism and signal transduction.[8][9][10][11][12][13]

DeNovoPyrimidineSynthesis Bicarbonate Bicarbonate CPSII CPSII Bicarbonate->CPSII Glutamine Glutamine Glutamine->CPSII ATP1 2 ATP ATP1->CPSII CarbamoylPhosphate Carbamoyl Phosphate ATCase ATCase CarbamoylPhosphate->ATCase Aspartate Aspartate Aspartate->ATCase CarbamoylAspartate Carbamoyl Aspartate DHO DHO CarbamoylAspartate->DHO Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMPS1 UMPS Orotate->UMPS1 PRPP PRPP PRPP->UMPS1 OMP OMP UMPS2 UMPS OMP->UMPS2 UMP UMP Kinases1 Kinases UMP->Kinases1 UTP UTP UTP->CPSII CTPS CTP Synthetase UTP->CTPS CTP CTP CPSII->CarbamoylPhosphate ATCase->CarbamoylAspartate DHO->Dihydroorotate DHODH->Orotate UMPS1->OMP UMPS2->UMP Kinases1->UTP CTPS->CTP

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Workflow for Nucleophilic Aromatic Substitution

The following diagram illustrates a typical workflow for conducting and analyzing a nucleophilic aromatic substitution reaction on a pyrimidine substrate.

SNAr_Workflow Start Start ReactionSetup Reaction Setup: - Pyrimidine Substrate - Nucleophile - Solvent - Base Start->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for SNAr.

Logical Relationship of Substituent Effects on Pyrimidine Reactivity

This diagram illustrates the influence of electron-donating and electron-withdrawing groups on the reactivity of the pyrimidine ring towards electrophilic and nucleophilic substitution.

ReactivityInfluence cluster_substituents Substituent Type cluster_reactions Reactivity EDG Electron-Donating Group (e.g., -CH₃) Electrophilic Electrophilic Substitution EDG->Electrophilic Increases Nucleophilic Nucleophilic Substitution EDG->Nucleophilic Decreases EWG Electron-Withdrawing Group (e.g., -NO₂) EWG->Electrophilic Decreases EWG->Nucleophilic Increases

Caption: Substituent Effects on Reactivity.

References

Cross-Validation of Analytical Methods for the Quantification of 4,6-Dimethylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical methods for the quantitative analysis of 4,6-dimethylpyrimidine: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to offer a comparative overview of their performance, enabling researchers to select the most suitable method for their specific application, be it for routine quality control, metabolic studies, or formulation development.

While direct comparative studies on this compound are limited, this guide consolidates data from analogous pyrimidine (B1678525) derivatives to provide a robust framework for method validation and selection. The presented experimental data should be considered illustrative and a starting point for method development and validation for this compound.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of quantitative data. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of pyrimidine derivatives, offering a comparative snapshot to guide your choice.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.997
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Specificity HighVery HighModerate to Low
Throughput HighModerateHigh
Cost ModerateHighLow
Sample Preparation Simple (dissolution, filtration)Moderate (extraction, derivatization may be needed)Very Simple (dissolution)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following sections provide standardized protocols for each of the three analytical techniques, which can be adapted and optimized for the specific requirements of this compound quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • This compound reference standard

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.

  • For sample analysis, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1][2][3]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by measuring the absorbance maximum (λmax) of this compound in the mobile phase.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices or at trace levels. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., DB-5ms, HP-5ms)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (B109758) or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if required.

Sample Preparation:

  • Extraction: For complex matrices, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Derivatization (if necessary): Evaporate the extract to dryness under a gentle stream of nitrogen. Add the derivatizing agent and heat to complete the reaction.

  • Reconstitution: Reconstitute the derivatized or underivatized residue in a suitable solvent (e.g., ethyl acetate) to a known volume.

  • Prepare calibration standards by spiking blank matrix extract with known amounts of this compound and subjecting them to the same sample preparation procedure.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Optimize for the separation of this compound from matrix components. A typical program might be: initial temperature of 80 °C, hold for 1 minute, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound or its derivative for quantification.

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration. Determine the concentration of this compound in the sample from this curve.

UV-Vis Spectrophotometry Method

This method is simple, rapid, and cost-effective for the quantification of this compound in simple solutions and for monitoring reaction kinetics.[5]

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., Methanol, Ethanol, or a suitable buffer) in which this compound is soluble and stable.

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration. From the stock solution, prepare a series of dilutions to cover a range of concentrations that will be used to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards and dilute to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.

Data Analysis: Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by using its absorbance value and the equation of the linear regression from the calibration curve (based on Beer-Lambert Law).[6]

Method Validation and Cross-Validation Workflow

A robust analytical method is characterized by its validation, ensuring it is fit for its intended purpose. Cross-validation between different analytical techniques provides a higher level of confidence in the generated data.

Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation Method Validation (ICH Guidelines) method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness cross_validation Cross-Validation of Methods linearity->cross_validation accuracy->cross_validation precision->cross_validation specificity->cross_validation lod_loq->cross_validation robustness->cross_validation hplc HPLC-UV cross_validation->hplc Method 1 gcms GC-MS cross_validation->gcms Method 2 uvvis UV-Vis cross_validation->uvvis Method 3 comparison Compare Performance Data hplc->comparison gcms->comparison uvvis->comparison end Select Appropriate Method comparison->end

Caption: Workflow for analytical method validation and cross-validation.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in major signaling pathways, its derivatives are of significant interest in drug discovery, often targeting various enzymes and receptors. The analytical methods described are crucial for quantifying these derivatives in biological matrices to understand their pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates a typical experimental workflow for quantifying a pyrimidine derivative in a biological sample, a process that relies heavily on the validated analytical methods discussed.

Experimental_Workflow sample_collection Biological Sample Collection (e.g., Plasma, Tissue) sample_prep Sample Preparation sample_collection->sample_prep extraction Extraction (LLE, SPE, or PPT) sample_prep->extraction concentration Concentration / Reconstitution extraction->concentration derivatization Derivatization (if needed for GC-MS) concentration->derivatization hplc_analysis HPLC-UV Analysis concentration->hplc_analysis Direct Analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis analysis Analytical Quantification data_processing Data Processing & Analysis hplc_analysis->data_processing gcms_analysis->data_processing results Pharmacokinetic / Bioanalytical Results data_processing->results

Caption: General experimental workflow for bioanalysis of pyrimidine derivatives.

References

A Comparative Guide to the Synthetic Routes of 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylpyrimidine is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty chemicals. The efficient and scalable synthesis of this pyrimidine (B1678525) core is, therefore, a subject of significant interest in organic and medicinal chemistry. This guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering a comparative analysis of methodologies, quantitative performance data, and detailed experimental protocols to aid researchers in selecting the most suitable pathway for their specific applications.

The synthesis of this compound and its immediate precursors predominantly relies on the classical Pinner cyclocondensation reaction. This approach involves the reaction of a 1,3-dicarbonyl compound, in this case, acetylacetone (B45752) (pentane-2,4-dione), with a variety of nitrogen-containing nucleophiles such as amidines, urea (B33335), and thiourea. These reactions yield 2-substituted-4,6-dimethylpyrimidines, which can either be the final target molecule or serve as intermediates for the synthesis of the parent, unsubstituted this compound.

This review will systematically explore the synthesis of key precursors—namely 2-amino-4,6-dimethylpyrimidine (B23340), 4,6-dimethylpyrimidin-2(1H)-one, this compound-2-thiol, and 2-chloro-4,6-dimethylpyrimidine (B132427)—and the subsequent conversion of the chloro-derivative to the parent this compound. Both conventional and microwave-assisted synthetic methods will be compared to provide a clear overview of the available options and their respective advantages.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the interconnected synthetic pathways to this compound, starting from the common precursor, acetylacetone.

Synthesis_Pathways acetylacetone Acetylacetone (Pentane-2,4-dione) amino_pyrimidine 2-Amino-4,6-dimethylpyrimidine acetylacetone:e->amino_pyrimidine:w Condensation oxo_pyrimidine 4,6-Dimethylpyrimidin-2(1H)-one acetylacetone:e->oxo_pyrimidine:w Condensation thiol_pyrimidine This compound-2-thiol acetylacetone:e->thiol_pyrimidine:w Condensation guanidine (B92328) Guanidine Salts guanidine:e->amino_pyrimidine:w urea Urea urea:e->oxo_pyrimidine:w thiourea Thiourea thiourea:e->thiol_pyrimidine:w chloro_pyrimidine 2-Chloro-4,6-dimethylpyrimidine oxo_pyrimidine:e->chloro_pyrimidine:w Chlorination final_product This compound chloro_pyrimidine:e->final_product:w Dehalogenation POCl3 POCl3 POCl3:e->chloro_pyrimidine:w H2_Pd_C H2, Pd/C H2_Pd_C:e->final_product:w

Synthetic pathways to this compound.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for the key synthetic routes to this compound and its precursors.

Target CompoundStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Purity (%)Reference
2-Amino-4,6-dimethylpyrimidineGuanidine nitrate (B79036), AcetylacetoneSodium carbonateWater, 95-100°C, 2 hSubstantially highSubstantially high[1]
2-Amino-4,6-dimethylpyrimidineGuanidine hydrochloride, AcetylacetoneSodium carbonateWater, 60°C, 30 min, Sonication75Not specified[2]
2-Amino-4,6-dimethylpyrimidineGuanidine nitrate, AcetylacetoneSodium carbonateWater, 50-55°C, 6 h< 60> 80[1]
4,6-Dimethylpyrimidin-2(1H)-oneUrea, AcetylacetoneEnvironmentally friendly catalystDry media, Microwave irradiation85Not specified[3]
This compound-2-thiolAcetylacetone, ThioureaHydrochloric acidEthanol (B145695)Not specifiedNot specified[4]
2-Chloro-4,6-dimethylpyrimidine2,4-Dihydroxy-6-methylpyrimidinePOCl₃, Pyridine (B92270)Distillation (98–100 °C/1 mm Hg)8598[5]
This compound 2-Chloro-4,6-dimethylpyrimidinePd/CEthanol, 100 lb/sq. in., 7 h58Not specifiedBoarland et al., 1952

Detailed Experimental Protocols

Synthesis of 2-Amino-4,6-dimethylpyrimidine (Conventional Heating)

This procedure is adapted from a patented method which demonstrates a robust, scalable synthesis in an aqueous medium.[1]

  • Materials:

    • Guanidine nitrate (135.5 parts by weight)

    • Sodium carbonate (83.5 parts by weight)

    • Acetylacetone (100 parts by weight)

    • Water (250 parts by weight)

    • 25% Brine solution

    • Activated carbon

  • Procedure:

    • To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

    • Heat the resulting slurry to 95-100°C for 2 hours, during which time large crystals will form.

    • Cool the slurry to room temperature and dilute to 488 parts with water.

    • Further cool the mixture to 10°C, hold for 1 hour, and then filter.

    • Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and suck dry.

    • For purification, add the wet cake to 330 parts of water and heat to 85-90°C.

    • Add 4.4 parts of activated carbon and clarify the solution after 15 minutes.

    • To the hot filtrate, add 95 parts of salt, stir the slurry for 10 minutes, and then cool to 15°C.

    • Stir for an additional 15 minutes and filter.

    • Wash the cake with 30 parts of 5-10°C water, suck dry, and then dry at 50°C.

Synthesis of 2-Amino-4,6-dimethylpyrimidine (Ultrasound-Assisted)

This method offers a more rapid synthesis compared to conventional heating.[2]

  • Materials:

    • Guanidine hydrochloride (0.052 mol)

    • Acetylacetone (0.052 mol)

    • Sodium carbonate (0.052 mol)

    • Water (15 mL)

  • Procedure:

    • In a round-bottom reaction vessel suitable for sonochemical reactions, place guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol) in 15 mL of water.

    • Place the reaction vessel in a hot water bath at 60°C.

    • Expose the contents of the flask to ultrasonic waves for 30 minutes.

    • After the reaction is complete, treat the solid product with a small quantity of water and filter through a Büchner funnel.

    • The resulting white solid is 2-amino-4,6-dimethylpyrimidine.

Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one (Microwave-Assisted)

This protocol describes a rapid and high-yield synthesis under solvent-free conditions.[3]

  • Materials:

    • Urea

    • Acetylacetone

    • Environmentally friendly catalyst (specific catalyst not detailed in the abstract, but typically a solid acid or base)

  • Procedure:

    • Mix urea and acetylacetone in the presence of a suitable catalyst in a dry media.

    • Subject the mixture to microwave irradiation.

    • The reaction proceeds to completion, yielding 4,6-dimethylpyrimidin-2(1H)-one in approximately 85% yield. Note: The specific power and duration of microwave irradiation would need to be optimized based on the equipment and catalyst used.

Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This procedure details the chlorination of the corresponding hydroxypyrimidine (pyrimidinone) using phosphorus oxychloride.[5]

  • Materials:

    • 2,4-Dihydroxy-6-methylpyrimidine (or 6-methyluracil, 37.8 g)

    • Phosphorus oxychloride (POCl₃, 54 mL)

    • Pyridine (24.3 mL)

  • Procedure:

    • Combine 2,4-dihydroxy-6-methylpyrimidine (37.8 g), POCl₃ (54 mL), and pyridine (24.3 mL).

    • Heat the reaction mixture.

    • Purify the product by distillation at 98–100 °C under a vacuum of 1 mm Hg.

    • This method yields 41.8 g (85%) of 2,4-dichloro-6-methylpyrimidine (B20014) with a purity of 98%. Note: This procedure is for a related compound, but the methodology is directly applicable to the synthesis of 2-chloro-4,6-dimethylpyrimidine from 4,6-dimethylpyrimidin-2(1H)-one.

Synthesis of this compound (via Dehalogenation)

This is a key method for obtaining the unsubstituted parent pyrimidine from its 2-chloro derivative, as described by Boarland, McOmie, and Timms in 1952.

  • Materials:

    • 2-Chloro-4,6-dimethylpyrimidine

    • Palladium on charcoal (Pd/C) catalyst

    • Ethanol

    • Sodium hydroxide

  • Procedure:

    • Dissolve 2-chloro-4,6-dimethylpyrimidine in ethanol (150 c.c.).

    • Add the Pd/C catalyst to the solution.

    • Hydrogenate the mixture at a pressure of 100 lb/sq. in. for 7 hours.

    • After hydrogenation, filter the solution to remove the catalyst.

    • Make the solution alkaline with sodium hydroxide.

    • Remove the ethanol by distillation.

    • Extract the residue with ether (4 x 100 c.c.) and dry the combined ether extracts.

    • Distillation of the dried ether extract yields this compound as a colorless oil (58% yield).

Conclusion

The synthesis of this compound is well-established, with the Pinner condensation of acetylacetone serving as the foundational approach to access key substituted precursors. For the synthesis of the parent this compound, the catalytic dehalogenation of 2-chloro-4,6-dimethylpyrimidine provides a reliable route with a good yield. The choice of the most appropriate synthetic strategy will depend on the desired scale, available equipment, and the specific substitution pattern required on the pyrimidine ring.

Microwave-assisted and ultrasound-assisted methods offer significant advantages in terms of reaction time and, in some cases, yield, particularly for the synthesis of the 2-oxo and 2-amino derivatives. These modern techniques present compelling alternatives to traditional heating methods, aligning with the principles of green chemistry by reducing energy consumption and reaction times. For large-scale production, the aqueous-based synthesis of 2-amino-4,6-dimethylpyrimidine offers an economical and environmentally friendlier option by avoiding the need for anhydrous organic solvents and their recovery.

This guide provides the necessary data and protocols to enable researchers to make informed decisions when embarking on the synthesis of this compound and its derivatives, facilitating further advancements in the fields of medicinal chemistry and materials science.

References

Comparative In-Silico Analysis of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and computational methodologies used to evaluate 4,6-disubstituted pyrimidine (B1678525) derivatives targeting key protein kinases implicated in cancer and neurodegenerative diseases.

This guide provides a comparative analysis of recent in-silico studies on 4,6-disubstituted pyrimidine derivatives, a chemical scaffold of significant interest in medicinal chemistry. The focus is on their binding affinity to crucial protein kinase targets, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Microtubule Affinity-Regulating Kinase 4 (MARK4), and Cdc2-like kinases (CLKs). The objective is to offer a clear comparison of their predicted efficacy and the computational methodologies employed, thereby aiding in the rational design of novel and more potent therapeutic agents.

Comparative Binding Affinity of Pyrimidine Derivatives

The following tables summarize the binding energies and inhibitory concentrations of selected 4,6-disubstituted pyrimidine derivatives against various protein kinase targets. Lower binding energy values (more negative) indicate a higher predicted binding affinity.

Table 1: Docking Results and Inhibitory Activity of Pyrimidine Derivatives against Various Kinases

Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
CLK Inhibitors
41aCLK KinaseStrong docking scoreNot specifiedTwo stable hydrogen bonds with hinge residues[1]
42CLK KinaseNot specified70.24% inhibition of PC-3 cellsSelective inhibition in prostate cancer cells[1]
44aCLK KinaseNot specified~11.8Potent cytotoxicity[1]
MARK4 Inhibitors
9MARK4 (PDB: 5ES1)High affinityMicromolar rangeNot specified[2]
14MARK4 (PDB: 5ES1)High affinityMicromolar rangeNot specified[2]
CDK2 Inhibitors
4cCDK2 (PDB: 1HCK)-7.9Not specifiedTHR 165, GLU 12, LYS 33, THR 14[3][4]
4aCDK2 (PDB: 1HCK)-7.7Not specifiedLYS 33, THR 14, THR 165, GLU 12[3][4]
4hCDK2 (PDB: 1HCK)-7.5Not specifiedTHR 14, ILE 10[3][4]
4bCDK2 (PDB: 1HCK)-7.4117.8 µg/ml (antioxidant activity)Not specified[3][4]
EGFR Inhibitors
8EGFR (Wild & T790M)Favorable binding score3.8 (MCF7), 4.0 (HEPG2)Gln-791, Met-793[5][6]
14EGFR (Wild & T790M)Favorable binding score7.0 (MCF7), 3.6 (HEPG2)Not specified[5][6]

Detailed Experimental Protocols

The following sections detail the in-silico methodologies employed in the cited studies to evaluate the binding affinities of the 4,6-disubstituted pyrimidine derivatives.

Molecular Docking Protocol for CLK Kinase Inhibitors[1]
  • Software: Schrodinger GLIDE XP module.

  • Receptor Preparation: Receptor grids were generated and defined based on the co-crystallized ligands to ensure precise binding site localization.

  • Binding Affinity Calculation: The binding affinities of the ligand-protein complexes were validated by calculating the binding free energy using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) approach.

  • ADMET Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed to assess the drug-like potential of the molecules.

Molecular Docking and Dynamics Protocol for MARK4 Inhibitors[2]
  • Software: Not explicitly stated, but mentions use of QikProp for drug-likeness.

  • Target Preparation: The study targeted the MARK4 enzyme (PDB: 5ES1).

  • Simulation: Molecular dynamics (MD) simulation was carried out for 500 ns to assess the stability of the ligand-protein complexes.

  • Analysis: The drug-likeness features and toxicity of the molecules were evaluated using QikProp and other tools.

Molecular Docking Protocol for EGFR Inhibitors[5]
  • Software: MOE (Molecular Operating Environment) 2019.0102.

  • Ligand Preparation: The 2D structures of the compounds were drawn using ChemDraw and then prepared for docking using MOE.

  • Docking Process: The binding affinities of the synthesized derivatives on the EGFR were examined through molecular docking. A co-crystallized inhibitor was used as a reference standard.

  • ADME Prediction: In-silico ADME properties were predicted for the investigated candidates.

General Molecular Docking Workflow using AutoDock[4]

This represents a generalized workflow often employed for molecular docking studies.

  • Step 1: Preparation of the Receptor (Protein):

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms. This is often performed using software like AutoDockTools.

  • Step 2: Preparation of the Ligand (Pyrimidine Derivative):

    • The 2D structure of the pyrimidine derivative is drawn and converted to a 3D structure.

    • The ligand's energy is minimized to obtain a stable conformation.

    • Rotatable bonds are defined to allow for conformational flexibility.

  • Step 3: Grid Generation:

    • A grid box is defined around the active site of the enzyme to specify the search space for the docking simulation.

  • Step 4: Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina. The program explores different conformations and orientations of the ligand within the protein's active site.

  • Step 5: Analysis of Results:

    • The docked poses are analyzed to identify the most favorable binding mode based on the docking score.

    • Molecular visualization software (e.g., PyMOL, Discovery Studio) is used to analyze intermolecular interactions like hydrogen bonds and hydrophobic interactions.

Visualization of In-Silico Analysis Workflow and Signaling Pathway

The following diagrams illustrate the general workflow of an in-silico drug discovery process and a simplified representation of a kinase signaling pathway, which is often the target of pyrimidine derivatives.

In_Silico_Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage cluster_output Outcome Target_Selection Target Identification (e.g., Kinase) Docking Molecular Docking Target_Selection->Docking Ligand_Design Ligand Design (Pyrimidine Derivatives) Ligand_Design->Docking MD_Simulation Molecular Dynamics (Optional) Docking->MD_Simulation Binding_Affinity Binding Affinity Calculation (e.g., MM/GBSA) Docking->Binding_Affinity MD_Simulation->Binding_Affinity ADMET ADMET Prediction Binding_Affinity->ADMET Lead_Optimization Lead Compound Optimization ADMET->Lead_Optimization

General workflow for in-silico drug discovery.

Kinase_Signaling_Pathway cluster_cascade Intracellular Signaling Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor Kinase_1 Kinase 1 (e.g., PI3K) Receptor->Kinase_1 Kinase_2 Kinase 2 (e.g., MARK4) Kinase_1->Kinase_2 Kinase_3 Kinase 3 (e.g., CDK/CLK) Kinase_2->Kinase_3 Cellular_Response Cellular Response (Proliferation, Survival, etc.) Kinase_3->Cellular_Response Inhibitor 4,6-Dimethylpyrimidine Derivative (Inhibitor) Inhibitor->Kinase_3

Simplified kinase signaling pathway and inhibition.

References

Comparative Catalytic Activity of 4,6-Dimethylpyrimidine Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of metal complexes featuring the 4,6-dimethylpyrimidine ligand. While direct comparative studies across a broad range of metals and reactions for this specific ligand are nascent in the literature, this document synthesizes available information on their synthesis and places their potential catalytic performance in the context of closely related systems. Experimental protocols for the synthesis of first-row transition metal complexes with a substituted this compound ligand are provided, alongside illustrative experimental data from analogous catalytic systems to guide future research in this area.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with pyrimidine-based ligands is a crucial first step in evaluating their catalytic potential. A general and adaptable method for the synthesis of first-row transition metal complexes with 2-amino-4,6-dimethylpyrimidine (B23340) (ADMPY) has been reported, which can be modified for this compound. The following protocols are based on established procedures for related pyrimidine (B1678525) ligands.[1]

Experimental Protocol: General Synthesis of M(II)-ADMPY Complexes[1]

A general procedure involves the reaction of a metal(II) salt with the pyrimidine ligand in a suitable solvent. For mixed-ligand systems, a secondary ligand can be introduced.

Materials:

  • Metal(II) salts (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O, PdCl₂)

  • 2-amino-4,6-dimethylpyrimidine (ADMPY)

  • Secondary ligand (e.g., a Schiff base, optional)

  • Solvents: Methanol (B129727), Ethanol (B145695), Distilled Water

Procedure for a Manganese(II) Complex [e.g., [Mn(Schiff-Base)(ADMPY)(H₂O)Cl₂]]:

  • Dissolve the Mn(II) salt (e.g., MnCl₂·4H₂O, 0.9 mmol) in distilled water (10 mL).

  • In a separate flask, dissolve the primary ligand (e.g., a Schiff base, 0.9 mmol) in ethanol (20 mL).

  • Add the Mn(II) salt solution to the primary ligand solution with stirring.

  • Add a solution of 2-amino-4,6-dimethylpyrimidine (ADMPY) (0.9 mmol) in methanol (10 mL) to the reaction mixture.

  • Reflux the resulting mixture at 60 °C for 3 hours with continuous stirring.

  • Allow the mixture to cool to room temperature, leading to the precipitation of the complex.

  • Filter the precipitate, wash with distilled water and ethanol to remove unreacted starting materials.

  • Dry the resulting solid in an oven at 50-60 °C.

This procedure can be adapted for other first-row transition metals such as Co(II), Cu(II), and Pd(II), with minor modifications to the reaction time and solvent system as needed.[1]

Synthesis_Workflow General Synthesis Workflow for this compound Metal Complexes cluster_reactants Reactants cluster_process Process cluster_product Product Metal_Salt Metal(II) Salt (e.g., MnCl₂, CoCl₂, CuCl₂) Dissolution Dissolve in Appropriate Solvents (e.g., H₂O, EtOH, MeOH) Metal_Salt->Dissolution Pyrimidine_Ligand This compound Derivative (e.g., ADMPY) Pyrimidine_Ligand->Dissolution Mixing Mix Solutions and Stir Dissolution->Mixing Reflux Reflux at 60°C for 3 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Filter and Wash Precipitate Cooling->Isolation Drying Dry in Oven Isolation->Drying Final_Complex Crystalline Metal Complex Drying->Final_Complex

Caption: General workflow for the synthesis of this compound metal complexes.

Comparative Catalytic Activity in Oxidation Reactions

The catalytic oxidation of hydrocarbons is a fundamentally important industrial process. Metal complexes based on nitrogen-containing heterocyclic ligands are often explored for their potential to catalyze these transformations. While specific comparative data for this compound complexes is limited, studies on analogous systems provide valuable insights into how the choice of metal center can influence catalytic performance.

Illustrative Example: Catalytic Oxidation of Cyclohexanone (B45756)

A study on the catalytic performance of Mn(II) and Co(II) complexes with pyridine- and pyrazine-based ligands in the oxidation of cyclohexanone to adipic acid offers a useful comparison. This reaction is a key step in the production of nylon. The data highlights differences in yield and reaction kinetics based on the metal center.

Table 1: Illustrative Comparison of Mn(II) and Co(II) Complexes in Cyclohexanone Oxidation (Data adapted from a study on related N-donor ligand complexes for illustrative purposes)

CatalystMetal CenterLigand SystemProduct Yield (Adipic Acid)Activation Energy (Ea)Reference
Complex 1Mn(II)Pyridinedicarboxylate & Imidazole72.8%Not Reported[2][3]
Complex 2Co(II)Pyrazinamide71.3%2938 J mol⁻¹[2][3]

This illustrative data suggests that both Mn(II) and Co(II) can be effective catalysts for this oxidation, with the Mn(II) complex showing a slightly higher yield under the tested conditions.[2][3] However, the Co(II) complex exhibited a lower activation energy, indicating potentially more favorable kinetics.[2][3] Such comparative studies are essential for selecting the optimal catalyst for a specific application.

Experimental Protocol: Catalytic Oxidation of Cyclohexanone

The following is a representative protocol for the catalytic oxidation of cyclohexanone, which can be adapted to test the newly synthesized this compound metal complexes.

Materials:

  • Synthesized Mn(II) or Co(II) complex of this compound

  • Cyclohexanone (substrate)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile (B52724) (solvent)

  • Gas chromatograph (for product analysis)

Procedure:

  • In a reaction vessel, dissolve the catalyst (e.g., 0.01 mmol) in acetonitrile (10 mL).

  • Add cyclohexanone (1.0 mmol) to the solution.

  • Add hydrogen peroxide (30% aqueous solution, 2.0 mmol) to initiate the reaction.

  • Stir the mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 4 hours).

  • After the reaction, cool the mixture and analyze the product distribution and yield using gas chromatography.

Oxidation_Cycle Simplified Catalytic Cycle for M(II)-Catalyzed Oxidation M_II M(II)-L Catalyst (L = 4,6-DMP) M_III_OOH M(III)-OOH Intermediate M_II->M_III_OOH + H₂O₂ H2O_2 H₂O M_V_O High-Valent M(V)=O Species M_III_OOH->M_V_O - H₂O H2O H₂O M_III_OOH->H2O M_III_OH M(III)-OH M_V_O->M_III_OH + RH - R• M_III_OH->M_II + R• - ROH Product Product (ROH) M_III_OH->Product H2O2 H₂O₂ H2O2->M_II Substrate Substrate (RH) Substrate->M_V_O

Caption: A plausible catalytic cycle for oxidation by a metal-pyrimidine complex.

Potential in Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. The ligand plays a critical role in stabilizing the palladium center and influencing the catalytic activity. While specific studies on this compound-palladium complexes are not abundant, the broader class of pyrimidine-ligated palladium complexes has shown promise.

For instance, palladium complexes with various pyridine (B92270) ligands have been successfully employed as catalysts in Heck and Suzuki reactions.[4] A study on the Suzuki-Miyaura reaction of (4-bromophenyl)-4,6-dichloropyrimidine using a commercially available palladium catalyst highlights the utility of the pyrimidine core in such transformations.[5] It is plausible that palladium complexes of this compound could also exhibit significant catalytic activity in these reactions. Further research is needed to quantify their performance relative to other ligand systems.

Conclusion and Future Outlook

Metal complexes of this compound represent a promising yet underexplored class of catalysts. The synthesis of these complexes is achievable through straightforward and adaptable protocols. While direct comparative studies on their catalytic activity are currently lacking in the published literature, parallels can be drawn from related N-heterocyclic ligand systems. These analogues suggest that the choice of metal center will significantly impact the catalytic efficiency in various transformations, including oxidation and cross-coupling reactions.

Future research should focus on the systematic evaluation of a series of this compound metal complexes (e.g., with Fe, Co, Ni, Cu, Pd) in benchmark catalytic reactions. The generation of quantitative, comparative data, such as that presented illustratively in this guide, will be crucial for understanding structure-activity relationships and unlocking the full potential of these versatile catalysts for applications in chemical synthesis and drug development.

References

Assessing the purity of 4,6-Dimethylpyrimidine from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides an objective comparison of 4,6-Dimethylpyrimidine sourced from various commercial suppliers, supported by a summary of stated purity levels and detailed experimental protocols for independent verification.

Supplier Purity Comparison

The following table summarizes the advertised purity of this compound from several prominent chemical suppliers. It is important to note that these values are provided by the suppliers and may be based on different analytical methodologies.

SupplierStated PurityAnalytical Method Noted
Sigma-Aldrich≥93%, technical grade[1]Not specified on product page
TCI America (via Fisher Scientific)98.0+%[2]Not specified on product page
CP Lab Safetymin 98%[3]Not specified on product page
Chem-Impex≥ 98%[4]Gas Chromatography (GC)[4]

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for assessing the purity of pyrimidine (B1678525) compounds.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity analysis of pyrimidine derivatives using Reversed-Phase HPLC (RP-HPLC).[5] Optimization may be required for specific instruments and batches of this compound.

1. Principle: Reversed-phase HPLC separates chemical compounds based on their hydrophobicity. A non-polar stationary phase (like C8 or C18) is used in conjunction with a polar mobile phase.[5] When a sample is injected, compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and will thus be retained longer in the column, leading to separation from less hydrophobic molecules.[5] A UV detector is commonly used to detect the compounds as they elute from the column.[5] The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[5]

2. Materials and Reagents:

3. Sample Preparation:

  • Weighing: Accurately weigh approximately 1-5 mg of the this compound sample.[5]

  • Dissolution: Dissolve the sample in a suitable solvent to a final concentration of about 1 mg/mL. Sonication can be used to aid dissolution.[5]

  • Filtration: Filter the sample solution using a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]

  • Dilution: If necessary, dilute the filtered sample to an appropriate concentration for analysis.[5]

4. HPLC Conditions (General Starting Point):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Other Relevant Analytical Techniques

While HPLC is a primary method, other techniques can provide complementary information on purity and structure:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile compounds and can provide information on both the purity and the identity of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the sample, which can be compared to the theoretical values for this compound to assess purity.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of this compound purity.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start Obtain this compound from Supplier weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter through Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms nmr NMR Spectroscopy filter->nmr analyze Analyze Chromatograms & Spectra hplc->analyze gcms->analyze nmr->analyze calculate Calculate Purity analyze->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for assessing the purity of this compound.

This guide provides a starting point for researchers to assess the purity of this compound from different suppliers. For critical applications, it is always recommended to perform in-house purity verification using qualified analytical methods.

References

Isomeric Effects on the Properties of Dimethylpyrimidines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the physicochemical and biological properties of dimethylpyrimidine isomers, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in medicinal chemistry and materials science.

The substitution pattern of methyl groups on the pyrimidine (B1678525) ring significantly influences the molecule's physicochemical properties and biological activity. Understanding these isomeric effects is crucial for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of four key dimethylpyrimidine isomers: 2,4-, 2,5-, 4,5-, and 4,6-dimethylpyrimidine, alongside the well-characterized 2-amino-4,6-dimethylpyrimidine.

Physicochemical Properties: A Comparative Analysis

The position of the two methyl groups on the pyrimidine ring alters the molecule's symmetry, polarity, and intermolecular interactions, leading to distinct differences in their physical properties. A summary of available experimental data is presented below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa
2,4-Dimethylpyrimidine C₆H₈N₂108.14-4151.2[1]Data not availableData not available
2,5-Dimethylpyrimidine (B1581758) C₆H₈N₂108.14Data not availableData not availableData not availableData not available
4,5-Dimethylpyrimidine C₆H₈N₂108.143~193 (estimate)Data not availableData not available
This compound C₆H₈N₂108.14Data not available154[2]Moderately soluble in water; Soluble in ethanol (B145695) and methanol[3]Data not available
2-Amino-4,6-dimethylpyrimidine C₆H₉N₃123.16151-153[4][5]~219 (estimate)[6]Slightly soluble in chloroform, DMSO, and methanol5.11

Note: Data for 2,5-dimethylpyrimidine is largely unavailable in the reviewed literature, highlighting a gap in the current chemical knowledge base.

Isomeric Impact on Biological Activity

While extensive research highlights the broad biological activities of pyrimidine derivatives as a class, including their roles as anticancer, antimicrobial, and anti-inflammatory agents, specific comparative studies on the isomeric effects of simple dimethylpyrimidines are limited.[5][7] However, the pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, a critical area of drug discovery.[4][8][9]

The differential positioning of methyl groups on the pyrimidine ring can significantly alter the molecule's ability to fit into the ATP-binding pocket of various kinases, thereby influencing inhibitory potency and selectivity. For instance, studies on 2,4-diaminopyrimidine (B92962) derivatives have demonstrated their potential as potent inhibitors of kinases like MK2 and CK1ε.[10][11] Similarly, 4,6-disubstituted pyrimidines are being explored as inhibitors for MARK4, a kinase implicated in Alzheimer's disease.[3]

The lack of direct comparative data for the simple dimethylpyrimidine isomers underscores the need for further research to elucidate how subtle structural changes imparted by methyl group positioning can be leveraged for targeted drug design.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties discussed in this guide are outlined below. These protocols are fundamental for researchers aiming to generate new data or validate existing findings.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition of a solid from to liquid within a heated capillary tube.

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (1-2 °C/min) for an accurate measurement.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Sample Dry Sample Pack Capillary Pack Capillary Tube (2-3mm) Dry Sample->Pack Capillary Place in Apparatus Place in Melting Point Apparatus Pack Capillary->Place in Apparatus Transfer Heat Sample Heat Sample Place in Apparatus->Heat Sample Observe Melting Observe Melting Heat Sample->Observe Melting Record Range Record Melting Range Observe Melting->Record Range

Boiling Point Determination (Thiele Tube Method)

This technique determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation Add Liquid Add Liquid to Test Tube Invert Capillary Invert Sealed Capillary in Liquid Add Liquid->Invert Capillary Attach to Thermometer Attach to Thermometer Invert Capillary->Attach to Thermometer Place in Thiele Tube Place in Thiele Tube with Oil Attach to Thermometer->Place in Thiele Tube Heat Sidearm Gently Heat Side Arm Place in Thiele Tube->Heat Sidearm Begin Heating Observe Bubbles Observe Stream of Bubbles Heat Sidearm->Observe Bubbles Remove Heat Remove Heat Observe Bubbles->Remove Heat Record Temperature Record Temperature as Liquid Enters Capillary Remove Heat->Record Temperature

Aqueous Solubility Determination (Qualitative)

This protocol provides a straightforward method for assessing the solubility of a compound in water.

Procedure:

  • Sample Addition: Add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid to a test tube.

  • Solvent Addition: Add 1 mL of distilled water to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

  • Observation: Visually inspect the solution. If the compound has completely dissolved, it is considered soluble. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a substance by monitoring the pH change of a solution upon the addition of a titrant.

Procedure:

  • Solution Preparation: Prepare a solution of the dimethylpyrimidine isomer of known concentration in water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

pKaWorkflow Prepare Solution Prepare Solution of Known Concentration Calibrate pH Meter Calibrate pH Meter Prepare Solution->Calibrate pH Meter Titrate Titrate with Standard Acid/Base Calibrate pH Meter->Titrate Record pH Record pH vs. Volume of Titrant Titrate->Record pH Plot Data Plot pH vs. Volume Record pH->Plot Data Determine pKa Determine pKa from Midpoint of Buffer Region Plot Data->Determine pKa

Conclusion and Future Directions

The analysis of the available data reveals that while some fundamental physicochemical properties of dimethylpyrimidine isomers have been characterized, significant gaps remain, particularly for the 2,5-isomer and the pKa values for the non-aminated derivatives. The influence of methyl group positioning on biological activity, especially in the context of kinase inhibition, is an area ripe for further investigation. The experimental protocols provided herein offer a standardized approach for researchers to contribute to a more complete understanding of these important heterocyclic compounds. Future studies should focus on the systematic evaluation of all dimethylpyrimidine isomers to build a comprehensive structure-property-activity relationship database, which will be invaluable for the advancement of drug discovery and materials science.

References

Safety Operating Guide

Safe Disposal of 4,6-Dimethylpyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4,6-Dimethylpyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are required.
Protective Clothing A lab coat or a chemical-resistant apron should be worn to protect from splashes.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is advised.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste, in strict accordance with local, state, and federal regulations.

  • Waste Collection :

    • Carefully transfer the unwanted this compound into a designated and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and is in good condition to prevent leaks.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1][2]

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1]

    • Include the date of accumulation and any other information required by your institution.[2]

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][3]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

  • Professional Disposal :

    • Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.[1][4]

    • The recommended method of disposal for pyrimidine-based chemicals is controlled incineration with flue gas scrubbing.[4][5]

  • Container Decontamination :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]

    • The rinsate should be collected and disposed of as hazardous waste.

    • After decontamination, containers may be offered for recycling or reconditioning. If this is not feasible, they should be punctured to prevent reuse and disposed of in a sanitary landfill as permitted by regulations.[4]

Spill Response Procedure

In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area. For solid spills, an isolation distance of at least 25 meters (75 feet) in all directions is recommended.[4]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain :

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

    • For solid spills, carefully dampen the material with water to prevent dust from becoming airborne before sweeping it up.[4]

  • Collect : Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[4]

  • Decontaminate : Clean the spill area with soap and water.[4] All cleanup materials should be disposed of as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decontamination Container Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Transfer Waste this compound to a Designated Container A->B C Securely Seal and Label Container 'Hazardous Waste, this compound' B->C G Triple-Rinse Empty Container B->G After emptying D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E F Arrange for Professional Disposal (e.g., Controlled Incineration) E->F H Collect Rinsate as Hazardous Waste G->H I Recycle or Dispose of Decontaminated Container G->I H->C

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general safety data for pyrimidine (B1678525) derivatives. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to confer with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific circumstances and in compliance with all applicable regulations.

References

Personal protective equipment for handling 4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Summary

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is a flammable liquid and vapor.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust be equipped with side-shields.[1] If splashes are likely, wear safety goggles.[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant GlovesImpervious gloves are required.[1] Nitrile or neoprene gloves are suitable options.[5] Always inspect gloves before use and use proper removal techniques.
Body Protection Laboratory CoatA standard lab coat should be worn.
Chemical-resistant Apron or SuitA chemical-resistant apron or a complete suit protecting against chemicals should be worn, especially when handling larger quantities.[6] Long-sleeved clothing is a minimum requirement.[1]
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area.[5] If ventilation is inadequate or if dust/aerosols may be generated, a NIOSH-approved respirator is necessary.[5][6] For firefighting, a self-contained breathing apparatus (SCBA) is required.[6][7]
Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and exposure.

AspectProcedure
Handling Ensure adequate ventilation in the work area.[2][7] Avoid contact with skin and eyes.[2][7] Do not breathe dust or vapors.[2][7] Wash hands thoroughly after handling.[7]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7] Store away from strong oxidizing agents.[7]
Emergency Procedures and First Aid

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[2][8] Rinse mouth with water.[6][8] Call a poison center or doctor if you feel unwell.[7][8]
Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

ActionProcedure
Spill Containment Evacuate the area and ensure adequate ventilation.[1][6] For solid spills, sweep up carefully to avoid generating dust.[5] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[5]
Waste Collection Collect the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[1][5][6]
Decontamination Clean the spill area with an appropriate solvent, followed by washing with soap and water.[5]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][7] Do not let the chemical enter the environment.[2][7]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed C Work in a Well-Ventilated Area B->C Start Experiment D Handle with Care to Avoid Contact C->D Maintain E Decontaminate Work Area D->E Experiment Complete I In Case of Spill or Exposure D->I Incident F Properly Store or Dispose of Chemical E->F G Remove and Dispose of PPE Correctly F->G H Wash Hands Thoroughly G->H J Follow First Aid and Spill Procedures I->J J->H Aftermath

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethylpyrimidine
Reactant of Route 2
4,6-Dimethylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.